molecular formula C11H19NO4 B6416288 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid CAS No. 1335042-76-6

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Cat. No.: B6416288
CAS No.: 1335042-76-6
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-(+/-)-3-aminohex-5-enoic acid; 98% is 229.13140809 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Unique Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Boc-β-Homoallylglycine: Properties, Applications, and Protocols for Advanced Peptide Synthesis

In the landscape of medicinal chemistry and peptide-based drug development, the repertoire of non-canonical amino acids is of paramount importance. These unique building blocks allow for the rational design of peptidomimetics and novel peptide structures with enhanced therapeutic properties. Boc-β-homoallylglycine, a derivative of the proteinogenic amino acid glycine, stands out as a particularly versatile reagent. Its structure incorporates a β-amino acid backbone, which can impart resistance to enzymatic degradation, and a reactive allyl group on the side chain, opening avenues for diverse chemical modifications.

This guide provides a comprehensive overview of the physical and chemical properties of Boc-β-homoallylglycine, intended for researchers, chemists, and drug development professionals. We will delve into its stability and reactivity, explore its primary application in peptide synthesis with a detailed experimental protocol, and provide insights grounded in established chemical principles to facilitate its effective use in the laboratory.

Physicochemical Characteristics

Boc-β-homoallylglycine is a chiral compound, available as both D- and L-enantiomers, designated (R)- and (S)- respectively. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis workflows.[1]

General Properties

The fundamental properties of Boc-β-homoallylglycine are summarized in the table below. These data are critical for calculating molar equivalents in reactions, ensuring purity, and establishing appropriate storage conditions.

PropertyDataSource(s)
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.28 g/mol [1][2][3]
Appearance White to off-white powder[1]
CAS Number D-form: 269726-94-5L-form: 270263-03-1[1][3]
Purity (Typical) ≥98% (by HPLC)[1]
Storage Conditions 0–8°C, desiccated[1]
Optical Rotation (D-form) [α]D²⁵ = +21 ± 2º (c=1 in EtOH)[1]

Note: Specific properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for complex non-canonical amino acids that may decompose upon heating.

Solubility Profile

While quantitative solubility data is sparse, empirical evidence and the molecular structure provide a reliable solubility profile. The presence of the lipophilic Boc group and the hydrocarbon side chain, combined with the polar carboxylic acid, results in good solubility in a range of organic solvents. It is considered insoluble in water.[4] For practical applications, the following solvents are recommended:

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF).[4]

  • Moderate to Low Solubility: Alcohols (e.g., Ethanol, Methanol).

  • Insoluble: Water, Hexanes.

This solubility profile is advantageous for both solution-phase and solid-phase peptide synthesis (SPPS).

Chemical Structure and Reactivity

The utility of Boc-β-homoallylglycine stems from the distinct reactivity of its three key functional components: the Boc-protected amine, the carboxylic acid, and the terminal allyl group.

Caption: Chemical structure of Boc-β-homoallylglycine.

The Boc-Protected Amine: The Cornerstone of Boc-SPPS

The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis strategies.[5] Its primary function is to temporarily block the nucleophilicity of the β-amino group, preventing self-polymerization during the activation of the C-terminal carboxylic acid for peptide bond formation.[]

Reactivity and Deprotection Mechanism: The Boc group is characterized by its stability to a wide range of reagents, including bases and nucleophiles, but its facile cleavage under moderately acidic conditions.[] Deprotection is typically achieved with trifluoroacetic acid (TFA), often in a 1:1 mixture with DCM.[8] The mechanism proceeds via protonation of the carbonyl oxygen (or ether oxygen) of the Boc group, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[]

Boc_Deprotection Start Boc-Protected Amine (on Resin) TFA_DCM Add 50% TFA in DCM Start->TFA_DCM Step 1 Protonation Protonation of Boc Group TFA_DCM->Protonation Mechanism Elimination Elimination of tert-butyl cation & CO₂ Protonation->Elimination Neutralization Neutralization with Base (e.g., DIEA) Elimination->Neutralization Step 2 End Free Amine (Ready for Coupling) Neutralization->End Result

Caption: Boc deprotection workflow in Solid-Phase Peptide Synthesis (SPPS).

This acid-lability is what defined the original Merrifield solid-phase synthesis strategy, where Boc is used for temporary N-terminal protection and stronger acids like hydrofluoric acid (HF) are used for final cleavage from the resin.[8]

The Allyl Side Chain: A Gateway to Functionalization

The terminal alkene of the allyl group is a highly valuable functional handle. It is generally stable to the acidic and basic conditions of standard Boc- and Fmoc-based peptide synthesis, allowing it to be carried through a multi-step synthesis. Post-synthesis, it can be selectively targeted for a variety of chemical transformations, including:

  • Olefin Metathesis: For creating macrocyclic peptides or cross-linked structures.

  • Thiol-ene "Click" Chemistry: For conjugation to cysteine-containing molecules, surfaces, or probes.

  • Oxidation/Hydroboration: To introduce hydroxyl or other oxygenated functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: To form new carbon-carbon bonds.[9]

This latent reactivity makes Boc-β-homoallylglycine a powerful tool for developing peptide-based drugs with improved stability, bioavailability, and novel mechanisms of action.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-β-homoallylglycine is as a building block for bioactive peptides.[1] Its incorporation via Boc-SPPS is a well-established process. Below is a detailed, self-validating protocol for the manual coupling of a single Boc-β-homoallylglycine residue onto a peptide chain growing on a solid support.

Expert Commentary: Why Boc-SPPS for Certain Sequences?

While Fmoc chemistry is now more common in academic settings due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for certain challenging sequences. The strong acidic conditions used for Boc deprotection (TFA) are highly effective at disrupting secondary structures (e.g., β-sheets) that can cause peptide aggregation on the resin, leading to higher crude purity and yields for hydrophobic or aggregation-prone sequences.[]

Detailed Protocol: Single Coupling Cycle in Boc-SPPS

This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amine from the previous cycle and describes the addition of one Boc-β-homoallylglycine residue.

Materials:

  • Peptide-resin (e.g., PAM or MBHA resin)

  • Boc-β-homoallylglycine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

Workflow:

Step 1: Resin Swelling (Preparation)

  • Place the peptide-resin (1.0 eq) in a suitable reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and gently agitate for 20-30 minutes.

  • Drain the DCM.

    • Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites of the growing peptide fully accessible for subsequent reagents.

Step 2: Boc Deprotection (Amine Unveiling)

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

  • Drain the solution.

  • Wash the peptide-resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA and the cleaved Boc group byproducts.

    • Trustworthiness: A two-step deprotection ensures complete removal of the Boc group. The extensive washing is a self-validating step; inadequate removal of acid will neutralize the base in the next step and inhibit the subsequent coupling reaction.

Step 3: Neutralization (Activation for Coupling)

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step once more.

  • Wash the peptide-resin with DCM (3x) to remove excess base.

    • Expertise: Neutralization is performed after deprotection to deprotonate the newly formed trifluoroacetate salt of the N-terminal amine, regenerating the free, nucleophilic amine required for attacking the activated amino acid in the next step. Excess DIEA must be removed as it can interfere with coupling.

Step 4: Amino Acid Activation and Coupling (Peptide Bond Formation)

  • In a separate vessel, dissolve Boc-β-homoallylglycine (3-4 eq) and HBTU (3-4 eq) in a minimal amount of DMF.

  • Add DIEA (6-8 eq) to the solution. A color change (typically to yellow) indicates activation. Allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours at room temperature.

    • Causality: Pre-activation of the carboxylic acid with HBTU and DIEA forms a highly reactive OBt-ester intermediate. This activated species is then readily attacked by the free N-terminal amine on the resin, forming the peptide bond efficiently. Using a 3-4 fold excess drives the reaction to completion.

Step 5: Washing (Purification)

  • Drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, validating the completion of the coupling reaction. If the test is positive, repeat Step 4.

The cycle can now be repeated to add the next amino acid in the sequence.

Safety and Handling

As with all laboratory chemicals, Boc-β-homoallylglycine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1] It is stable under these recommended storage conditions.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

Boc-β-homoallylglycine is more than just another amino acid derivative; it is a strategic tool for chemical biologists and medicinal chemists. Its unique combination of a β-amino acid structure, the robust and well-understood Boc protecting group, and a versatile allyl side chain provides a powerful platform for designing next-generation peptide therapeutics. By understanding its fundamental physicochemical properties and mastering its application in proven synthetic protocols, researchers can unlock its full potential to create peptides with enhanced stability, novel conformations, and tailored functionalities for advanced drug discovery and development.

References

  • Chem-Impex International. (n.d.). Boc-D-β-homoallylglycine.
  • Aapptec Peptides. (n.d.). Boc-D-beta-HGly(Allyl)-OH [269726-94-5].
  • Aapptec Peptides. (n.d.). Boc-beta-HGly(Allyl)-OH [270263-03-1].
  • Chemsrc. (2025). Boc-L-Homoallylglycine | CAS#:208522-13-8.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • Wobblebase. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
  • ChemicalBook. (n.d.). BOC-Glycine(4530-20-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). Boc-b-Ala-OH >= 99.0 TLC 3303-84-2.
  • ChemicalBook. (n.d.). BOC-GLY-ONP(3655-05-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). Boc-allyl-Gly-OH (dicyclohexylammonium) salt >= 98.0 TLC 143979-15-1.
  • Aapptec. (n.d.). Safety Data Sheet: Boc-β-HAla-OH.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • PubChem. (n.d.). Fmoc-L-beta-Lys(Boc)-OH.
  • MedChemExpress. (n.d.). Boc-β-Ala-OH | Amino Acid Derivative.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • National Institutes of Health (NIH). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
  • Sigma-Aldrich. (n.d.). BOC-ON Technical Information Bulletin.
  • Digital CSIC. (n.d.). Supporting Information.
  • The Automated Topology Builder (ATB). (n.d.). n-boc-glycine | C7H13NO4.
  • SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts.
  • Santa Cruz Biotechnology. (n.d.). Boc-N-(allyl)-glycine.
  • Bio-Synthesis. (2022). What are the applications, solubility, and storage conditions of Boc-beta-alanine?.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • LGC Standards. (n.d.). Boc-Beta-Ala-OH.

Sources

(R)-3-Boc-amino-5-hexenoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (R)-3-Boc-amino-5-hexenoic acid, tailored for application scientists and drug discovery researchers.

Physicochemical Profiling, Synthesis, and Application in Peptide Stapling

Executive Summary

(R)-3-Boc-amino-5-hexenoic acid (often referred to as Boc-D-


-homoallylglycine ) is a critical non-canonical amino acid used primarily in the synthesis of hydrocarbon-stapled peptides. Its structural utility lies in its terminal alkene, which serves as a handle for Ring-Closing Metathesis (RCM), and its 

-amino acid backbone, which confers proteolytic resistance to peptide therapeutics.

This guide details the molecular specifications, validated synthetic routes, and quality control parameters required to integrate this building block into high-fidelity drug development pipelines.

Part 1: Physicochemical Specifications

The following data constitutes the standard identity profile for (R)-3-Boc-amino-5-hexenoic acid. Researchers should use these values for incoming raw material validation.

ParameterSpecificationNotes
IUPAC Name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Common Name Boc-D-

-homoallylglycine
"D" corresponds to the (R) configuration in this analog.
CAS Number 269726-94-5 Caution: The (S)-enantiomer is CAS 270263-03-1.
Molecular Formula C

H

NO

Molecular Weight 229.27 g/mol
Physical State White to off-white solidLow melting point solid (often appears as lumps).[1]
Optical Rotation

(c=1 in Ethanol).[1][2] The (S) enantiomer is +20.0°.
Solubility Soluble in DCM, DMF, MeOH, DMSOInsoluble in Water and Hexanes.
Purity Criterion

98% (HPLC),

99% ee
Chiral HPLC required to verify enantiomeric excess.

Part 2: Structural Significance & Mechanistic Role

The -Amino Acid Advantage

Unlike standard


-amino acids, (R)-3-Boc-amino-5-hexenoic acid places the amine group at the 

-position (C3). This homologation introduces an extra methylene group (-CH

-) into the peptide backbone.
  • Proteolytic Stability: The unusual backbone spacing prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of derived peptides in plasma.

  • Secondary Structure:

    
    -amino acids promote the formation of unique secondary structures, such as the 14-helix (3.0 residues per turn), which are distinct from the 
    
    
    
    -helix (3.6 residues per turn).
The Olefin Handle (RCM Precursor)

The C5-C6 terminal alkene is the functional "warhead" of this molecule. In the context of Peptide Stapling , this residue is incorporated into a peptide sequence (typically at positions


 and 

or

). Treatment with a Grubbs catalyst (Generation I or II) induces Ring-Closing Metathesis (RCM) between two such residues, creating a macrocyclic "staple."
  • Effect: This covalent brace locks the peptide into a bioactive

    
    -helical conformation, improving cell permeability and target binding affinity.[3]
    

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (R)-3-Boc-amino-5-hexenoic acid is non-trivial due to the requirement for strict stereochemical retention. The industry-standard route involves the Arndt-Eistert Homologation of the corresponding


-amino acid.
Retrosynthetic Logic

To obtain the (R)-


  product, one must start with the (R)-

precursor: D-Allylglycine (also known as (R)-2-amino-4-pentenoic acid).
  • Note: Starting with natural L-Allylglycine will yield the (S)-enantiomer.

Validated Synthetic Workflow (Arndt-Eistert)

Step 1: Activation. Boc-D-Allylglycine is converted to a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C. Step 2: Diazotization. The anhydride reacts with diazomethane (CH


N

) to form the

-diazoketone. Safety Warning: Diazomethane is explosive and toxic; use specialized glassware and blast shields. Step 3: Wolff Rearrangement. The diazoketone undergoes silver-catalyzed rearrangement (using silver benzoate/triethylamine) in the presence of water. This converts the diazoketone into a ketene intermediate, which is immediately trapped by water to form the final

-amino acid.
Visualization: Synthesis Pathway

ArndtEistert Fig 1. Arndt-Eistert Homologation of D-Allylglycine to (R)-3-Boc-amino-5-hexenoic acid Start (R)-Boc-Allylglycine (C10H17NO4) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh IBCF, NMM -15°C, THF Diazo alpha-Diazoketone (Key Intermediate) MixedAnh->Diazo CH2N2 (Diazomethane) Ketene Ketene (Transient) Diazo->Ketene AgBz (Cat.) Wolff Rearrangement Product (R)-3-Boc-amino-5-hexenoic acid (C11H19NO4) Ketene->Product H2O Nucleophilic Attack

Part 4: Application Protocol (Solid Phase Peptide Synthesis)

For drug development professionals, the primary application is incorporating this unit into a peptide chain.[4]

Coupling Conditions

Due to the steric bulk of the


-substituent, coupling rates can be slower than standard amino acids.
  • Activator: HATU or PyBOP is preferred over HBTU/DIC.

  • Stoichiometry: Use 3.0 - 4.0 equivalents of the amino acid.

  • Base: DIEA (Diisopropylethylamine) or NMM.

  • Time: Extended coupling times (2 hours to double coupling) are recommended.

Ring-Closing Metathesis (The Stapling Step)

Once the peptide is synthesized (still on resin), the "staple" is formed.

  • Solvent: Degassed 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Grubbs I or II catalyst (10-20 mol%).

  • Conditions: Room temperature for 2-4 hours, or microwave irradiation (50°C for 30 mins) for difficult sequences.

  • Verification: Monitor by LC-MS. A mass shift of -28 Da (loss of ethylene, C

    
    H
    
    
    
    ) indicates successful stapling.
Visualization: Peptide Stapling Workflow

Stapling Fig 2. Workflow for integrating (R)-3-Boc-amino-5-hexenoic acid into Stapled Peptides Step1 Linear Peptide on Resin (Contains two (R)-3-Boc-amino-5-hexenoic residues) Step2 N-Terminal Deprotection (Fmoc removal if applicable) Step1->Step2 Prep Step3 RCM Reaction (Grubbs Catalyst + DCE) Step2->Step3 Catalysis Step4 Cyclized 'Stapled' Peptide (Loss of Ethylene: -28 Da) Step3->Step4 Metathesis Step5 Cleavage & Purification (TFA Cocktail -> HPLC) Step4->Step5 Isolation

References

  • Sigma-Aldrich. (R)-3-(Boc-amino)-5-hexenoic acid Product Specification. Retrieved from .

  • Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Retrieved from .

  • Chem-Impex International. Boc-D-beta-homoallylglycine Product Details. Retrieved from .

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: The peptide stapling solution. Clinical Cancer Research. Retrieved from .

  • PubChem. Compound Summary for C11H19NO4 (Isomer Variants). Retrieved from .

Sources

Spectroscopic data for (S)-3-Boc-amino-5-hexenoic acid

[1][2]

Executive Summary

(S)-3-Boc-amino-5-hexenoic acid (CAS 270263-03-1) is a protected

1olefin metathesis cyclizations


Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name (3S)-3-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid
Common Names Boc-

-homoallylglycine; (S)-3-Boc-amino-5-hexenoic acid
CAS Number 270263-03-1
Molecular Formula C

H

NO

Molecular Weight 229.27 g/mol
Chirality (S)-enantiomer
Appearance White to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO, CH

Cl

; sparingly soluble in water

Spectroscopic Characterization

The following data sets provide the standard spectroscopic signatures required for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl



H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the Boc singlet and the characteristic pattern of the terminal allyl group.

Position

(ppm)
MultiplicityIntegrationAssignment
COOH ~10.5br s1HCarboxylic acid proton (broad, exchangeable)
NH 5.05br d / s1HCarbamate NH (exchangeable)
H-5 5.70 – 5.85m1HInternal alkene proton (-CH =CH

)
H-6 5.10 – 5.25m2HTerminal alkene protons (-CH=CH

)
H-3 4.05 – 4.20m1HChiral methine (

-proton)
H-2 2.55 – 2.65m (or dd)2H

-Methylene (-CH

-COOH)
H-4 2.30 – 2.45m2HAllylic methylene (-CH(NH)-CH

-CH=)[2]
Boc 1.44s9Htert-Butyl group

C NMR (100 MHz, CDCl

)

Key diagnostic peaks include the carbonyls (acid and carbamate) and the alkene carbons.

Position

(ppm)
Assignment
C-1 ~176.0Carboxylic Acid C=O
Carbamate ~155.5Boc C=O
C-5 ~133.5Internal Alkene (-C H=)
C-6 ~118.5Terminal Alkene (=C H

)
Boc (quat) 79.8Quaternary carbon of t-Bu
C-3 ~48.5Chiral methine (C-

)
C-2 ~38.0

-Methylene
C-4 ~36.5Allylic methylene
Boc (Me) 28.4Methyl carbons of t-Bu
Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-)

  • [M+H]

    
    :  Calc. 230.1392
    
  • [M+Na]

    
    :  Calc. 252.1212 (Often the base peak in ESI+)
    
  • [M-H]

    
    :  Calc. 228.1236
    
Optical Rotation

Specific rotation is the primary metric for enantiomeric purity confirmation.

  • 
    : +20.0 ± 1°  (
    
    
    , Ethanol)[1]
  • Note: The (R)-enantiomer (CAS 269726-94-5) exhibits a rotation of -20.0°.

Infrared Spectroscopy (IR)
  • 3300-3400 cm

    
    :  N-H stretch (broad).
    
  • 2900-3000 cm

    
    :  C-H stretch (aliphatic).
    
  • 1710-1740 cm

    
    :  C=O stretch (Carboxylic acid, often overlaps with carbamate).
    
  • 1680-1700 cm

    
    :  C=O stretch (Boc carbamate).
    

Synthesis & Structural Logic

The synthesis of (S)-3-Boc-amino-5-hexenoic acid typically follows an Arndt-Eistert homologation pathway starting from (S)-N-Boc-allylglycine. This method preserves the stereochemistry of the

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional groups of the molecule.

GBocBoc Group(Protecting Group)AminoAmino N(Position 3)Boc->Amino attached toC3C3 (Chiral Center)(S)-ConfigurationAmino->C3 attached toC2C2 (Alpha Methylene)C3->C2 backboneC4C4 (Allylic Methylene)C3->C4 sidechainCOOHCarboxylic Acid(C1)C2->COOH backboneAlkeneTerminal Alkene(C5=C6)C4->Alkene sidechain

Caption: Structural connectivity of (S)-3-Boc-amino-5-hexenoic acid, highlighting the beta-amino acid backbone and allyl side chain.

Quality Control & Handling

Purity Determination
  • HPLC Method: C18 Reverse Phase column.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

    • Detection: UV at 210 nm (amide bond) or ELSD (due to weak UV chromophore).

  • Chiral HPLC: Required to verify enantiomeric excess (ee > 99%).

Storage Protocols
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the terminal alkene over long periods.

  • Stability: Stable solid; avoid strong acids which will remove the Boc group.

References

  • Sigma-Aldrich. (S)-3-(Boc-amino)-5-hexenoic acid Product Specification. Link

  • Hoffmann, T., & Gmeiner, P. (2002).[1] Short and efficient synthesis of homo-Freidinger lactams: an olefin metathesis approach towards conformationally restricted

    
    -amino acid analogues. Synlett, 2002(06), 1014-1016.[1] Link
    
  • PubChem. Compound Summary for CID 2761691: Boc-(S)-3-amino-5-hexenoic acid. National Center for Biotechnology Information. Link

Strategic Sourcing Guide: Chiral 3-Boc-amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper
Author: Senior Application Scientist, Chemical Procurement & Process Development[1][2]

Executive Summary: The Strategic Value of C11H19NO4

In the landscape of peptidomimetic drug discovery, 3-Boc-amino-5-hexenoic acid (also known as Boc-β-homoallylglycine) is a high-value "warhead" intermediate.[1][2] Its terminal alkene functionality renders it indispensable for Ring-Closing Metathesis (RCM) macrocyclization—a critical step in synthesizing next-generation HCV protease inhibitors and stapled peptides.[1][2]

However, sourcing this compound presents a "triad of risk": Stereochemical Purity (ee%) , Process Safety (Diazomethane usage) , and Supply Chain Continuity .[1][2] This guide moves beyond simple catalog listings to provide a technical framework for evaluating suppliers, ensuring batch consistency, and mitigating synthetic risks.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement and QC teams must align on the exact specifications.[1][2] The market contains both the (R) and (S) enantiomers; confusion here is the #1 cause of project delays.[1]

AttributeSpecificationTechnical Note
Compound Name (S)-3-(Boc-amino)-5-hexenoic acid The (S)-isomer is most common for natural amino acid mimicry.[1][2][3]
CAS Number 270263-03-1 (S-isomer)269726-94-5 is the (R)-isomer.[1][2] Verify strictly.
Formula C₁₁H₁₉NO₄MW: 229.27 g/mol
Chiral Purity ee ≥ 99.0% Critical for crystallization of final drug substance.[1][2]
Chemical Purity ≥ 98.0% (HPLC)Major impurities: Dimerized byproducts, residual Pd/Ag.[1][2]
Physical State White to off-white solidLow melting point (~80-90°C); prone to caking if stored improperly.[1][2]

The "Make vs. Buy" Decision Matrix

The synthesis of 3-Boc-amino-5-hexenoic acid typically involves the Arndt-Eistert homologation of Boc-Allylglycine.[1] This route requires diazomethane (explosive) and silver salts.[1] Consequently, in-house synthesis is often discouraged for scales >10g due to safety infrastructure requirements.[1]

Diagram 1: Sourcing Decision Logic

SourcingStrategy Start Requirement: 3-Boc-amino-5-hexenoic acid ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 10 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev) ScaleCheck->LargeScale CatalogBuy BUY: Catalog Supplier (Sigma, BLD, Enamine) SmallScale->CatalogBuy Speed Priority SafetyCheck In-House Diazomethane Capabilities? LargeScale->SafetyCheck BulkBuy BUY: Custom Manufacturing (WuXi, Union Chem) SafetyCheck->BulkBuy No (Risk Mitigation) Make MAKE: Arndt-Eistert Homologation SafetyCheck->Make Yes (High Safety Rating) Audit Critical QC Step: Heavy Metal Screening BulkBuy->Audit Req: Audit for Ag/Pd Residues

Caption: Strategic decision tree for sourcing based on scale and safety infrastructure constraints.

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.[1][2]

Tier 1: Catalog Suppliers (Discovery Scale <50g)

Best for rapid prototyping and medicinal chemistry.[1][2]

  • Sigma-Aldrich (MilliporeSigma): [1][2]

    • Role: The "Gold Standard" reference. High cost, but guarantees CoA integrity.[1][2]

    • Stock: Usually keeps (R) and (S) in stock (100mg - 5g).

    • Use Case: Analytical standards and initial hit-to-lead synthesis.

  • BLD Pharm:

    • Role: Aggressive pricing, good stock in Shanghai/USA warehouses.[1][2]

    • Use Case: Scale-up to 25-50g.

Tier 2: Bulk & Custom Synthesis (Process Scale >100g)

Best for GLP tox batches and GMP manufacturing.[1][2]

  • Changzhou Union Chemicals:

    • Specialty: Unnatural amino acids.

    • Capability: Multi-kilogram production.

  • WuXi AppTec / Pharmaron:

    • Role: CROs that will synthesize on demand.[1][2]

    • Advantage: Can customize the salt form (e.g., DCHA salt) to improve crystallinity and stability during shipping.[1][2]

Technical Due Diligence: The QC Protocol

Trusting a Certificate of Analysis (CoA) blindly is a critical failure mode.[1][2] Upon receipt of a new batch, the following Self-Validating Protocol must be executed.

Diagram 2: Incoming Quality Control Workflow

QCWorkflow Receipt Batch Receipt Identity 1. Identity Check (1H NMR, DMSO-d6) Receipt->Identity Purity 2. Chemical Purity (HPLC, 210 nm) Identity->Purity Structure Confirmed Reject Vendor Return / Quarantine Identity->Reject Fail Chirality 3. Chiral Purity (Chiral HPLC/SFC) Purity->Chirality >98% Area Purity->Reject Fail Metals 4. Metal Scavenging (ICP-MS) Chirality->Metals ee >99% Recrystallize Remediation: DCHA Salt Formation Chirality->Recrystallize ee 95-98% Release Release for Synthesis Metals->Release Ag <10ppm Recrystallize->Chirality

Caption: Step-by-step QC workflow to validate identity, purity, and safety profile before usage.

Detailed Protocol Steps
  • Chiral HPLC Method (Crucial):

    • Column: Daicel Chiralpak AD-H or IA.[1][2]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[1]

    • Rationale: The Boc group and free acid require acidic modifiers to prevent peak tailing.[1][2] Standard C18 will not separate enantiomers.[1][2]

  • Metal Scavenging (The Hidden Trap):

    • If the supplier used the Arndt-Eistert route, Silver (Ag) residues may remain.[1][2]

    • Test: ICP-MS.

    • Impact: Residual Ag can poison Grubbs catalysts in subsequent RCM steps, leading to failed macrocyclization.[1][2]

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is generally stable, but the Boc-amine can degrade to the free amine if exposed to acidic fumes in a shared fridge.[1][2]

  • Physical Form: If the product arrives as a sticky oil or gum (common with low purity), convert it to the Dicyclohexylamine (DCHA) salt .[1][2] The DCHA salt is a nice, crystalline solid that purifies the compound via recrystallization.[1][2]

References

  • Sigma-Aldrich. (R)-3-(Boc-amino)-5-hexenoic acid Product Specification. Retrieved from [1][2]

  • ChemicalBook. Global Supplier List for CAS 270263-03-1. Retrieved from [1][2]

  • Organic Syntheses. Preparation of N-Boc-Amino Acids and Homologation. Org. Synth. 2008 , 85,[1][2] 2. (Contextual reference for Arndt-Eistert homologation risks).

  • PubChem. Compound Summary: (S)-3-(Boc-amino)-5-hexenoic acid.[1][2] Retrieved from [1][2]

  • BLD Pharm. Boc-(R)-3-Amino-5-hexenoic acid Technical Data. Retrieved from

Sources

Overview of Boc-protected unsaturated beta-amino acids

The Strategic Utility of Boc-Protected Unsaturated -Amino Acids in Peptidomimetic Design

Executive Summary

In the landscape of modern peptidomimetics, Boc-protected unsaturated


-amino acids

This guide provides a technical deep-dive into the synthesis, handling, and application of these building blocks, with a specific focus on the tert-Butyloxycarbonyl (Boc) protecting group. The Boc group is strategically chosen here because its acid-labile removal is orthogonal to the catalytic hydrogenation often required for other protecting groups (like Cbz), thus allowing the preservation of the critical carbon-carbon double bonds during deprotection.

Structural Classification & Chemical Logic

To effectively utilize these molecules, one must distinguish between the two primary electronic classes of unsaturated

The Two Core Classes
  • 
    -Unsaturated (Enamino Esters/Acids):  The double bond is conjugated with the carbonyl. These are electron-deficient at the 
    
    
    -position and often serve as Michael acceptors or rigid turn inducers.
  • 
    -Unsaturated (Vinylogous Amino Acids):  The double bond is isolated from the carbonyl. These retain more rotational freedom than the 
    
    
    -variants but provide specific trajectory constraints for the side chains.
Why Boc Protection?

The choice of Boc protection is not arbitrary; it is a mechanistic necessity for unsaturated systems.

  • Orthogonality: Many synthesis routes for peptidomimetics involve benzyl esters or Cbz groups which are removed via Pd/C hydrogenation. This condition would simultaneously reduce the backbone unsaturation. Boc is removed via acid (TFA or HCl), leaving the alkene/alkyne intact.

  • Electronic Stabilization: In

    
    -unsaturated systems (enamines), the carbamate nitrogen of the Boc group reduces the nucleophilicity of the amine, preventing tautomerization to the imine form and hydrolysis.
    

Synthesis Architectures

We will explore the two most robust pathways for accessing these scaffolds: the Arndt-Eistert Homologation (for retaining chirality from

Blaise Reaction
Pathway A: Arndt-Eistert Homologation

This is the gold standard for converting commercially available Boc-protected


ArndtEistertcluster_safetySafety CriticalStartBoc-α-Amino Acid(Chiral Pool)MixedAnhydrideMixed Anhydride(Activation)Start->MixedAnhydrideiBuOCOCl, NMM-15°C, THFDiazoKetoneα-Diazo Ketone(Key Intermediate)MixedAnhydride->DiazoKetoneCH2N2 or TMSCHN20°C to RTWolffWolff Rearrangement(Ketene Intermediate)DiazoKetone->WolffAg+ CatalystHeat or UltrasoundProductBoc-β-Homoamino AcidWolff->ProductH2O (for Acid)or ROH (for Ester)

Figure 1: The Arndt-Eistert Homologation pathway. Note the critical Wolff Rearrangement step which extends the carbon chain.

Pathway B: The Blaise Reaction

For



BlaiseReactionNitrileR-CN(Nitrile)ZincIntBlaise Intermediate(Zinc Iminoester)Nitrile->ZincIntZn, THF, Reflux(Reformatsky-type)HaloesterBr-CH2-COOR'(α-Haloester)Haloester->ZincIntZn, THF, Reflux(Reformatsky-type)Enaminoβ-Enamino Ester(Target Scaffold)ZincInt->EnaminoMild Base Workup(K2CO3)Ketoβ-Keto Ester(Hydrolysis Product)ZincInt->KetoAcid Hydrolysis(HCl)BocEnaminoN-Boc-β-Enamino EsterEnamino->BocEnamino(Boc)2O, DMAPProtection

Figure 2: The Blaise Reaction workflow. Controlling the workup is critical to isolate the enamino ester rather than the keto ester.

Detailed Experimental Protocol: Safe Arndt-Eistert Homologation

Objective: Synthesis of Boc-

Rationale:TMS-Diazomethane
Reagents & Equipment[1][2][3][4][5]
  • Substrate: Boc-L-Phe-OH (1.0 equiv)

  • Activation: Isobutyl chloroformate (1.1 equiv), N-methylmorpholine (NMM, 1.1 equiv).

  • Diazotization: TMS-Diazomethane (2.0 M in hexanes, 2.5 equiv).

  • Rearrangement: Silver benzoate (0.1 equiv), 1,4-Dioxane/Water (9:1).

  • Equipment: Argon line, sonicator (cleaning bath type is sufficient).

Step-by-Step Methodology
  • Mixed Anhydride Formation (Activation):

    • Dissolve Boc-L-Phe-OH in dry THF under Argon. Cool to -15°C (ice/salt bath).

    • Add NMM followed dropwise by isobutyl chloroformate. Stir for 15 minutes. Explanation: Low temperature prevents decomposition of the mixed anhydride.

  • Diazoketone Synthesis:

    • Add TMS-Diazomethane solution dropwise to the cold anhydride.

    • Allow the mixture to warm to room temperature over 3 hours.

    • Quench: Carefully add dilute acetic acid to destroy excess diazo reagent.

    • Workup: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine. Concentrate to yield the yellow

      
      -diazoketone.
      
  • Wolff Rearrangement (Homologation):

    • Dissolve the diazoketone in 1,4-Dioxane/Water (9:1).

    • Add Silver Benzoate (10 mol%).

    • Sonicate the mixture at room temperature. Evolution of nitrogen gas (

      
      ) indicates reaction progress.
      
    • Endpoint: Reaction is complete when

      
       evolution ceases (approx. 30-60 mins).
      
    • Purification: Filter off silver salts, concentrate, and purify via column chromatography (SiO₂, Hexane/EtOAc).

Self-Validating Checkpoint: The appearance of a signal at ~2.5 ppm in ¹H NMR (corresponding to the


Comparative Data: Synthesis & Stability

The following table summarizes the stability and yield profiles of Boc-protected unsaturated amino acids under various conditions.

ParameterBoc-Protected Saturated

-AA
Boc-Protected Unsaturated

-AA
Critical Constraint
Acid Stability (TFA) Labile (

min)
Labile (

min)
Must use scavengers (e.g., silane) to prevent t-butyl cation addition to the double bond.
Base Stability HighModerate

-unsaturated esters can undergo Michael addition with strong bases.
Hydrogenation (Pd/C) StableUnstable Do NOT use Pd/C for other deprotections; the double bond will reduce.
Typical Yield (Arndt-Eistert) 75-85%60-70%Lower yield due to steric bulk of unsaturated side chains.

Applications in Drug Discovery

Foldamers & Turn Mimetics

Unsaturated

  • 
    -Unsaturated:  Favor extended planar conformations due to conjugation.
    
  • 
    -Unsaturated:  Often induce 
    
    
    -turn-like structures (e.g., the "Herculean" turn) by restricting the
    
    
    and
    
    
    torsion angles.
Proteolytic Stability

The incorporation of a

References

  • Podlech, J., & Seebach, D. (1995).[1][2] "On the preparation of

    
    -amino acids from 
    
    
    -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen. Link
  • Hannick, S. M., & Kishi, Y. (1983).[3] "An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis." The Journal of Organic Chemistry. Link

  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids: Functionalized Backbones for the Construction of Unique Secondary Structures." Biopolymers. Link
    
  • Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with

    
    -Diazo Carbonyl Compounds." Chemical Reviews. Link
    
  • Aguilar, N., Moyano, A., Pericàs, M. A., & Riera, A. (1998). "Synthesis of Enantiopure

    
    -Amino Acids." The Journal of Organic Chemistry. Link
    

Solubility of (R)-3-Boc-amino-5-hexenoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting with some focused Google searches to get data on (R)-3-Boc-amino-5-hexenoic acid's solubility. I'm focusing on common organic solvents and solubility testing methods, and analyzing results for a clear understanding of what's already known.

Planning Technical Guide Structure

I'm now sketching out the technical guide's structure based on my initial solubility research. I'll introduce the compound and explain solubility's importance in drug development, followed by the principles of solubility. A data section will then provide results on its solubility, in a clear table format, for various common solvents. I'll include an experimental section too.

Expanding Solubility Research Scope

I'm now expanding my Google searches to include functional groups and chemical structure analysis of (R)-3-Boc-amino-5-hexenoic acid. I am actively identifying data points, including both qualitative and quantitative solubility information in solvents like dichloromethane, ethyl acetate, and methanol, and looking for references and supplier documentation. I will use this information to determine polarity and interactions. I will also incorporate chemical structure considerations in the guide's introduction.

Refining Solubility Data

I've established a decent base with the initial search; however, I need exact quantitative solubility data for (R)-3- Boc-amino-5-hexenoic acid in typical organic solvents. General information on Boc solubility is accessible, yet that isn't granular enough. The current focus is to pinpoint this key data.

Developing a Representative Profile

I'm now shifting gears, as directly finding the solubility data proves challenging. I'll synthesize a "representative" solubility profile, drawing on general principles and established experimental protocols. The focus is on a methodology-driven guide, simulating the researcher's approach to determining solubility. I'm prioritizing building a detailed experimental protocol as the guide's core.

Constructing Hypothetical Data

I'm now pivoting toward building a comprehensive guide that bridges the solubility data gap. Since I can't perform an actual experiment, I'll generate a hypothetical solubility profile, anchored in established principles and experimental methods. I'm focusing now on building a detailed experimental protocol and corresponding data tables as the core. The guide will showcase a researcher's thought process, from solubility prediction to experimental determination. I have updated the plan, which will outline the structure of the guide and details of the protocol.

Refining Strategy and Structure

I'm now integrating information on solubility principles and experimental methods to build a complete guide. The guide will focus on synthesizing the solubility principles and experimental protocols to create a comprehensive data-driven guide. The core will be a detailed protocol for determining (R)-3-Boc-amino-5-hexenoic acid's solubility, incorporating data tables and visuals. The goal is a self-validating system.

Formulating Experimental Protocols

I'm now fully immersed in developing the detailed experimental protocol. The focus is now on structuring the guide to present a framework for determining the solubility. I've updated the plan, which includes creating a detailed, step-by-step protocol, complete with tables and visualizations. The goal is to provide a self-validating system for the solubility determination of the compound.

Technical Guide: Safety, Handling, and Application of N-Boc-L-beta-homoallylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the handling, safety, and application of N-Boc-L-beta-homoallylglycine . It is designed for researchers engaged in advanced peptidomimetic synthesis, specifically those utilizing olefin metathesis for hydrocarbon stapling or foldamer construction.

Executive Summary

N-Boc-L-beta-homoallylglycine is a specialized non-proteinogenic amino acid derivative. It combines an acid-labile tert-butyloxycarbonyl (Boc) protecting group with a beta-amino acid backbone and a terminal olefinic side chain (homoallyl group).

This compound is a critical building block in modern drug discovery, primarily used to synthesize beta-peptides (foldamers) and stapled peptides . Its terminal alkene facilitates Ring-Closing Metathesis (RCM), enabling the creation of macrocyclic constraints that enhance peptide stability and cellular permeability. Due to its dual susceptibility to acid hydrolysis (Boc group) and potential oxidation (terminal alkene), rigorous adherence to the protocols below is required to maintain reagent integrity.

Physicochemical Profile & Identification

PropertySpecificationTechnical Note
Chemical Name N-Boc-L-beta-homoallylglycine(S)-3-((tert-butoxycarbonyl)amino)hept-6-enoic acid (IUPAC derivation)
Functional Groups Carbamate (Boc), Carboxylic Acid, Terminal AlkeneMulti-functional reactivity requires orthogonal protection strategies.[1][2]
Molecular Weight ~257.3 g/mol (Est.)Based on Beta-homolog of Homoallylglycine (C12H21NO4).
Physical State White to off-white powderHygroscopic tendency; protect from atmospheric moisture.
Solubility Soluble in DCM, DMF, MeOH, EtOAcInsoluble in water.[3] Hydrophobic side chain influences solubility.
Chirality L-Configuration (S)Critical for stereoselective foldamer formation.

Note on Nomenclature: "Beta-homo" typically designates the insertion of a methylene group into the backbone of the parent alpha-amino acid. "Homoallylglycine" implies a side chain of -(CH2)2-CH=CH2. Therefore, this reagent carries a beta-backbone and a butenyl side chain.

Hazard Identification & Risk Mitigation (GHS)

While specific toxicological data for this exact derivative may be limited, its hazard profile is derived from analogous N-Boc protected amino acids and alkene precursors.

GHS Classification
  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.[4]

Engineering Controls & PPE
  • Respiratory: Handle only within a certified chemical fume hood to prevent inhalation of dust.

  • Cutaneous: Nitrile gloves (minimum thickness 0.11 mm) are required. The Boc moiety is lipophilic; change gloves immediately if splashed with organic solvents (DCM/DMF) containing the reagent.

  • Ocular: Chemical safety goggles. Face shield recommended during large-scale dispensing.

Storage & Stability Protocol

The integrity of N-Boc-L-beta-homoallylglycine depends on preventing two primary degradation pathways: acidolytic deprotection and olefin oxidation .

Storage Lifecycle Workflow

The following diagram outlines the critical control points (CCPs) for the reagent's lifecycle.

StorageLifecycle Receipt Receipt of Material QC QC Check (H-NMR / TLC) Receipt->QC Verify Purity Storage Long-Term Storage (-20°C, Argon) QC->Storage Pass Usage Dispensing (Warm to RT in Desiccator) Storage->Usage Required for Exp Usage->Storage Reseal & Purge Reaction Synthesis Application Usage->Reaction Inert Atmosphere

Figure 1: Critical Control Points for the storage and handling of sensitive amino acid derivatives.

Detailed Storage Parameters
  • Temperature: Store at -20°C . Long-term stability is significantly compromised at room temperature due to the potential for slow autocatalytic decomposition if trace acid is present.

  • Atmosphere: Store under Argon or Nitrogen .[5] The terminal alkene is susceptible to slow oxidation (epoxidation/ozonolysis) if exposed to ambient air and light over months.

  • Moisture Control: The container must be tightly sealed and stored in a secondary desiccated container.

    • Protocol: Before opening a refrigerated bottle, allow it to equilibrate to room temperature for 30 minutes in a desiccator. This prevents atmospheric water condensation on the cold powder, which accelerates hydrolysis [1].

Operational Handling in Synthesis

Solubility & Preparation
  • Solvents: Dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF) for coupling reactions.

  • Avoid: Protic solvents (Ethanol/Water) during storage or initial solubilization, as they can interfere with subsequent coupling activation steps.

Boc-Deprotection Strategy

Removing the Boc group requires acidic conditions.[6][7] However, the presence of the alkene side chain requires specific precautions to prevent side reactions (e.g., cation addition to the double bond).

  • Reagent: 20-50% Trifluoroacetic acid (TFA) in DCM.

  • Scavengers: While the tert-butyl cation released during deprotection is generally quenched by the solvent, adding 2.5% Triisopropylsilane (TIPS) or water is recommended as a scavenger to prevent alkylation of the alkene or other sensitive residues (e.g., Tryptophan, if present in the peptide chain) [2].

  • Monitoring: Monitor deprotection via TLC (ninhydrin stain) or LC-MS. The beta-amino backbone may exhibit slower kinetics than alpha-amino acids; ensure complete reaction before proceeding.

Olefin Metathesis (Stapling)

When using this residue for stapling (RCM), the catalyst (e.g., Grubbs I/II) is sensitive to oxygen and Lewis basic nitrogens.

  • Boc Compatibility: The Boc carbamate is compatible with Ruthenium catalysts.

  • Pre-reaction Check: Ensure all sulfur traces (from previous steps) are removed, as they poison Metathesis catalysts.

Experimental Workflow: Solid Phase Peptide Synthesis (SPPS)

The following logic flow details the integration of N-Boc-L-beta-homoallylglycine into a standard SPPS cycle.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Activation Activation (DIC/Oxyma or HATU/DIEA) Start->Activation Prepare AA Coupling Coupling Reaction (N-Boc-L-beta-homoallylglycine) Activation->Coupling Add to Resin Wash1 Wash (DMF/DCM) Coupling->Wash1 Test Kaiser/Chloranil Test Wash1->Test Test->Coupling Positive (Incomplete) Retry/Double Couple Deprotection Boc Removal (TFA/DCM + Scavengers) Test->Deprotection Negative (Complete) Wash2 Wash & Neutralize Deprotection->Wash2 NextStep Ready for Next Cycle or Metathesis Wash2->NextStep

Figure 2: Integration of N-Boc-L-beta-homoallylglycine into SPPS workflow. Note the mandatory testing step due to slower kinetics of beta-amino acids.

Emergency Response & Waste Disposal

Spillage Response
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent (vermiculite or sand). Do not use combustible materials (sawdust).

  • Cleanup: Sweep up carefully to avoid dust generation. Place in a sealed container labeled "Hazardous Waste - Solid". Clean the surface with water and soap.[4]

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8]

  • Skin Contact: Wash with soap and copious amounts of water.[4] Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present.[8] Seek medical attention immediately.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center.

Disposal
  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Dispose of in accordance with local, state, and federal environmental regulations (e.g., RCRA in the US). Do not flush down the drain [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218671, (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

Sources

Introduction to chiral amino acids with terminal alkene functionality

Advanced Technical Guide: Chiral -Alkenyl Amino Acids in Peptide Stapling

Executive Summary

This technical guide provides a comprehensive analysis of chiral amino acids bearing terminal alkene functionality, specifically focusing on


peptide stapling

Structural Classification and Utility

Chiral amino acids with terminal alkenes are generally categorized by the distance of the olefin from the


The "Stapling" Building Blocks

The most critical variants in modern drug development are the



NomenclatureChiralitySide Chain LengthApplication (Helix Turn)

(

)
5 carbons (pentenyl)

Staple (One turn)

(

)
8 carbons (octenyl)

Staple (Two turns)
Vinylglycine (

/

)
2 carbons (vinyl)Mechanistic probes, suicide substrates

Expert Insight: The



Thorpe-Ingold effect

Asymmetric Synthesis of Alkenyl Amino Acids

Synthesizing these amino acids requires rigorous stereocontrol, as the quaternary

Chiral Ni(II) Schiff Base Complexes
Mechanism: Ni(II)-Nucleophilic Glycine Equivalents

This method utilizes a reusable chiral auxiliary (typically derived from (


Experimental Workflow: Synthesis of (

)-2-(4-pentenyl)alanine

Objective: Synthesize the (

Protocol:

  • Formation of Ni(II) Complex: Condense (

    
    )-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) with L-alanine and Ni(NO
    
    
    )
    
    
    in the presence of base (NaH or KOH) to form the red, crystalline Ni(II)-Ala-BPB complex.
  • Asymmetric Alkylation:

    • Dissolve Ni(II)-Ala-BPB complex (1.0 equiv) in DMF.

    • Add finely ground NaOH (5.0 equiv) or TBD (organic base).

    • Add 5-bromo-1-pentene (1.2 equiv).

    • Reaction Logic: The base deprotonates the

      
      -carbon of the alanine moiety. The chiral environment of the BPB ligand forces the electrophile (pentenyl bromide) to approach from the least hindered face, establishing the quaternary center with high diastereoselectivity (>98% de).
      
  • Hydrolysis (Disassembly):

    • Treat the alkylated complex with 2M HCl in MeOH/DCM.

    • The complex falls apart: The Ni(II) is removed, the chiral auxiliary (BPB) is recovered for reuse, and the free amino acid is released.

  • Fmoc Protection: Standard protection using Fmoc-OSu and NaHCO

    
     in dioxane/water yields Fmoc-(
    
    
    )-2-(4-pentenyl)alanine
    .

SynthesisWorkflowFigure 1: Asymmetric Synthesis via Ni(II) Schiff Base ComplexStartNi(II)-Ala-BPBComplexIntermediateAlkylated Complex(Quaternary Center formed)Start->IntermediateBase (NaOH/TBD)DMF, 0°C -> RTReagent5-Bromo-1-pentene(Electrophile)Reagent->IntermediateHydrolysisAcid Hydrolysis(HCl/MeOH)Intermediate->HydrolysisProductFree Amino Acid(S)-2-(4-pentenyl)AlaHydrolysis->ProductAuxiliaryRecovered ChiralAuxiliary (BPB)Hydrolysis->Auxiliary

Applications in Drug Discovery: Peptide Stapling[1][2]

The primary application of these amino acids is the synthesis of "Stapled Peptides." By incorporating two alkenyl amino acids at specific positions (




Ring-Closing Metathesis (RCM)
The Stapling Protocol (Solid-Phase)

This protocol describes the "on-resin" stapling of a peptide containing two



Reagents:

  • Catalyst: Grubbs 1st Generation (preferred for steric accessibility) or Grubbs 2nd Generation (higher activity, but higher risk of side reactions).

  • Solvent: 1,2-Dichloroethane (DCE) (preferred over DCM for higher boiling point and better swelling of polystyrene resins).

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the linear peptide using standard Fmoc SPPS. Incorporate Fmoc-(

    
    )-2-(4-pentenyl)alanine at the designated positions.
    
    • Critical Check: Ensure the N-terminus is Fmoc-protected or acetylated before metathesis to prevent amine coordination with the Ruthenium catalyst.

  • Resin Preparation:

    • Wash the resin 3x with DCM.[1]

    • Wash 3x with anhydrous DCE (to remove traces of DMF/amine which poison the catalyst).

  • Metathesis Reaction:

    • Prepare a 10 mM solution of Grubbs Catalyst in degassed DCE.

    • Add to resin (approx. 1 mL per 100 mg resin).

    • Agitate (rocking, not stirring) for 2 hours at room temperature under N

      
       atmosphere.
      
    • Self-Validation: The solution should change color (purple to brown/black) as the catalyst degrades/reacts. If it turns yellow immediately, the catalyst is dead (likely oxidation).

  • Iteration: Drain and repeat Step 3 with fresh catalyst solution to ensure >95% conversion.

  • Washing: Wash resin 5x with DCE, 5x with DCM, and 3x with DMSO (to remove Ruthenium byproducts).

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H

    
    O).
    
Mechanistic Pathway (RCM)

The reaction proceeds via a metallacyclobutane intermediate. The release of volatile ethylene gas drives the equilibrium toward the formation of the macrocycle.

RCM_MechanismFigure 2: Ring-Closing Metathesis (RCM) Mechanism on ResinPrecursorLinear Peptide(Bis-olefin)Ru_CoordRu-Carbene Coordination(Initiation)Precursor->Ru_CoordGrubbs Cat.MetallacycleMetallacyclobutaneIntermediateRu_Coord->MetallacycleEthyleneEthylene Release (Gas)Metallacycle->EthyleneByproductProductStapled Peptide(Macrocycle)Metallacycle->ProductCycloreversion

Comparative Data: Stapling Systems

The choice of amino acid determines the geometry of the staple.

Parameter

System

System
Amino Acids Used

and


and

Helix Turns Spanned 1 Turn2 Turns
Staple Length ~8 Atoms (hydrocarbon)~11 Atoms (hydrocarbon)
Stereochemistry (

,

)
(

,

)
Primary Utility Short helices, BH3 domainsLonger helices, GPCR loops

Trustworthiness Note: Using (




References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Walensky, L. D., et al. (2004).[2] Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix.[3] Science.

  • Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids. Tetrahedron: Asymmetry.

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled peptides. Nature Protocols.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using (S)-3-Boc-amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as binding affinity, metabolic stability, and in vivo half-life.[1] (S)-3-Boc-amino-5-hexenoic acid is a particularly interesting building block. Its unique structure, featuring a β-amino acid backbone and a terminal alkene, allows for the introduction of conformational constraints and provides a reactive handle for post-synthesis modifications, such as olefin metathesis to create lactam-bridged peptide mimics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-3-Boc-amino-5-hexenoic acid in Boc-based solid-phase peptide synthesis (SPPS). The protocols outlined herein are designed to ensure successful incorporation of this sterically hindered amino acid, addressing potential challenges and offering field-proven insights to achieve high-purity synthetic peptides.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
Molecular Formula C11H19NO4[2]
Molecular Weight 229.27 g/mol [2][3]
Appearance White to off-white solid/lumps[3]
Optical Rotation [α]/D +20±1°, c = 1 in ethanol[3]
Storage 2-8°C[3]

(S)-3-Boc-amino-5-hexenoic acid should be stored in a cool, dry place to prevent degradation. Due to its potential as an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Principles of Boc-SPPS

The synthesis strategy revolves around the Boc/Bzl protection scheme. The α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based, which are more resistant to acid.[4] This differential acid lability is the cornerstone of this methodology, allowing for selective deprotection of the α-amino group at each cycle without premature cleavage of the peptide from the resin or removal of side-chain protecting groups.[4][5]

The fundamental cycle of Boc-SPPS involves:

  • Deprotection: Removal of the Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]

  • Neutralization: Conversion of the resulting trifluoroacetate salt to a free amine.[4][6]

  • Coupling: Activation of the incoming Boc-protected amino acid and its subsequent reaction with the free amine on the growing peptide chain.[5]

  • Washing: Thorough removal of excess reagents and by-products.[7]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and removal of all side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][8]

Figure 1. The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the overall length and complexity of the peptide.

  • For C-terminal acids: Merrifield or PAM resins are commonly used.[6]

  • For C-terminal amides: Benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resins are the standards.[6]

Protocol 3.1.1: Resin Swelling

  • Place the desired amount of resin in a fritted reaction vessel.

  • Add dichloromethane (DCM) to fully immerse the resin beads.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

  • Drain the DCM and wash the resin thoroughly with DCM (3 x volume of resin).[10]

Incorporation of (S)-3-Boc-amino-5-hexenoic acid

Due to the β-amino acid structure and the presence of the allylic side chain, (S)-3-Boc-amino-5-hexenoic acid can be considered a sterically hindered amino acid. Therefore, a robust coupling strategy is essential for efficient incorporation.

Protocol 3.2.1: Activation and Coupling

  • Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[5] Wash thoroughly with DCM.

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes to neutralize the TFA salt.[6] Wash thoroughly with DCM.

  • Activation: In a separate vessel, dissolve 3-5 equivalents of (S)-3-Boc-amino-5-hexenoic acid and 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU, or HCTU) in N,N-dimethylformamide (DMF).[9] Add 6-10 equivalents of DIEA to the solution to activate the carboxylic acid.[9]

    • Rationale: Urionium/aminium-based coupling reagents like HATU are highly efficient for sterically hindered amino acids.[11] They rapidly convert the carboxylic acid to a more reactive OAt-ester.

  • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[9] A positive test (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, extend the coupling time or perform a second coupling.[9]

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling BocAA (S)-3-Boc-amino-5-hexenoic acid ActivatedEster Activated OAt-Ester BocAA->ActivatedEster Activation HATU HATU + DIEA HATU->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-NH2 ResinAmine->PeptideBond Nucleophilic Attack

Figure 2. General mechanism of amino acid activation and coupling in SPPS.

Post-Synthesis: Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups.

Protocol 3.3.1: TFA Cleavage

Caution: TFA is a highly corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[10]

  • Wash the peptide-resin with DCM to remove any residual DMF.[10]

  • Prepare a cleavage cocktail. A common mixture is Reagent B: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[12]

    • Rationale: Scavengers like phenol and TIS are crucial to quench reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions such as alkylation of sensitive residues.[4][10] The terminal alkene in (S)-3-Boc-amino-5-hexenoic acid could be susceptible to side reactions, making scavengers particularly important.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers and protecting group by-products.[9]

  • Dry the peptide pellet under vacuum.[9]

Purification and Analysis

The crude synthetic peptide will contain impurities and requires purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]

Protocol 4.1.1: RP-HPLC Purification

  • Dissolution: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile (ACN) with a small amount of TFA (0.1%) to improve solubility and peak shape.[16]

  • Method Development: Initially, an analytical scale separation should be performed to optimize the elution gradient.[16] A typical gradient runs from a low to a high percentage of ACN.[16]

  • Preparative Purification: Scale up the optimized method to a preparative or semi-preparative HPLC column to isolate the desired peptide.[16]

  • Fraction Collection and Analysis: Collect fractions as the peptide elutes from the column. Analyze the purity of each fraction by analytical HPLC.[16]

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final, pure peptide as a fluffy white powder.[14][16]

Potential Challenges and Troubleshooting

ChallengePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of (S)-3-Boc-amino-5-hexenoic acid.Use a more powerful coupling reagent like HATU or COMU.[11] Perform a double coupling. Consider microwave-assisted SPPS to drive the reaction to completion.[17]
Side Reactions during Cleavage Alkylation or other modifications of the terminal alkene by carbocations.Ensure an adequate concentration and variety of scavengers in the cleavage cocktail. TIS is particularly effective against t-butyl cation-mediated side reactions.[12]
Aggregation Interchain hydrogen bonding of the growing peptide, especially in hydrophobic sequences.Switch to a more polar solvent like N-methylpyrrolidone (NMP). Incorporate chaotropic salts. Utilize microwave energy during coupling steps.[18]
Poor Solubility of Crude Peptide Hydrophobic nature of the peptide.Adjust the pH of the dissolution solvent. Use small amounts of organic solvents like ACN or isopropanol.[14]

Conclusion

The successful incorporation of (S)-3-Boc-amino-5-hexenoic acid into synthetic peptides opens up exciting avenues for the design of novel peptidomimetics with tailored biological activities. By employing robust coupling strategies to overcome steric hindrance and utilizing appropriate cleavage cocktails to prevent side reactions, researchers can effectively harness the unique structural features of this non-canonical amino acid. The protocols and insights provided in these application notes serve as a valuable resource for the scientific community, facilitating the exploration of new chemical space in peptide-based drug discovery and development.

References

  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 49-74). Humana Press. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Retrieved from [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1–18.1.20. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. In Ion Channels (pp. 145-164). Humana Press. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Retrieved from [Link]

  • PubChemLite. (n.d.). Boc-(s)-3-amino-5-hexenoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • RSC Publishing. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminohex-5-enoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Olefin metathesis protocols for Boc-protected amino acids for lactam formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Olefin Metathesis Protocols for Boc-Protected Amino Acids in Lactam Formation

Introduction: The Conformation Challenge

In drug discovery, linear peptides often suffer from poor bioavailability and rapid metabolic degradation.[1] Constraining these peptides into lactams (cyclic amides) via Ring-Closing Metathesis (RCM) is a pivotal strategy to lock bioactive conformations (e.g.,


-turns) and improve proteolytic stability.[1]

This guide details the RCM of Boc-protected amino acid derivatives . While the tert-butoxycarbonyl (Boc) group is robust, its carbonyl oxygen can coordinate with Ruthenium catalysts, creating a "thermodynamic sink" that slows reaction kinetics.[1] Furthermore, the formation of ruthenium hydrides can lead to alkene isomerization (double-bond migration), a critical failure mode in lactam synthesis.

This protocol addresses these challenges using Second-Generation Hoveyda-Grubbs (HG-II) catalysts, isomerization suppressors (benzoquinones), and high-efficiency Ruthenium scavenging workflows.[1]

Mechanistic Insight & Catalyst Selection

The Chelation & Isomerization Dilemma

In Boc-protected substrates, the carbamate carbonyl oxygen can chelate the Ru-center after the first metathesis event. This forms a stable, dormant species.[1] Additionally, if the catalyst decomposes to a Ru-hydride species, the alkene can "walk" along the chain, leading to ring contraction (e.g., forming a 5-membered ring instead of a 6-membered lactam) or non-reactive internal alkenes.

Figure 1: Catalytic Cycle & Failure Modes The diagram below illustrates the competition between the productive RCM cycle and the non-productive chelation or isomerization pathways.

RCM_Mechanism PreCat Pre-Catalyst (HG-II) Active Active 14e- Ru Species PreCat->Active Initiation (- Ligand) Metallocy Metallocyclobutane Intermediate Active->Metallocy Substrate Binding Chelate Boc-Chelated Dormant Species Active->Chelate Carbonyl Coordination Isomer Isomerized Byproduct (Ru-H induced) Active->Isomer Ru-Hydride Formation Metallocy->Active Product Release Product Lactam Product + Ethylene Metallocy->Product Cycloreversion

Caption: Productive RCM cycle (solid lines) vs. Boc-chelation trapping and Hydride-induced isomerization (dashed lines).

Catalyst Selection Matrix

Table 1 guides the selection of the catalyst based on steric demand and ring size.

ParameterGrubbs Gen-I (G-I) Grubbs Gen-II (G-II) Hoveyda-Grubbs Gen-II (HG-II)
Activity ModerateHighVery High
Boc-Tolerance Good (Less Lewis Acidic)ModerateExcellent (Phosphine-free)
Steric Bulk Fails on tetra-substituted alkenesGoodBest for hindered lactams
Stability Air/Moisture SensitiveModerateHigh thermal stability
Isomerization Risk LowHighModerate (Control with additives)
Recommended Use Simple, unhindered rings (5-7 membered)General purposeMacrocycles & Hindered Lactams

Experimental Protocols

Protocol A: Standard RCM for Lactam Formation (5-8 membered rings)

Target: Formation of simple Freidinger lactams or constrained dipeptides.[1]

Reagents:

  • Substrate: Boc-diene (1.0 equiv)[1]

  • Catalyst: Grubbs II or HG-II (2–5 mol%)[1]

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.[1]

  • Concentration: 0.05 M – 0.1 M.[1]

Procedure:

  • Degassing: Dissolve the Boc-substrate in anhydrous DCM. Bubble Argon through the solution for 15 minutes. Oxygen is a catalyst poison.

  • Initiation: Add the catalyst (dissolved in minimal DCM) in one portion.

  • Reflux: Fit a condenser and reflux (40 °C) under Argon flow. The flow helps remove ethylene gas, driving the equilibrium (Le Chatelier’s principle).

  • Monitoring: Check TLC/LCMS at 2 hours. If conversion <50%, add a second portion of catalyst (1-2 mol%).[1]

  • Quench: Once complete, add DMSO (50 equiv relative to catalyst) or Ethyl Vinyl Ether and stir for 30 mins to decompose the Ru-carbene.

Protocol B: "Difficult" RCM (Macrocycles & Isomerization-Prone)

Target: Macrocyclic lactams (12+ atoms) or substrates where the alkene migrates (e.g., allylglycine derivatives).

Reagents:

  • Catalyst: Hoveyda-Grubbs II (HG-II) (5–10 mol%)[1]

  • Additive: 1,4-Benzoquinone (10–20 mol%)[1]

  • Solvent: Anhydrous Toluene (degassed).[1]

  • Concentration: High Dilution (0.002 M) .

Scientific Rationale:

  • High Dilution: Essential for macrocyclization to favor intramolecular ring-closing over intermolecular oligomerization.[1]

  • Benzoquinone: Acts as an electron-deficient oxidant that scavenges Ru-hydride species, preventing the "walking" of the double bond [1].[1]

  • Toluene/Heat: Higher temperatures (80–110 °C) are often required to overcome the entropic penalty of macrocyclization.

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser.

  • Solvent Prep: Add anhydrous Toluene. Degas vigorously with Argon for 30 mins.

  • Additive: Add 1,4-Benzoquinone (0.2 equiv).

  • Substrate Addition: Dissolve substrate in Toluene. Add slowly (via syringe pump over 1 hour) to the refluxing solvent/quinone mixture. This pseudo-high-dilution technique keeps instantaneous monomer concentration low.[1]

  • Catalyst Addition: Add HG-II (5 mol%) initially.[1] If reaction stalls, add second portion.

  • Workup: Evaporate Toluene. Proceed to Ru-scavenging (Protocol C).

Post-Reaction Workflow: Ruthenium Removal

Residual Ruthenium is toxic and promotes decomposition.[1] Standard chromatography is often insufficient.[1]

Protocol C: The Modified Cysteine Wash (Pharma Standard) Reference: This method typically reduces Ru content to <50 ppm [2].

  • Preparation: Prepare a 1.0 M aqueous solution of N-Acetylcysteine (or Cysteine) and adjust pH to ~7.0 with NaOH.

  • Extraction: Dissolve the crude RCM product in Ethyl Acetate or DCM.

  • Wash: Add the Cysteine solution (5 equiv relative to Ru catalyst). Stir vigorously at 50 °C for 1 hour.

    • Visual Cue: The organic layer should lighten, and the aqueous layer will turn dark brown/black (Ru-Cysteine complex).

  • Separation: Separate layers. Wash organic phase with water (2x) and brine (1x).[1]

  • Filtration: Dry over Na₂SO₄ and filter through a small pad of silica or Celite to trap any remaining particulates.[1]

Troubleshooting Decision Tree

Figure 2: Optimization Logic Use this workflow when the standard protocol fails.

RCM_Optimization Start RCM Reaction (Standard Conditions) Check Analyze LCMS/NMR Start->Check NoRxn No Reaction (Starting Material) Check->NoRxn 0% Conv. Oligomers Dimers/Polymers Formed Check->Oligomers High Mass Isomers Isomerized Product (Shifted Alkene) Check->Isomers Wrong Peak Success Target Lactam Check->Success Correct Mass Sol1 1. Switch to HG-II 2. Increase Temp (Toluene) 3. Check Oxygen (Degas!) NoRxn->Sol1 Sol2 1. Dilute (0.001 M) 2. Slow Addition Oligomers->Sol2 Sol3 1. Add 1,4-Benzoquinone 2. Lower Temperature 3. Reduce Rxn Time Isomers->Sol3

Caption: Troubleshooting logic for common RCM failure modes (Inertness, Polymerization, Isomerization).

References

  • Hong, S. H., & Grubbs, R. H. (2006).[1] Highly Active and Stable Ruthenium-Based Olefin Metathesis Catalysts.[1][2] Journal of the American Chemical Society. [Link] (Note: Seminal work on preventing isomerization with quinones).

  • Use of Cysteine/Scavengers: Organic Process Research & Development. Scalable Methods for the Removal of Ruthenium Impurities.[2][3] [Link]

  • Hoveyda, A. H., et al. (2004).[1] Ru Complexes Bearing Bidentate Carbenes: From Innocent Curiosity to Uniquely Effective Catalysts for Olefin Metathesis.[1] Organic & Biomolecular Chemistry. [Link]

  • Review on RCM in Peptides: Chemical Reviews. Ring-Closing Metathesis in the Synthesis of Amino Acids and Peptides.[1][4] [Link][1]

Sources

Application Note: High-Fidelity Boc Deprotection of 3-Amino-5-Hexenoic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptidomimetic synthesis. It addresses the specific challenges of removing the tert-butyloxycarbonyl (Boc) group from 3-amino-5-hexenoic acid (


-homoallylglycine) residues within peptide chains.


-Amino Acids

Part 1: Executive Summary & Scientific Rationale

The Challenge: Electrophilic Integrity

3-amino-5-hexenoic acid introduces a terminal alkene into the peptide backbone. This olefin is a versatile handle for late-stage functionalization (e.g., stapling, metathesis, or labeling). However, standard Boc deprotection conditions generate tert-butyl carbocations (


), highly reactive electrophiles.

In the absence of adequate scavengers, these cations can attack the electron-rich


-system of the terminal alkene, resulting in tert-butyl alkylation  (+56 Da mass shift). Furthermore, strong mineral acids (like HCl) pose a risk of hydrohalogenation across the double bond.
The Solution: The "Silane Shield" Strategy

To preserve the alkene integrity, we utilize a Trifluoroacetic Acid (TFA) based cocktail fortified with Triethylsilane (TES) .

  • TFA: Mediates rapid acidolysis of the Boc carbamate.

  • TES: Acts as a "hydride donor" scavenger.[1] It quenches the

    
     cation via irreversible hydride transfer, forming isobutane and silyl species that are inert to the peptide. This is superior to thiol scavengers, which can occasionally engage in radical addition to alkenes.[1]
    

Part 2: Mechanistic Insight & Causality[1]

The deprotection process is a race between the desired decarboxylation and the undesired alkylation.

The Desired Pathway (Acidolysis)

Protonation of the Boc carbonyl oxygen leads to the collapse of the carbamate, releasing the free amine,


, and the 

cation.
The Side Reaction (Alkene Alkylation)

Without scavenging, the


 cation acts as a Lewis acid, attacking the terminal alkene of the 3-amino-5-hexenoic acid side chain. This forms a secondary carbocation which then eliminates a proton or traps a nucleophile, permanently modifying the peptide.
The Scavenger Mechanism

Triethylsilane (


) intercepts the 

cation:

The resulting silyl cation is quenched by trifluoroacetate anions and removed during ether precipitation.
Visualization: Reaction Pathways[1]

Boc_Deprotection_Mechanism cluster_0 Critical Control Point Boc_Peptide Boc-Protected Peptide (Contains Alkene) Intermediate Protonated Carbamate Boc_Peptide->Intermediate + TFA Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Generation Free_Amine Desired Product (Free Amine + Intact Alkene) Intermediate->Free_Amine - CO2 Side_Alkylated Side Product: t-Butyl Alkylated Alkene (+56 Da) Cation->Side_Alkylated Attack on Alkene (No Scavenger) Scavenged Inert Byproducts (Isobutane + Silyl species) Cation->Scavenged + Triethylsilane (TES) (Scavenger Shield)

Caption: Mechanistic bifurcation showing the critical role of TES in diverting the reactive t-butyl cation away from the alkene side chain.

Part 3: Experimental Protocol

Reagents & Equipment[2][3][4][5][6][7][8][9][10]
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade (Avoid HCl/Dioxane due to hydrochlorination risk).[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

  • Scavenger: Triethylsilane (TES) (CAS: 617-86-7).[1]

  • Precipitation: Diethyl ether (cold).[1]

The "Silane Shield" Cocktail (Recommended)
ComponentVolume %Role
TFA 50%Acidolytic cleavage agent.
DCM 45%Solvent to swell resin or dissolve peptide.[1]
Triethylsilane (TES) 5% Critical: Hydride donor to quench

.

Note: Water is often used as a scavenger in standard SPPS, but for hydrophobic alkene peptides, TES is superior as it mixes well with the organic phase where the alkene resides.

Step-by-Step Methodology
A. Solid-Phase (Resin-Bound) Deprotection[1][2]
  • Preparation: Place the resin (100 mg, ~0.05 mmol scale) in a fritted synthesis syringe.

  • Swelling: Wash resin with DCM (

    
     mL) to ensure optimal swelling.[1]
    
  • Deprotection (Cycle 1): Add 2 mL of the Silane Shield Cocktail (50:45:5 TFA/DCM/TES). Shake for 2 minutes .

    • Reasoning: This short burst removes the bulk of the Boc groups and scavenges the initial surge of cations.

  • Drain: Filter the solution.

  • Deprotection (Cycle 2): Add 2 mL of fresh Silane Shield Cocktail . Shake for 20 minutes .

    • Reasoning: Ensures quantitative removal of any stubborn protecting groups.[1]

  • Wash: Drain and wash the resin thoroughly:

    • DCM (

      
       mL)[1]
      
    • 5% DIEA in DCM (

      
       mL) – Neutralization step[1]
      
    • DCM (

      
       mL)[1]
      
  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result confirms deprotection.[1]

B. Solution-Phase Deprotection[1]
  • Dissolution: Dissolve the Boc-protected peptide (1 eq) in minimal DCM (approx. 10 mL per gram of peptide).

  • Scavenger Addition: Add Triethylsilane (5-10 eq relative to Boc groups).

  • Acidification: Dropwise add TFA equal to the volume of DCM (Final conc: 50% TFA).

  • Reaction: Stir at room temperature for 30-45 minutes . Monitor by HPLC/TLC.[1]

  • Workup (Precipitation):

    • Concentrate the mixture under reduced pressure (rotovap) to remove most TFA/DCM.[1] Do not heat above 30°C.

    • Add cold diethyl ether (

      
      C) to the oily residue.[1] Triturate to induce precipitation of the peptide trifluoroacetate salt.
      
    • Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the organic scavenged byproducts).

    • Repeat ether wash 2 times.[1]

  • Drying: Dry the pellet under high vacuum.

Part 4: Quality Control & Troubleshooting

Analytical Workflow

Verify the integrity of the alkene using LC-MS.

Observation (Mass Shift)DiagnosisRoot CauseCorrective Action
Target Mass (M) Success Clean deprotection.Proceed to next step.
M + 56 Da

Adduct
Alkylation of alkene by

.[1]
Increase TES to 10%. Reduce reaction time.
M + 18 Da Hydration Acid-catalyzed water addition to alkene.[1]Ensure reagents are anhydrous . Reduce TFA exposure time.
M + 36/38 Da Hydrochlorination HCl addition (if HCl used).[1]Switch to TFA/TES. Never use HCl with this substrate.[1]
Workflow Diagram

QC_Workflow Start Crude Deprotected Peptide LCMS LC-MS Analysis Start->LCMS Decision Mass Spectrum Check LCMS->Decision Success Target Mass Observed (No Side Products) Decision->Success Clean Fail_Alk Mass +56 Da (t-Butyl Adduct) Decision->Fail_Alk +56 Da Fail_Hyd Mass +18 Da (Hydration) Decision->Fail_Hyd +18 Da Action1 Re-optimize Scavenger Fail_Alk->Action1 Action: Increase TES % Action2 Check Water Content Fail_Hyd->Action2 Action: Use Anhydrous TFA

Caption: QC decision tree for identifying and correcting common side reactions during deprotection.

References

  • Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group."[3] International Journal of Peptide and Protein Research.[1]

    • Establishes the foundational use of scavengers in TFA deprotection.
  • Pearson, D. A., et al. (1989).[1] "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups." Journal of Organic Chemistry.

    • The authoritative reference for using Silanes (TES)
  • Verdine, G. L., & Hilinski, G. J. (2012).[1] "Stapled Peptides for Intracellular Drug Targets."[1] Methods in Enzymology.

    • Validates the stability of terminal alkenes in TFA during SPPS of olefin-containing peptides.
  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][2][6][7][3][8][9] Chemical Reviews.

    • Comprehensive review of deprotection mechanisms and side reactions.

Sources

Application Note: Optimized Amide Coupling Protocols for (R)-3-Boc-amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(R)-3-Boc-amino-5-hexenoic acid (CAS: 269726-94-5) is a high-value chiral


-amino acid building block. Its structural utility lies in its dual functionality: the terminal alkene  serves as a handle for downstream olefin metathesis (e.g., peptide stapling, macrocyclization), while the Boc-protected 

-amino
core provides resistance to proteolytic degradation compared to

-amino acids.
The Challenge

While


-amino acids are generally less prone to azlactone-mediated racemization than their 

-counterparts, the preservation of the (R)-enantiocenter is critical. Furthermore, the terminal alkene is susceptible to isomerization or oxidation if non-specific activating agents or harsh conditions are employed.
The Solution

This guide presents two validated protocols:

  • Method A (HATU/HOAt): Best for discovery scale (<1g), difficult amine partners, and rapid throughput.

  • Method B (T3P® - Propylphosphonic Anhydride): Best for scale-up (>10g), low epimerization requirements, and simplified aqueous workup.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the activation pathway and potential side reactions.

ReactionPathway Start (R)-3-Boc-amino-5-hexenoic acid Activation Activated Ester (O-At / O-P) Start->Activation HATU or T3P Base (DIPEA/NMM) Product Target Amide (Retention of Configuration) Activation->Product Nucleophilic Attack (Major Pathway) SideRxn Side Product: Racemized Amide Activation->SideRxn Slow Epimerization (Excess Base/High Temp) Amine Amine Partner (R'-NH2) Amine->Product

Caption: Activation pathway for (R)-3-Boc-amino-5-hexenoic acid showing the critical bifurcation between productive coupling and potential racemization.

Protocol A: High-Efficiency Coupling (HATU)

Best For: Small scale (mg to 1g), unreactive amines, solid-phase synthesis.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling rate and minimizing the time window for racemization.

Reagents & Stoichiometry
ComponentEquiv.Role
(R)-3-Boc-amino-5-hexenoic acid 1.0Limiting Reagent
Amine Partner (R-NH₂) 1.0 - 1.2Nucleophile
HATU 1.1 - 1.2Coupling Agent
DIPEA (Diisopropylethylamine) 2.0 - 3.0Base (Scavenger)
DMF (Anhydrous) [0.1 - 0.2 M]Solvent
Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve (R)-3-Boc-amino-5-hexenoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0°C . Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir for 5–10 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Monitor by LC-MS (typically complete in 1–4 hours).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess DIPEA/Amine). Caution: Do not use strong acid for prolonged periods to preserve Boc.

      • Sat. NaHCO₃ (to remove HOAt byproduct and unreacted acid).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Low-Epimerization Scalable Coupling (T3P)

Best For: Process scale (>10g), GMP manufacturing, highly chiral-sensitive applications.

Rationale

T3P (Propylphosphonic anhydride) acts as a coupling agent that produces only water-soluble byproducts (propylphosphonic acid), eliminating the need for chromatography in many cases. It exhibits a lower epimerization profile than uronium salts because it does not generate a free guanidinium species.

Reagents & Stoichiometry
ComponentEquiv.Role
(R)-3-Boc-amino-5-hexenoic acid 1.0Limiting Reagent
Amine Partner 1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
NMM (N-Methylmorpholine) 3.0 - 4.0Base
EtOAc or 2-MeTHF [0.1 - 0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Charge (R)-3-Boc-amino-5-hexenoic acid (1.0 equiv) and the amine partner (1.1 equiv) into a reactor with EtOAc or 2-MeTHF.

  • Cooling: Cool the slurry/solution to 0–5°C .

  • Base Addition: Add NMM (3.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes to control exotherm.

    • Critical: Maintaining low temperature during addition suppresses initial racemization.

  • Reaction: Allow to warm to room temperature. T3P kinetics are slower than HATU; reaction may require 12–24 hours.

  • Workup (Self-Validating):

    • Add water directly to the reaction vessel.

    • Separate phases.

    • Wash organic layer with 0.5 M NaOH (removes T3P byproducts and unreacted acid).

    • Wash with 0.5 M HCl (removes NMM).

    • Concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

Racemization Control

While


-amino acids are stable, the 

-proton (adjacent to the carbonyl) is acidic.
  • Risk Factor: Excess base or high temperature.

  • Mitigation: Use Collidine (TMP) instead of DIPEA if racemization is observed (>1% enantiomer). Collidine is a weaker, more steric base.

Analytical Validation (Method Development)

Do not rely solely on NMR. You must establish a chiral HPLC/SFC method.

  • Column: Chiralpak AD-H or OD-H are standard starting points for Boc-protected amino acids.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

  • Target: Enantiomeric Excess (ee) > 99%.

Decision Matrix

DecisionTree Start Start: Select Protocol ScaleCheck Scale > 5g? Start->ScaleCheck Purification Chromatography Available? ScaleCheck->Purification No (<5g) MethodB Use Method B (T3P) Green, Easy Workup ScaleCheck->MethodB Yes (>5g) MethodA Use Method A (HATU) High Yield, Fast Purification->MethodA Yes Purification->MethodB No (Avoid Column)

Caption: Decision matrix for selecting the optimal coupling protocol based on scale and purification capabilities.

References

  • Sigma-Aldrich. (R)-3-(Boc-amino)-5-hexenoic acid Product Specification.Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. Link

Sources

Incorporating 3-Boc-amino-5-hexenoic acid to create constrained peptide mimics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic incorporation of 3-Boc-amino-5-hexenoic acid (a


-amino acid analog of allylglycine) into peptide sequences to create constrained peptidomimetics.

Introduction: The -Staple Advantage

3-Boc-amino-5-hexenoic acid is a specialized building block used to introduce both backbone constraints and side-chain macrocyclization handles. Unlike standard


-amino acids, this 

-amino acid residue introduces an extra methylene group (

) into the peptide backbone.

Key Applications:

  • Foldamer Design: The

    
    -residue alters the hydrogen-bonding pattern, promoting the formation of stable secondary structures like the 14-helix  (in 
    
    
    
    -peptides) or modified
    
    
    -helices (in
    
    
    -hybrid peptides).
  • Ring-Closing Metathesis (RCM): The terminal alkene (allyl group) at the

    
    -position serves as a "handle" for olefin metathesis. When paired with another alkene-bearing residue, it allows for the formation of a hydrocarbon staple, locking the peptide into a bioactive conformation.
    
  • Proteolytic Stability: The non-natural backbone and the macrocycle significantly resist protease degradation, extending the in vivo half-life.

Application Note 1: Design Strategy & Topology

Successful incorporation requires precise geometric planning. The distance between the alkene handles determines the size and strain of the resulting macrocycle.

Pairing Strategies
  • 
    -
    
    
    
    Stapling:
    Pairing two 3-amino-5-hexenoic acid residues.
    • Spacing: Typically placed at positions

      
       and 
      
      
      
      in a pure
      
      
      -peptide to stabilize a 14-helix.
  • 
    -
    
    
    
    Stapling:
    Pairing 3-amino-5-hexenoic acid with an
    
    
    -residue like Allylglycine or O-Allyl Serine .
    • Spacing: In hybrid peptides, spacing depends on the desired turn geometry. An

      
       or 
      
      
      
      spacing is common to mimic
      
      
      -helical turns.
Stereochemistry Control

The reagent is available as


 or 

enantiomers.
  • (S)-Isomer: Often induces a left-handed twist in

    
    -peptides.
    
  • (R)-Isomer: Often induces a right-handed twist.

  • Critical: Match the stereochemistry of the staple to the natural twist of the target helix to avoid destabilizing steric clashes.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Important Consideration: The reagent specified is Boc -protected.[1][2][3]

  • For Boc-SPPS: This is the standard building block. Follow the protocol below.

  • For Fmoc-SPPS: This reagent is acid-labile and cannot be used for internal positions (the Boc group requires TFA to remove, which would cleave the peptide from Rink/Wang resins). It can only be used as the N-terminal residue. For internal positions in Fmoc-SPPS, you must use Fmoc-3-amino-5-hexenoic acid .

Workflow: Manual Boc-SPPS Incorporation

Target Scale: 0.1 mmol | Resin:[4] MBHA (for amides) or PAM (for acids).[1]

Step 1: Resin Preparation

  • Swell resin in DCM for 30 min.

  • Wash with 5% DIEA/DCM (neutralization) if necessary.

Step 2: Activation (Modified for


-Amino Acids) 


-amino acids have slower coupling kinetics than

-amino acids due to the extra backbone flexibility and steric bulk. Stronger activation is required.
  • Reagents:

    • 3-Boc-amino-5-hexenoic acid (3.0 equiv)

    • HATU (2.9 equiv) or DIC/HOAt (3.0 equiv)

    • DIEA (6.0 equiv)

  • Procedure: Dissolve amino acid and HATU in minimal dry DMF. Add DIEA. Pre-activate for 1 minute (yellow color develops).

Step 3: Coupling

  • Add the activated solution to the resin.[1][5]

  • Time: Agitate for 2–4 hours at room temperature (standard AA is 1 hr).

  • Monitoring: Perform a Kaiser (Ninhydrin) test. If positive (blue), recouple using fresh reagents for another 2 hours.

Step 4: Deprotection (Boc Removal)

  • Wash resin with DCM (

    
    ).[1][6][7]
    
  • Treat with 50% TFA / 50% DCM (containing 0.5% anisole scavenger) for 1 min (pre-wash).

  • Treat with fresh 50% TFA/DCM for 20 min .

  • Wash with DCM (

    
    ), then 5% DIEA/DCM (neutralization, 
    
    
    
    min).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This step creates the constraint. It is best performed on-resin before final cleavage to prevent dimerization.

Reagents:

  • Catalyst: Grubbs 1st Generation (G1) or 2nd Generation (G2).[6] Note: G1 is often preferred for simple staples to avoid isomerization, but G2 is more active for sterically hindered

    
    -residues.
    
  • Solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed (critical).[4]

Procedure:

  • Solvent Exchange: Wash the resin with anhydrous DCM (

    
    ) and then anhydrous LiCl/DMF (optional, helps solubilize aggregating peptides) or straight DCE (
    
    
    
    ).
  • Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

  • Reaction:

    • Method A (Microwave - Recommended): Heat to 100°C for 1 hour in a microwave reactor.

    • Method B (Room Temp): Agitate under inert atmosphere (

      
      /Ar) for 12–24 hours .
      
  • Monitoring: Cleave a small aliquot of resin.[5][7] Analyze by HPLC/MS. The product should show a mass shift of -28 Da (loss of ethylene,

    
    ).
    
  • Cleanup: Wash resin with DCE (

    
    ), DCM (
    
    
    
    ), and then a solution of DMSO or imidazole in DMF to coordinate and remove residual Ruthenium catalyst.

Protocol 3: Cleavage & Isolation

For Boc-SPPS on MBHA/PAM resin.

  • HF Cleavage: Place dried resin in a Teflon vessel. Add scavenger (p-cresol/anisole, 10% v/v).

  • Condense anhydrous HF (approx 10 mL/g resin) at -78°C.

  • Stir at 0°C for 60 min.

  • Evaporate HF under

    
     stream.
    
  • Precipitate peptide with cold diethyl ether.

  • Purification: Dissolve in

    
    /Acetonitrile and purify via RP-HPLC (C18 column).
    

Visualizing the Logic

Figure 1: Constrained Peptide Design Logic

This diagram illustrates the transformation from a flexible linear precursor to a rigidified "stapled" mimic.[8]

StaplingLogic Linear Linear Precursor (Flexible, Protease Susceptible) Residue1 3-Boc-amino-5-hexenoic acid (Pos i) Linear->Residue1 Incorporates Residue2 Alkene Partner (Pos i+3 or i+4) Linear->Residue2 Incorporates RCM Ring-Closing Metathesis (Grubbs Cat.) Residue1->RCM Alkene Handle Residue2->RCM Alkene Handle Cyclic Constrained Mimic (Helical, Stable) RCM->Cyclic - Ethylene (C2H4)

Caption: Transformation of a linear peptide containing 3-amino-5-hexenoic acid into a constrained macrocycle via RCM.

Figure 2: Experimental Workflow

Step-by-step process from resin loading to final purified mimic.[1]

Workflow Start Start: Resin Preparation (MBHA/PAM) Coupling SPPS Coupling Cycle (Use HATU for Beta-AA) Start->Coupling Check Kaiser Test (Blue = Recouple) Coupling->Check Check->Coupling Incomplete RCM_Step On-Resin RCM (Grubbs G1/G2, DCE, Degas) Check->RCM_Step Sequence Complete Wash Ru Removal Wash (DMSO/DMF) RCM_Step->Wash Cleavage HF Cleavage (Releases Peptide) Wash->Cleavage Purify HPLC Purification & MS Validation Cleavage->Purify

Caption: Integrated workflow for Boc-SPPS and On-Resin Metathesis.

Summary of Quantitative Parameters

ParameterStandard

-AA Condition
3-Boc-amino-5-hexenoic Acid Condition
Coupling Reagent HBTU / DICHATU or DIC/HOAt (Stronger activation)
Coupling Time 45 - 60 min2 - 4 hours (Slower kinetics)
RCM Catalyst N/AGrubbs I or II (10-20 mol%)
RCM Temp N/A100°C (MW) or RT (24h)
Mass Shift (RCM) N/A-28.05 Da (Loss of

)

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis.[9] Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[7] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[7] Link

  • Seebach, D., et al. (2001). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Kim, Y.-W., & Grossmann, T. N. (2015). Constraining Peptide Conformations with the Help of Ring-Closing Metathesis.[7] Synlett. Link

  • Biotage Application Note. (2023). Using microwave heating for your stapled peptide synthesis.[6][8] Link

Sources

Application Note: Unlocking Conformational Space with 3-Amino-5-Hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-amino-5-hexenoic acid derivatives as biochemical probes Content Type: Detailed Application Notes and Protocols

Executive Summary

3-amino-5-hexenoic acid (


-vinyl-

-alanine) represents a critical class of non-proteinogenic amino acids used to engineer biochemical probes for investigating protein-protein interactions (PPIs) and enzymatic mechanisms. Unlike its regioisomer 4-amino-5-hexenoic acid (Vigabatrin), which functions as a suicide substrate for GABA transaminase, the 3-amino derivative is primarily utilized as a structural probe in peptidomimetics.

Its unique value lies in two synergistic properties:

  • The

    
    -Amino Acid Scaffold:  Induces specific secondary structures (foldamers) resistant to proteolysis.
    
  • The Olefinic Side Chain: Serves as a reactive "handle" for Ring-Closing Metathesis (RCM) to generate conformationally constrained "stapled" peptides, or for bioorthogonal labeling.

This guide details the application of 3-amino-5-hexenoic acid derivatives in designing stabilized peptide probes and provides validated protocols for their synthesis and characterization.

Scientific Background & Mechanism[1][2]

The -Peptide Advantage

Natural peptides (


-peptides) often fail as chemical probes in vivo due to rapid proteolytic degradation and conformational flexibility. Incorporating 

-amino acids, such as 3-amino-5-hexenoic acid, creates

-peptides
or

-chimeras.
  • Proteolytic Stability: Most peptidases cannot cleave the

    
    -amide bond, extending the probe's half-life from minutes to hours or days.
    
  • Defined Helicity:

    
    -amino acids can force peptides into stable helices (e.g., the 
    
    
    
    -helix), allowing researchers to "probe" the structural requirements of a receptor binding pocket with high precision.
The "Metathesis Handle"

The terminal alkene at the C5 position of 3-amino-5-hexenoic acid is not merely a hydrophobic group; it is a latent reactive site. By incorporating two such residues into a peptide sequence, researchers can apply Ring-Closing Metathesis (RCM) using Grubbs' catalysts. This forms a macrocyclic "staple," locking the probe into its bioactive conformation and entropically favoring binding to the target protein.

Mechanistic Diagram: From Linear Precursor to Stapled Probe

The following diagram illustrates how 3-amino-5-hexenoic acid residues are utilized to constrain peptide conformation via RCM.

RCM_Mechanism Linear Linear Peptide Probe (Flexible, Protease Susceptible) Residue1 3-amino-5-hexenoic acid (Pos i) Linear->Residue1 Incorporation Residue2 3-amino-5-hexenoic acid (Pos i+4) Linear->Residue2 Catalyst Grubbs' Catalyst (Ru-Carbene) Residue1->Catalyst Olefin Metathesis Residue2->Catalyst Stapled Stapled Macrocycle (Rigid, Protease Resistant) Catalyst->Stapled Cyclization (-C2H4) Target Target Protein (High Affinity Binding) Stapled->Target Probing Interaction

Figure 1: Mechanism of using 3-amino-5-hexenoic acid for peptide stapling via Ring-Closing Metathesis (RCM).

Detailed Applications

Application A: Probing Protein-Protein Interactions (PPIs)

Objective: To inhibit "undruggable" large surface area interactions (e.g., p53/MDM2, Bcl-2/Bax) using stabilized helical mimics.

  • Method: Replace key hydrophobic residues (often Leucine or Phenylalanine) in the native epitope with 3-amino-5-hexenoic acid. The vinyl chain mimics the hydrophobic bulk of Leucine while allowing for subsequent stapling if a second handle is introduced.

  • Outcome: A probe that mimics the

    
    -helix of the natural ligand but possesses superior metabolic stability and cell permeability.
    
Application B: Fragment-Based Drug Discovery (FBDD)

Objective: Use the amino acid as a chiral scaffold for small molecule library generation.

  • Method: The carboxylic acid and amine allow for standard amide coupling, while the alkene allows for diversifications via cross-metathesis (reacting with acrylates to form functionalized side chains) or oxidative cleavage (to aldehydes for reductive amination).

  • Outcome: A library of chiral, conformationally restricted small molecules (e.g.,

    
    -lactams via cyclization).
    

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Probes

Purpose: Incorporation of Fmoc-3-amino-5-hexenoic acid into a peptide sequence. Note:


-amino acids have lower reactivity than 

-amino acids due to steric hindrance and lower nucleophilicity of the

-amine.

Materials:

  • Fmoc-(S)-3-amino-5-hexenoic acid (commercially available or synthesized via Arndt-Eistert homologation).

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Coupling Reagents: HATU / HOAt / DIEA.

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling of

    
    -Amino Acid: 
    
    • Dissolve Fmoc-3-amino-5-hexenoic acid (3.0 eq relative to resin), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.

    • Add DIEA (6.0 eq) and pre-activate for 2 minutes.

    • Add to resin and shake for 2 to 4 hours (standard 1h is insufficient for

      
      -residues).
      
    • Critical Step: Perform a double coupling if the residue is followed by a bulky amino acid.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

  • Elongation: Continue standard SPPS for subsequent residues.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Purpose: To "staple" the peptide probe containing two 3-amino-5-hexenoic acid residues.

Materials:

  • Grubbs' Catalyst (1st or 2nd Generation, or Hoveyda-Grubbs).

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed - Critical).

Step-by-Step Procedure:

  • Preparation: Ensure the N-terminus is Fmoc-protected to prevent catalyst coordination to the free amine.

  • Solvent Exchange: Wash resin thoroughly with dry, degassed DCE (3x) to remove all traces of DMF (amine traces poison the catalyst).

  • Reaction:

    • Dissolve Grubbs' Catalyst (20 mol%) in degassed DCE.

    • Add to the resin-bound peptide.

    • Reflux at 40°C (optional) or shake at RT for 2 hours.

    • Drain and repeat the catalyst addition step once more to drive conversion.

  • Quenching: Wash with DCE (3x), then DMSO (to remove Ru traces), then DCM.

  • Cleavage: Cleave the stapled peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

Protocol 3: Circular Dichroism (CD) Analysis

Purpose: To validate the secondary structure (helicity) of the generated probe.

Data Interpretation Table:

Secondary StructureCharacteristic CD Signal (Far UV)Expected Result for 3-amino-5-hexenoic Probe
Random Coil Min at ~198 nmObserved in linear control peptide (un-stapled).

-Helix
Min at 208 nm, 222 nmObserved in stapled probe (if mimicking

-helix).

-Helix
Min at ~215 nm, Max at ~200 nmCharacteristic of pure

-peptide oligomers.

Procedure:

  • Dissolve purified peptide in Phosphate Buffer (pH 7.4) or Methanol (to promote folding) at 50 µM.

  • Scan from 260 nm to 190 nm at 20°C.

  • Convert raw ellipticity to Mean Residue Ellipticity (

    
    ).
    
  • Compare the "Stapled" probe vs. the "Linear" precursor. A significant increase in negative ellipticity at 208/222 nm (or 215 nm) confirms successful structural constraint.

Workflow Visualization

The following diagram outlines the complete development pipeline for a 3-amino-5-hexenoic acid-based probe.

Probe_Development_Workflow Design 1. Computational Design (Identify i, i+4 positions) Synthesis 2. SPPS Synthesis (Incorporate 3-amino-5-hexenoic acid) Design->Synthesis Sequence Defined Cyclization 3. RCM Cyclization (Grubbs Catalyst) Synthesis->Cyclization Resin-bound Precursor Validation 4. Structural Validation (CD Spectroscopy) Cyclization->Validation Cleaved Probe Assay 5. Biochemical Assay (FP, ELISA, or Cell Viability) Validation->Assay Confirmed Structure Assay->Design SAR Optimization

Figure 2: Development pipeline for biochemical probes utilizing 3-amino-5-hexenoic acid.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

  • Gmeiner, P., & Hoffmann, T. (2002).[1] Short and Efficient Synthesis of Homo-Freidinger Lactams: An Olefin Metathesis Approach towards Conformationally Restricted

    
    -Amino Acid Analogues. Synlett, 2002(6), 1014-1016.[1] Link
    
  • Appella, D. H., et al. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071–13072. Link
  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science, 305(5689), 1466-1470. (Foundational reference for stapled peptide probes). Link

Sources

Synthesis of novel APIs from 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Strategic Synthesis of Macrocyclic -Peptide APIs using 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic Acid

Executive Summary & Strategic Value

The Chemical Asset

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (also known as Boc-


-homoallylglycine



Strategic Application: "Stapled" -Peptide Therapeutics

The primary utility of this compound lies in the synthesis of Proteolytically Stable Macrocyclic APIs . By incorporating this residue into a peptide sequence, researchers can leverage the terminal alkene side chain for Ring-Closing Metathesis (RCM) .

Why this matters:

  • Metabolic Stability:

    
    -peptides are resistant to standard peptidases (trypsin, pepsin), significantly extending plasma half-life compared to 
    
    
    -peptides.
  • Conformational Locking: The RCM "staple" locks the peptide into a bioactive conformation (e.g., a helical turn), improving affinity for protein-protein interaction (PPI) targets.

  • Novelty: Most stapled peptides use

    
    -amino acids. Using 
    
    
    -amino acids creates a novel IP space with distinct pharmacological profiles.

Chemical Profile & Handling

ParameterSpecificationNotes
CAS Number 269726-94-5 (R-isomer) / 101555-62-8 (S-isomer)Verify stereochemistry before synthesis.
Molecular Formula

MW: 229.27 g/mol
Solubility DCM, DMF, MeOHPoor solubility in water/ether.
Storage 2–8°C, DesiccatedHygroscopic. Warm to RT before opening.[1][2]
Hazards Irritant (Skin/Eye/Respiratory)Use standard PPE.[3]

Application Note: Designing the Macrocycle

To synthesize a novel API, you must design a Linear Precursor that positions two olefin-bearing residues at an appropriate distance (


The Design Logic:

  • Residue A: 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (The subject compound).

  • Residue B: A second olefinic residue (e.g., Allylglycine or a second unit of the subject compound).

  • Spacer: 2 to 4 amino acids between A and B determine the ring size and secondary structure (helix vs. turn).

Workflow Visualization

The following diagram illustrates the critical path from monomer to the final macrocyclic API.

SynthesisWorkflowStartStart: Boc-β-HomoallylglycineSPPSStep 1: Solid Phase Assembly(Boc-SPPS Strategy)Start->SPPSCouplingPrecursorLinear Olefinic Precursor(Resin-Bound)SPPS->PrecursorElongationRCMStep 2: Ring-Closing Metathesis(Grubbs II Catalyst)Precursor->RCMCyclizationCleavageStep 3: HF Cleavage &Global DeprotectionRCM->CleavageProcessingFinalFinal API:Macrocyclic β-PeptideCleavage->FinalPurification

Figure 1: Strategic workflow for converting the Boc-protected monomer into a macrocyclic API.

Detailed Protocols

Protocol A: Solid-Phase Assembly (Boc-Chemistry)

Rationale: Since the starting material is Boc-protected, a Boc-SPPS strategy is native and efficient. This avoids the wasteful step of deprotecting and re-protecting with Fmoc.

Materials:

  • Resin: MBHA (Methylbenzhydrylamine) resin (0.5 mmol/g loading).

  • Coupling Reagents: HBTU/HOBt or HATU (for difficult couplings).

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 50% TFA in DCM.[4]

Step-by-Step Procedure:

  • Resin Swelling:

    • Place 200 mg of MBHA resin in a fritted reaction vessel.

    • Swell in DCM for 30 mins. Drain.

  • Boc Deprotection (Cycle Start):

    • Treat resin with 50% TFA/DCM (2 x 5 min).

    • Critical Check: Ensure adequate ventilation; TFA is corrosive.

    • Wash resin: DCM (3x), 5% DIEA/DCM (2x to neutralize), DCM (3x).

  • Coupling of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid:

    • Dissolve 3.0 equivalents (eq) of the Boc-amino acid and 2.9 eq of HBTU in minimal DMF.

    • Add 6.0 eq of DIEA. Activate for 1 minute.

    • Add solution to the resin.[1][2][5][6] Shake at RT for 2 hours.

    • QC Step: Perform a Kaiser Test. If blue (positive), re-couple. If colorless (negative), proceed.

  • Elongation:

    • Repeat the Deprotection and Coupling cycles for the subsequent amino acids in your sequence.[4][5]

    • Note: Ensure the second olefinic residue is coupled at the designed position.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Rationale: Performing RCM on the solid phase (pseudo-dilution) prevents intermolecular dimerization, favoring the desired intramolecular macrocyclization.

Materials:

  • Catalyst: Grubbs Catalyst, 2nd Generation (GII).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (Degassed).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure:

  • Preparation:

    • Wash the peptide-resin thoroughly with anhydrous DCM (3x) and anhydrous DCE (3x) to remove any amine traces (amines poison Grubbs catalysts).

    • Dry the resin under a stream of Argon for 10 mins.

  • Catalyst Solution:

    • Dissolve Grubbs II catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~ 10 mM).

    • Expert Tip: Bubbling Argon through the solvent for 15 mins prior to adding the catalyst is essential for reproducibility.

  • The Reaction:

    • Add the catalyst solution to the resin.[1][2][6]

    • Reflux (or heat to 40-50°C) under Argon for 2–4 hours. Alternatively, microwave irradiation (50°C, 15 mins) can accelerate the reaction.

    • Drain and wash with DCE.

  • Second Cycle (Mandatory):

    • Repeat the catalyst addition and heating step once more to drive conversion to >95%.

  • Catalyst Removal:

    • Wash resin with DMSO (2x) to remove ruthenium byproducts, then DCM (3x).

Protocol C: Cleavage & Purification

Step-by-Step Procedure:

  • HF Cleavage (Standard for Boc-SPPS):

    • Safety: Requires specialized HF apparatus.[4]

    • Treat resin with anhydrous HF containing 10% p-cresol (scavenger) at 0°C for 1 hour.

    • Evaporate HF. Extract peptide with cold ether (to remove scavengers) followed by 50% Acetonitrile/Water.

  • Purification:

    • Lyophilize the aqueous extract.

    • Purify via RP-HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 30 mins.

    • Target: The macrocyclic product will typically elute earlier than the linear precursor due to constrained hydrophobic surface area, though this varies by sequence.

Mechanism of Action: Olefin Metathesis[7]

The following diagram details the catalytic cycle occurring on the resin surface during Protocol B.

RCM_MechanismComplexGrubbs II Ru-CarbeneSubstrateResin-Bound Diene(Linear)Complex->SubstrateInitiationIntermediateRuthenacyclobutaneIntermediateSubstrate->IntermediateCoordinationProductMacrocyclic API(Resin-Bound)Intermediate->ProductProduct ReleaseEthyleneEthylene Gas (↑)(Byproduct)Intermediate->EthyleneExtrusion

Figure 2: Simplified mechanism of Ring-Closing Metathesis (RCM) facilitating the formation of the macrocyclic core.

References

  • Grubbs, R. H. (2004). Olefin metathesis.[7][8] Tetrahedron, 60(34), 7117-7140. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link

  • Miller, S. J., & Blackwell, H. E. (1995). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides.[1][9] Journal of the American Chemical Society, 117(21), 5855-5856. Link

  • Kim, Y. W., & Grossmann, T. N. (2013). Stabilized Peptides as Inhibitors of Protein-Protein Interactions. Advanced Drug Delivery Reviews, 65(10), 1362-1369. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-3-(Boc-amino)-5-hexenoic acid.[7] Link

Application Note: Ring-Closing Metathesis of Peptides Containing 3-Amino-5-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the protocol for performing Ring-Closing Metathesis (RCM) on peptides incorporating 3-amino-5-hexenoic acid (a


-amino acid analog of allylglycine). This residue is critical for synthesizing stabilized 

-peptide foldamers and macrocyclic peptidomimetics with enhanced proteolytic stability.

-Peptide Macrocycles / Stapled Peptides

Abstract & Scientific Rationale

The incorporation of


-amino acids into peptide backbones creates "foldamers" that mimic natural secondary structures (helices, turns) while exhibiting near-total resistance to proteolytic degradation. 3-amino-5-hexenoic acid  (

-Ahx), effectively a

-homolog of allylglycine, serves as a versatile handle for olefin metathesis.

Unlike standard


-peptide RCM, the cyclization of 

-amino acid residues presents unique kinetic challenges due to the added flexibility of the backbone (an extra methylene group) and potential aggregation on-resin. This protocol utilizes Hoveyda-Grubbs 2nd Generation (HG-II) catalyst under microwave irradiation to overcome the entropic penalty of macrocyclization, ensuring high conversion rates (>90%) and minimizing intermolecular dimerization.
Key Mechanistic Insight

The reaction is driven by the release of ethylene gas. In solid-phase applications, the "pseudo-dilution" effect of the resin minimizes dimerization, but the choice of solvent is critical to swell the resin and solubilize the hydrophobic ruthenium complex. We utilize 1,2-Dichloroethane (DCE) at elevated temperatures to maximize catalyst turnover frequency (TOF).

Experimental Workflow Diagram

RCM_Workflow cluster_0 Phase I: Assembly cluster_1 Phase II: Metathesis cluster_2 Phase III: Isolation Resin Loading Resin Loading Fmoc-SPPS Cycles Fmoc-SPPS Cycles Resin Loading->Fmoc-SPPS Cycles Beta-AA Coupling Coupling of Fmoc-3-amino-5-hexenoic acid Fmoc-SPPS Cycles->Beta-AA Coupling Resin Swelling (DCE) Resin Swelling (DCE) Fmoc-SPPS Cycles->Resin Swelling (DCE) Linear Precursor Beta-AA Coupling->Fmoc-SPPS Cycles Next Cycle Catalyst Addition (HG-II) Catalyst Addition (HG-II) Resin Swelling (DCE)->Catalyst Addition (HG-II) Microwave Irradiation MW Irradiation (60°C, 1h x 2) Catalyst Addition (HG-II)->Microwave Irradiation Solvent Wash (DMSO) Solvent Wash (DMSO) Microwave Irradiation->Solvent Wash (DMSO) Remove Ru Fmoc Removal (Final) Fmoc Removal (Final) Solvent Wash (DMSO)->Fmoc Removal (Final) TFA Cleavage TFA Cleavage Fmoc Removal (Final)->TFA Cleavage HPLC Purification HPLC Purification TFA Cleavage->HPLC Purification

Caption: Integrated workflow for the synthesis and cyclization of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-peptides. Note the specific DMSO wash step to remove catalyst contaminants before cleavage.

Detailed Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Building Block: Fmoc-(R)-3-amino-5-hexenoic acid (Ensure >98% enantiomeric purity).

  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g).[1] Note: ChemMatrix is preferred over Polystyrene for RCM due to superior swelling in DCE.

  • Catalyst: Hoveyda-Grubbs Catalyst 2nd Generation (HG-II).[2][3]

  • Solvents: Anhydrous 1,2-Dichloroethane (DCE) (degassed), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Additives: Lithium Chloride (LiCl) (0.4 M in DMF) – Optional, use if aggregation is observed.

Step 1: Linear Peptide Assembly (SPPS)

Synthesize the linear sequence using standard Fmoc chemistry.

  • Coupling of 3-amino-5-hexenoic acid:

    • 
      -amino acids have slower reaction kinetics than 
      
      
      
      -amino acids.
    • Activation: Use HATU (0.95 eq) and HOAt (0.95 eq) with DIEA (2.0 eq) relative to the amino acid (3.0 eq).

    • Time: Double couple for 2 hours each at Room Temperature (RT).

    • Monitoring: Use the Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to verify coupling completion.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

Critical: Oxygen poisons the ruthenium catalyst. All solvents must be degassed with Argon/Nitrogen for at least 15 minutes before use.

  • Preparation:

    • Wash the resin-bound peptide (

      
       mmol scale) with DCM (
      
      
      
      mL) and then Anhydrous DCE (
      
      
      mL).
    • Swell the resin in degassed DCE for 20 minutes.

  • Catalyst Solution:

    • Dissolve Hoveyda-Grubbs II (20 mol% relative to resin loading) in degassed DCE.

    • Concentration Rule: Maintain a solvent volume to resin ratio of approx. 10 mL per gram of resin to ensure good mixing, but "high dilution" is less critical on-resin than in solution.

  • Reaction (Microwave Assisted):

    • Transfer resin and catalyst solution to a microwave reactor vial.

    • Settings: 60°C, Power: Dynamic (max 50W), Stirring: Medium.

    • Duration: 1 hour.

    • Iteration: Filter the solution (under inert gas if possible), wash with degassed DCE, and repeat the catalyst addition and heating step once more (Total 2 cycles).

  • Reaction (Thermal Alternative):

    • If microwave is unavailable, reflux in DCE (83°C) for 12–16 hours under an Argon balloon.

Step 3: Catalyst Removal & Cleavage

Ruthenium complexes bind non-specifically to resin and peptides, leading to colored impurities.

  • Washing:

    • Wash resin with DCE (

      
      ).
      
    • Wash with DMSO (

      
       min). DMSO coordinates with Ru and helps strip it from the resin.
      
    • Wash with DCM (

      
      ) to remove DMSO.
      
  • Final Deprotection: Remove the N-terminal Fmoc group (20% Piperidine/DMF).[4]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[5][6]5) for 2 hours.

  • Precipitation: Filter into cold diethyl ether, centrifuge, and lyophilize.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for common RCM issues.

IssueObservationRoot CauseCorrective Action
Incomplete Conversion Linear precursor visible in LC-MS (Mass M+28 vs Product).Steric hindrance or catalyst death.1. Increase Temp to 80°C (MW).2. Switch solvent to 1,2-Dichlorobenzene (DCB) for higher temp.3. Use 30 mol% catalyst in 3 aliquots.
Dimerization Mass corresponds to 2x Peptide.Intermolecular reaction (Cross-Metathesis).1. Reduce resin loading (use 0.2 mmol/g resin).2. Ensure strictly on-resin reaction (do not cleave first).
Isomerization Split peaks in HPLC (E/Z isomers or migration).Ruthenium hydride formation.1. Add 1,4-benzoquinone (10 mol%) to the reaction mixture (scavenges Ru-hydrides).2. Lower temperature to 40°C and extend time.
Poor Yield Low recovery after precipitation.Ruthenium chelation to peptide.Use a metal scavenger (e.g., SiliaMetS® Thiol) during the workup or add dithiothreitol (DTT) to the cleavage cocktail.
Catalyst Selection Matrix
  • Grubbs I: Generally avoid for hindered

    
    -peptides (low activity).
    
  • Grubbs II: Good activity, but higher risk of isomerization.

  • Hoveyda-Grubbs II (Recommended): High stability to air/moisture, excellent propagation in sterically demanding environments (like

    
    -amino acid backbones).
    

Mechanistic Pathway (Catalytic Cycle)

The RCM of 3-amino-5-hexenoic acid proceeds via the formation of a metallacyclobutane intermediate.

RCM_Mechanism Pre-Catalyst (HG-II) Pre-Catalyst (HG-II) Active Ru=CH2 Active Ru=CH2 Pre-Catalyst (HG-II)->Active Ru=CH2 Initiation Metallacyclobutane I Metallacycle Intermediate Active Ru=CH2->Metallacyclobutane I + Substrate Substrate (Di-olefin) Substrate (Di-olefin) Metallacyclobutane I->Active Ru=CH2 - Ethylene Product (Cyclic) Product (Cyclic) Metallacyclobutane I->Product (Cyclic) Cycloreversion Ethylene (Gas) Ethylene (Gas) Metallacyclobutane I->Ethylene (Gas) Product (Cyclic)->Active Ru=CH2 Regeneration

Caption: Simplified catalytic cycle. The release of volatile ethylene drives the equilibrium toward the cyclic product.

References

  • Seebach, D., et al. (2006). Synthesis of Cyclic

    
    -Amino Acids by RCM. Synfacts. Link
    
  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.[7] Link

  • Biotage Application Note. (2023). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Vertex AI Search Results. (2025). Aggregated search data on RCM protocols for 3-amino-5-hexenoic acid. [Verified Context]

Sources

The Strategic Integration of 3-Boc-amino-5-hexenoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Versatile Building Block

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids have emerged as indispensable tools in this endeavor, offering novel side-chain functionalities and backbone conformations that can overcome the limitations of traditional peptide-based therapeutics. Among these, 3-Boc-amino-5-hexenoic acid, a chiral β-amino acid, presents a compelling scaffold for medicinal chemists. Its unique structure, featuring a Boc-protected amine at the β-position and a terminal alkene, provides a versatile handle for a range of chemical transformations. This guide provides an in-depth exploration of the applications of 3-Boc-amino-5-hexenoic acid, complete with detailed protocols for its incorporation into peptide scaffolds and subsequent manipulation to generate constrained peptidomimetics.

Core Applications in Medicinal Chemistry

The utility of 3-Boc-amino-5-hexenoic acid in medicinal chemistry is primarily centered on its role as a precursor to conformationally constrained peptide analogs. The terminal alkene functionality is particularly amenable to ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic structures.

Lactam-Bridged Peptides for Enhanced Stability and Activity

One of the most powerful applications of 3-Boc-amino-5-hexenoic acid is in the synthesis of lactam-bridged peptides. These cyclic structures mimic the secondary structures of native peptides, such as α-helices and β-turns, which are often crucial for biological activity.[1] By constraining the peptide backbone, lactam bridges can lead to:

  • Increased Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced.

  • Enhanced Proteolytic Stability: The cyclic structure and the presence of the unnatural β-amino acid residue hinder recognition and cleavage by proteases, prolonging the in vivo half-life of the peptide.

  • Improved Cell Permeability: In some cases, cyclization can mask polar groups and increase the lipophilicity of the peptide, facilitating its passage across cell membranes.

The general workflow for the synthesis of lactam-bridged peptides using 3-Boc-amino-5-hexenoic acid is outlined below:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Cyclization cluster_Cleavage Final Steps A 1. Resin Loading & Deprotection B 2. Coupling of 3-Boc-amino-5-hexenoic acid A->B C 3. Peptide Chain Elongation B->C D 4. Coupling of a Second Unsaturated Amino Acid C->D E 5. Ring-Closing Metathesis (RCM) with Grubbs Catalyst D->E F 6. Cleavage from Resin and Side-Chain Deprotection E->F G 7. Purification and Characterization F->G

Caption: Workflow for Lactam-Bridged Peptide Synthesis.

Synthesis of Novel GABA Analogs

Given its structural similarity to γ-aminobutyric acid (GABA), 3-amino-5-hexenoic acid derivatives are of interest in the development of novel GABA analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs, such as pregabalin, are used to treat a variety of neurological disorders, including epilepsy and neuropathic pain.[2] The introduction of the vinyl group and the potential for further functionalization offer opportunities to explore new chemical space and develop GABA analogs with improved pharmacokinetic and pharmacodynamic properties.

Detailed Protocols

The following protocols provide a comprehensive guide to the use of 3-Boc-amino-5-hexenoic acid in the synthesis of a model lactam-bridged peptide using Boc-strategy solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-SPPS of a Linear Peptide Incorporating (S)-3-Boc-amino-5-hexenoic acid

This protocol details the manual synthesis of a linear peptide on a 0.5 mmol scale using Merrifield resin.

Materials:

  • Merrifield resin (1.0 g, 0.5 mmol/g loading)

  • (S)-3-Boc-amino-5-hexenoic acid

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes in the peptide synthesis vessel.

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Add the Boc-amino acid cesium salt (2.0 mmol) to the resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

      • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.[3]

      • Wash the resin with DCM (3x) and isopropanol (3x).

    • Neutralization:

      • Wash the resin with DCM (3x).

      • Add a solution of 10% DIEA in DCM and shake for 5 minutes. Repeat this step.

      • Wash the resin with DCM (3x).

    • Amino Acid Coupling (for standard amino acids):

      • Dissolve the next Boc-amino acid (1.5 mmol, 3 equivalents) and HOBt (1.5 mmol, 3 equivalents) in DMF.

      • Add HBTU (1.5 mmol, 3 equivalents) and DIEA (3.0 mmol, 6 equivalents) to the amino acid solution and pre-activate for 2 minutes.[2]

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test.

      • Wash the resin with DMF (3x) and DCM (3x).

    • Coupling of (S)-3-Boc-amino-5-hexenoic acid:

      • Follow the same coupling procedure as for standard amino acids.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the resin-bound linear peptide containing two terminal alkene functionalities.

Materials:

  • Peptide-resin from Protocol 1

  • Grubbs' second-generation catalyst

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Nitrogen or Argon source

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in anhydrous, degassed DCE for 30 minutes under an inert atmosphere.

  • Metathesis Reaction:

    • Dissolve Grubbs' second-generation catalyst (10-15 mol% relative to resin loading) in a minimal amount of anhydrous, degassed DCE.

    • Add the catalyst solution to the swollen resin.

    • Gently agitate the reaction mixture at room temperature to 50°C for 2-4 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.[4]

    • After the initial reaction period, drain the catalyst solution and add a fresh portion of the catalyst in DCE. Continue the reaction for another 2-4 hours.[5]

  • Washing:

    • Wash the resin thoroughly with DCE (5x), DCM (5x), and DMF (5x) to remove the ruthenium catalyst and byproducts.

Protocol 3: Final Cleavage and Deprotection

This protocol details the cleavage of the cyclized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure (using HF):

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Transfer the resin to the reaction vessel of the HF cleavage apparatus.

    • Add appropriate scavengers (e.g., 1 mL of anisole per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether. Repeat the wash several times.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final lactam-bridged peptide.

Quantitative Data Summary

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides typical ranges for yields and purity.

StepParameterTypical RangeNotes
SPPS Coupling Efficiency>99%Monitored by Kaiser test.
Overall Linear Peptide Yield70-90%Sequence dependent.
RCM Cyclization Efficiency50-80%Highly dependent on sequence and reaction conditions.
Cleavage & Purification Final Peptide Purity>95%After RP-HPLC purification.
Overall Yield10-30%Based on the initial resin loading.

Visualizing the Key Transformation: Ring-Closing Metathesis

The core of this application lies in the ring-closing metathesis reaction. The following diagram illustrates this key step.

RCM cluster_reactants Linear Peptide on Resin cluster_products Cyclized Peptide on Resin Reactant Product Reactant->Product RCM Reactant_label Resin-Bound Linear Peptide with two terminal alkenes Catalyst Grubbs' Catalyst (Ru catalyst) Catalyst->Reactant Product_label Resin-Bound Lactam-Bridged Peptide

Caption: Ring-Closing Metathesis on a Resin-Bound Peptide.

Conclusion and Future Perspectives

3-Boc-amino-5-hexenoic acid is a powerful and versatile building block in medicinal chemistry. Its ability to serve as a linchpin for the formation of conformationally constrained, lactam-bridged peptides provides a robust strategy for enhancing the therapeutic potential of peptide-based drug candidates. The protocols detailed herein offer a practical guide for the implementation of this valuable tool in the laboratory. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such unnatural amino acids will undoubtedly play an increasingly critical role in the future of drug design and development.

References

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the American Chemical Society. [Link]

  • Synthesis of (S)-Pregabalin. Thieme. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. [Link]

  • Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids | Journal of the American Chemical Society. ACS Publications. [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]

  • Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]

  • Fibrillisation of Ring-Closed Amyloid Peptides. RSC Publishing. [Link]

  • The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]

  • Ring-Closing Metathesis Approaches for the Solid- Phase Synthesis of Cyclic Peptoids. Caltech Authors. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. ResearchGate. [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]

  • Backbone distortions in lactam‐bridged helical peptides. PMC. [Link]

  • Boc-(s)-3-amino-5-hexenoic acid. PubChem. [Link]

  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. [Link]

Sources

Troubleshooting & Optimization

Identifying side reactions during olefin metathesis of 3-amino-5-hexenoic acid

[1]

Status: Operational | Tier: Advanced Chemical Support Subject: Troubleshooting Side Reactions & Optimization in Peptidomimetic Synthesis

Executive Summary & Substrate Profile

3-amino-5-hexenoic acid is a critical

stapled peptidesmacrocyclic peptidomimetics112

However, this substrate presents a "perfect storm" of challenges for Ruthenium-based (Grubbs) catalysts:

  • Free Amine/Carboxylate: Strong Lewis bases that coordinate to and deactivate the Ru-center.[1]

  • Allylic Proximity: The

    
    -position of the amine facilitates chelate formation.
    
  • Terminal Alkene: Highly susceptible to Ru-hydride mediated isomerization (migration to internal positions).[1]

This guide provides diagnostic workflows and protocols to suppress these specific side reactions.

Diagnostic Workflow: Identifying the Failure Mode

Use the following logic tree to diagnose the root cause of your reaction failure.

MetathesisTroubleshootingStartStart: Reaction AnalysisCheckConversion1. Check Conversion (NMR/LCMS)Start->CheckConversionLowConvLow/No Conversion (<20%)CheckConversion->LowConvStalledHighConvHigh Conversion (>80%)CheckConversion->HighConvReactedCheckColor2. Observe Reaction ColorLowConv->CheckColorCheckProduct3. Analyze Product DistributionHighConv->CheckProductBrownBlackTurns Black/Precipitate(Rapid Decomposition)CheckColor->BrownBlackCatalyst DeathGreenBrownRemains Green/Brown(Active Catalyst)CheckColor->GreenBrownKinetic TrapDiagnosis1Diagnosis: Lewis Base CoordinationAction: Protect Amine (Boc/Fmoc)or use p-TsOH saltBrownBlack->Diagnosis1Cause: Amine PoisoningDiagnosis2Diagnosis: Initiation FailureAction: Switch to Hoveyda-Grubbs IIor Increase TempGreenBrown->Diagnosis2Cause: Steric Bulk / Poor SolubilityIsomersInternal Alkenes Observed(Isomerization)CheckProduct->IsomersShift in Vinyl SignalsDimersDimer/Oligomer Major ProductCheckProduct->DimersWrong MWDiagnosis3Diagnosis: Double Bond MigrationAction: Add 1,4-BenzoquinoneIsomers->Diagnosis3Cause: Ru-Hydride SpeciesDiagnosis4Diagnosis: Intermolecular CompetitionAction: High Dilution (<5 mM)Dimers->Diagnosis4Cause: Concentration Error

Figure 1: Decision matrix for diagnosing olefin metathesis failures with amino acid substrates.

Troubleshooting Guide (Q&A)

Issue 1: Catalyst Deactivation (The "Amine Effect")

User Question: My reaction turns black within 15 minutes and yields are <10%. I am using the free amino acid.

Technical Insight: Free primary amines are potent catalyst poisons. The nitrogen lone pair coordinates to the Ruthenium center, displacing the phosphine (in G1/G2) or the ether ligand (in HG2), forming an inactive Ru-amine complex.[1] Furthermore, the carboxylic acid can induce decomposition via carboxylate ligand exchange.

Corrective Protocol: You must mask the amine and acid functionalities.

  • N-Protection: Convert the free amine to a carbamate (Boc, Fmoc) or acetamide.[1] This reduces the nucleophilicity of the nitrogen.

  • In-Situ Protonation (The "Salt" Method): If protection is not feasible, perform the reaction on the ammonium salt.[1]

    • Protocol: Add 0.95–1.0 equivalents of p-Toluenesulfonic acid (p-TsOH) relative to the amine.[1]

    • Mechanism:[2] Protonation ties up the lone pair (

      
      ), preventing coordination to Ru without destroying the acid-sensitive catalyst (unlike HCl, which can be too aggressive).[1]
      
Issue 2: Double Bond Migration (Isomerization)

User Question: I see a mixture of products. NMR shows the disappearance of terminal vinyl protons (5.0-6.0 ppm) and appearance of internal alkene signals.[1]

Technical Insight: This is "Isomerization," driven by Ruthenium Hydride (Ru-H) species formed during catalyst decomposition (often promoted by alcoholic solvents or high temperatures).[1][3] The terminal double bond of 3-amino-5-hexenoic acid migrates to the thermodynamically more stable internal positions (e.g., forming an enamine or conjugated acid), which are metathesis-inactive.[1]

Corrective Protocol: Use a hydride scavenger to suppress isomerization.

  • Additive: Add 1,4-Benzoquinone (10–20 mol% relative to catalyst).

    • Mechanism:[2] Benzoquinone oxidizes Ru-H species back to active Ru species or forms a stable complex, preventing the migration cycle.[1]

  • Solvent Switch: Avoid alcohols (MeOH, EtOH). Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]

  • Temperature: Lower the reaction temperature. Migration is favored at reflux; try 40°C or room temperature if the catalyst activity permits.

Issue 3: Homodimerization vs. Cyclization

User Question: I am trying to perform RCM to make a cyclic peptide, but I am isolating the linear dimer.

Technical Insight: This is a concentration-dependent competition.[1] RCM (unimolecular) is favored at low concentrations, while cross-metathesis/dimerization (bimolecular) is favored at high concentrations.[1]

Corrective Protocol:

  • Dilution: Run the reaction at 1 mM to 5 mM .

  • Slow Addition: Do not add the catalyst all at once. Add the catalyst (dissolved in solvent) via syringe pump over 1–2 hours to keep the active catalyst concentration low relative to the substrate, or add the substrate slowly to a catalyst pool (pseudo-high dilution).[1]

Quantitative Data: Optimization Matrix

The following table summarizes expected outcomes based on protection strategies and additives, derived from comparative studies of allylic amines in metathesis [1, 2].

Substrate FormAdditiveSolventPrimary OutcomeYield (Est.)
Free Amino Acid NoneDCMFailure (Black precipitate)< 5%
N-Boc Protected NoneDCM (Reflux)Mixture (Product + Isomers)40-60%
N-Boc Protected 1,4-Benzoquinone DCE (60°C)High Purity Product 85-95%
HCl Salt NoneMeOHIsomerization (due to MeOH)20-30%
p-TsOH Salt NoneDCMGood Product 70-80%

Recommended Experimental Protocol

Objective: Cross-Metathesis of N-Boc-3-amino-5-hexenoic acid methyl ester with a generic partner (e.g., Methyl Acrylate).

Safety: Perform all steps in a fume hood. Grubbs catalysts are air-sensitive in solution; use Schlenk technique or a glovebox.[1]

  • Preparation:

    • Dry DCM over activated alumina or CaH2.

    • Degas solvent by sparging with Argon for 15 minutes.

  • Setup:

    • In a flame-dried Schlenk flask, dissolve N-Boc-3-amino-5-hexenoic acid methyl ester (1.0 eq) and Methyl Acrylate (3.0 eq) in degassed DCM (0.1 M concentration).

    • CRITICAL STEP: Add 1,4-Benzoquinone (10 mol% relative to substrate).[1] Stir for 5 minutes.

  • Catalyst Addition:

    • Add Hoveyda-Grubbs 2nd Generation Catalyst (2.5 - 5.0 mol%) as a solid or dissolved in minimal DCM.[1]

    • Note: HG-II is preferred over G-II for electron-deficient partners like acrylates.[1]

  • Reaction:

    • Fit with a reflux condenser and heat to 40°C under Argon flow.

    • Monitor by TLC/LCMS at 2 hours. If conversion <50%, add a second portion of catalyst (2.5 mol%).[1]

  • Quenching & Purification:

    • Quench with Ethyl Vinyl Ether (excess) to remove the benzylidene ligand. Stir for 30 mins.

    • Concentrate in vacuo.

    • Purification: Flash chromatography. Tip: If Ru residues persist (colored product), treat the crude mixture with activated charcoal or silica-supported thiol scavengers before column.[1]

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1][4] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.[1]

    • [1]

    • Key finding: Establishes 1,4-benzoquinone as the standard additive for suppressing isomerization.[1]

  • Woodward, C. P., Spiccia, N. D., Jackson, W. R., & Robinson, A. J. (2011).[1][5] A simple amine protection strategy for olefin metathesis reactions. Chemical Communications, 47(2), 779–781.[1]

    • Key finding: Demonstrates the efficacy of p-TsOH salts for masking amines during metathesis.[1]

  • Raines, R. T. (2008).[1][6] Olefin metathesis for chemical biology. Current Opinion in Chemical Biology, 12(6), 767–773.[1]

    • Key finding: Discusses functional group tolerance in biological substr
  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803.[1]

    • [1]

    • Key finding: Foundational text on c

How to prevent racemization during the synthesis of chiral 3-amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the prevention of racemization during the synthesis of chiral 3-amino-5-hexenoic acid. It focuses on the specific structural vulnerabilities of this


-amino acid, particularly the risk of retro-Michael elimination due to the allylic position.

Topic: Racemization Prevention & Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists Molecule: 3-Amino-5-hexenoic acid (a


-amino acid with a 

-alkene) Critical Issue: Enantiomeric Excess (ee) erosion via Retro-Michael elimination and base-catalyzed epimerization.

Part 1: The Racemization Mechanism (Why it Happens)[1][2]

To prevent racemization, one must understand the specific failure mode of this molecule. Unlike


-amino acids, where proton abstraction at the chiral center is the primary risk, 3-amino-5-hexenoic acid suffers from a unique Retro-Michael / Michael Addition equilibrium .
The "Conjugation Trap"

The chiral center is at C3 . Under basic or thermal stress, the amino group can be eliminated (Retro-Michael).

  • Normal

    
    -amino acids:  Elimination is slow because the product is an isolated 
    
    
    
    -unsaturated acid.
  • 3-Amino-5-hexenoic acid: Elimination yields 2,4-hexadienoic acid (Sorbic acid isomer) . This resulting conjugated diene system is thermodynamically stable, significantly lowering the activation energy for elimination.

  • Result: Once the amine leaves, it re-adds non-stereoselectively, resulting in a racemic mixture.

RacemizationMechanism Chiral Chiral (3S)-Amino Acid (High Energy) TS Transition State (Base/Heat) Chiral->TS - NH3 / Base Achiral Achiral Diene Intermediate (2,4-Hexadienoic Acid deriv.) STABLE CONJUGATION TS->Achiral Retro-Michael Elimination Racemic Racemic Mixture (3R/3S) Achiral->Racemic + NH3 Non-selective Addition

Figure 1: The Retro-Michael pathway is the primary racemization risk due to the stability of the conjugated diene intermediate.

Part 2: Route Selection & Prevention Strategies

Route A: Ellman’s Auxiliary (Recommended for High ee)

This route establishes the C3 stereocenter using a chiral sulfinamide. It is the most robust method against racemization because the stereocenter is set under mild conditions.

StepCritical Control PointWhy? (Mechanism)
Imine Formation Use Ti(OEt)

, 0°C to RT.
High heat can cause isomerization of the alkene or auxiliary degradation.
Addition -78°C using Reformatsky reagent (BrZnCH

CO

Et).
Low temp prevents kinetic racemization of the enolate and ensures high diastereoselectivity (dr > 98:1).
Deprotection HCl/Dioxane or MeOH, 0°C. CRITICAL: Avoid heating during deprotection. Acidic hydrolysis of the sulfinamide is fast; heat promotes acid-catalyzed migration of the C5 alkene to the C4 position (conjugation).
Route B: Arndt-Eistert Homologation (From Allylglycine)

Uses (S)-Allylglycine as a starting material. The Wolff rearrangement generally proceeds with retention of configuration .

  • Risk: The diazoketone intermediate is sensitive.

  • Prevention: Use Silver Benzoate/Triethylamine at low temperature (-25°C to RT) for the rearrangement. Avoid photolysis if possible, as UV light can isomerize the alkene.

Part 3: Troubleshooting & FAQs

Q1: My ee drops significantly during the saponification of the ethyl ester. Why?

Diagnosis: You are likely using standard basic hydrolysis (LiOH/NaOH) at room temperature or higher. The Cause: The ester enolate formed intermediate can trigger the Retro-Michael elimination described in Part 1. The presence of the C5 alkene stabilizes the transition state. The Fix:

  • Switch to Acid Hydrolysis: Use 6N HCl at 60°C (monitor closely) or TMSI (Trimethylsilyl iodide) for neutral cleavage.

  • Enzymatic Hydrolysis: Use Lipase from Candida antarctica (CAL-B) or Pig Liver Esterase (PLE) at pH 7.0, 30°C. This is the gold standard for preserving chirality in sensitive

    
    -amino esters.
    
Q2: Can I use NaH or LDA to alkylate the nitrogen?

Answer: Absolutely NOT. Strong bases will instantly deprotonate the C2 position (alpha to carbonyl). While C2 is not the chiral center, the resulting enolate can eliminate the amino group (


-elimination) to form the achiral diene.
  • Alternative: Use reductive amination conditions or weak bases (K

    
    CO
    
    
    
    ) with alkyl halides if N-alkylation is required.
Q3: The product solidifies as a gum and shows low optical rotation. How do I purify it?

Diagnosis: Partial racemization or contamination with the diene byproduct. The Fix:

  • Salt Formation: 3-Amino-5-hexenoic acid tends to form amorphous zwitterions. Convert it to the Hydrochloride salt (using HCl/Dioxane) or Tosylate salt . These often crystallize well, allowing for enantiomeric enrichment via recrystallization (e.g., from iPrOH/EtOAc).

  • Chiral HPLC: If ee is <95%, use a Crown Ether column (e.g., Daicel Crownpak CR(+)) with perchloric acid/methanol mobile phase. These columns are specific for free amino acids.

Q4: Is the alkene at C5 stable to the reaction conditions?

Answer: Generally yes, but it can migrate to C4 (styryl-like conjugation) under strong acid catalysis or transition metal catalysis (e.g., Pd, Rh).

  • Prevention: Avoid Pd/C hydrogenation conditions (obviously). If using Lewis acids (like TiCl

    
    ), quench at low temperatures to prevent cationic migration of the double bond.
    

Part 4: Validated Protocol (Ellman Route)

Objective: Synthesis of (S)-3-amino-5-hexenoic acid hydrochloride.

  • Imine Formation:

    • Combine (S)-(-)-tert-butanesulfinamide (1.0 eq) and 3-butenal (1.1 eq) in CH

      
      Cl
      
      
      
      .
    • Add Ti(OEt)

      
       (2.0 eq) dropwise at 0°C. Stir at RT for 12h.
      
    • Checkpoint: Verify imine formation by NMR (absence of aldehyde proton).

  • Reformatsky Addition (Stereo-defining step):

    • Prepare Reformatsky reagent: Zn dust (activated) + Ethyl bromoacetate in THF.

    • Cool imine solution to -78°C . Add Reformatsky reagent slowly.

    • Why? High diastereoselectivity is kinetically controlled at -78°C.

    • Quench with sat. NH

      
      Cl.
      
  • Deprotection (The Danger Zone):

    • Dissolve the sulfinamide ester in MeOH.

    • Add 4M HCl in dioxane (excess) at 0°C .

    • Stir at RT for 1-2 hours. DO NOT HEAT.

    • Concentrate in vacuo to give the amino ester HCl salt.

  • Hydrolysis (Optional):

    • Dissolve ester in phosphate buffer (pH 7). Add Amano Lipase PS.

    • Stir at 30°C until starting material is consumed.

    • Adjust pH to 6, apply to ion-exchange resin (Dowex 50W) to isolate the free amino acid.

Part 5: Decision Tree for Synthesis

SynthesisDecision Start Start: Synthesis of Chiral 3-Amino-5-Hexenoic Acid Scale What is your scale? Start->Scale Small Small (<1g) High Purity Needed Scale->Small Discovery Large Large (>100g) Cost Sensitive Scale->Large Process Ellman Route A: Ellman Auxiliary (Highest ee, Reliable) Small->Ellman Recommended Arndt Route B: Arndt-Eistert (Safety concerns with CH2N2) Small->Arndt If Allylglycine available Enzymatic Route C: Enzymatic Resolution (Lipase Hydrolysis of Racemate) Large->Enzymatic Scalable Racemization Problem: Low ee? Ellman->Racemization Check Deprotection Temp Enzymatic->Racemization Check pH control Fix Fix: Keep T < 0°C Use Acidic Hydrolysis Racemization->Fix

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and risk.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Seebach, D., et al. (2004).[1] "Beta-Amino Acids: Synthesis, Occurrence, and Applications." Wiley-VCH. (Foundational text on beta-amino acid stability).

  • Lelais, G., & Seebach, D. (2004). "Beta2-Amino Acids: Syntheses, Occurrences, Configurations, and Biological Activities." Biopolymers, 76(3), 206-243. Link

  • Pfizer Inc. (2008). "Process for the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)." US Patent 2008/0306292. (Demonstrates enzymatic resolution strategies relevant to structural analogs). Link

  • Davies, S. G., et al. (2005). "Asymmetric synthesis of beta-amino acids." Tetrahedron: Asymmetry, 16(17), 2833-2891.

Sources

Enhancing the solubility of Boc-protected amino acids for solution-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solution-phase peptide synthesis. This guide provides in-depth troubleshooting advice and practical protocols for researchers encountering solubility challenges with Boc-protected amino acids. Poor solubility is a frequent impediment to efficient coupling reactions, leading to decreased yields and reaction failures. This resource is designed to help you diagnose the root cause of your solubility issues and implement effective, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-protected amino acids so poorly soluble in common organic solvents?

The limited solubility of many Boc-amino acids stems from two primary factors. First, the free carboxylic acid group is highly polar and capable of forming strong intermolecular hydrogen bonds with neighboring molecules. This can lead to the formation of stable, dimeric structures or aggregates that have high crystal lattice energy, making them difficult to dissolve. Second, while the Boc group masks the basicity of the α-amino group, the overall molecule can still exhibit zwitterionic character in certain conditions, contributing to poor solubility in less polar organic solvents.[1][2] Some amino acids with bulky, hydrophobic side chains may also present solubility issues in highly polar solvents if the side chain's properties dominate.

Q2: What are the standard starting solvents for dissolving Boc-amino acids in solution-phase synthesis?

The most common solvents are polar aprotic solvents due to their ability to disrupt hydrogen bonding and solvate the protected amino acids.[3][4]

  • N,N-Dimethylformamide (DMF): Often the first choice due to its excellent solvating power for a wide range of reagents.[3][4]

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, often more effective than DMF for difficult-to-dissolve sequences or aggregated peptides.[4][]

  • Dichloromethane (DCM): Commonly used, especially in classical Boc chemistry protocols. It readily dissolves most Boc-protected amino acids and is compatible with TFA for deprotection.[4][]

  • Tetrahydrofuran (THF) and Dioxane: Also used, sometimes in mixtures with other solvents, but may be less effective for highly polar or aggregating species.[7][8]

Q3: My Boc-amino acid isn't dissolving. Can I just heat the mixture?

Gentle warming can be a viable strategy to aid dissolution, as solubility is often temperature-dependent.[9] However, this approach requires caution. Prolonged heating or high temperatures can lead to the degradation of the Boc-amino acid or other sensitive reagents in the mixture. More critically, for peptide coupling, heating can significantly increase the risk of racemization, especially during the activation step. It is generally recommended to explore other solubilization methods before resorting to heat.

Q4: How does converting a Boc-amino acid to its salt form improve solubility?

This is one of the most effective strategies. A Boc-amino acid is a carboxylic acid. By reacting it with a suitable base (e.g., dicyclohexylamine (DCHA) or diisopropylethylamine (DIEA)), you deprotonate the carboxylic acid to form a carboxylate salt.[10][11] This conversion from a neutral, hydrogen-bond-donating molecule to an ionic salt dramatically alters its physical properties. The ionic character of the salt disrupts the strong intermolecular hydrogen bonding and crystal lattice forces of the free acid, allowing for much greater solubility in polar aproc solvents like DMF.[12][13]

Q5: Are there any other strategies besides changing solvents or forming a salt?

Yes. For certain amino acids, particularly Asparagine (Asn) and Glutamine (Gln), their poor solubility is notorious. Using a derivative with an acid-labile protecting group on the side-chain amide, such as the trityl (Trt) group, can significantly enhance solubility.[14] The bulky Trt group disrupts the intermolecular hydrogen bonding that the primary amide side-chain would otherwise form, making the derivative much more soluble in organic solvents.[14]

Visualizing the Solubility Problem & Solution

The following diagrams illustrate the underlying chemical principles of Boc-amino acid solubility.

G cluster_0 The Problem: Limited Solubility node_A Boc-AA (Free Acid) - Strong H-Bonding - High Crystal Lattice Energy node_B Poor Solubility in Organic Solvents (e.g., DMF) node_A->node_B Leads to

Fig 1. Root cause of poor Boc-amino acid solubility.

G cluster_1 The Solution: Salt Formation node_C Boc-AA (Free Acid) (Low Solubility) node_D Boc-AA Salt (e.g., DCHA or DIEA salt) - Ionic Character - Disrupted H-Bonding node_C->node_D + Base (e.g., DCHA) - Base node_E High Solubility in Polar Aprotic Solvents node_D->node_E Results in

Fig 2. Mechanism of solubility enhancement via salt formation.

Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

Issue 1: The Boc-amino acid does not dissolve in the primary solvent (e.g., DMF, DCM) prior to the coupling reaction.
  • Symptom: A significant amount of solid material remains suspended in the solvent even after vigorous stirring or vortexing.

  • Possible Cause 1: Intrinsic Poor Solubility: The specific Boc-amino acid has high crystal lattice energy (e.g., Boc-Trp-OH, Boc-Asn-OH).

    • Solution A: Convert to a Salt in situ. Add a stoichiometric equivalent (1.0 eq) of a tertiary amine base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to the suspension and stir. This will form the soluble amine salt directly in the reaction flask.

    • Solution B: Use a Pre-formed Salt. For frequently problematic amino acids, using a commercially available or pre-synthesized dicyclohexylammonium (DCHA) salt is a robust solution.[10] These salts are typically free-flowing crystalline solids with excellent solubility in DMF and DCM.

  • Possible Cause 2: Solvent Quality: The solvent may be impure or contain water.

    • Solution: Use High-Purity Anhydrous Solvent. Ensure you are using a fresh bottle of high-purity, anhydrous grade solvent. Water contamination can significantly impact the solubility of many organic compounds.[9]

Issue 2: The Boc-amino acid dissolves initially but then precipitates out upon addition of the coupling reagent.
  • Symptom: The reaction mixture becomes a thick slurry or solid mass after the coupling reagent (e.g., HBTU, DIC) is added.

  • Possible Cause 1: Formation of an Insoluble Activated Species: The activated intermediate (e.g., O-acylisourea from DIC, HOBt/HOAt ester) may be less soluble than the starting Boc-amino acid itself.

    • Solution A: Increase Solvent Volume. Dilute the reaction mixture with additional solvent. While this may slow down the reaction rate, it is often sufficient to maintain homogeneity.

    • Solution B: Switch to a More Potent Solvent System. Consider switching from DCM to DMF or NMP. For extremely difficult cases, a mixture of DMF with a small percentage (5-10%) of Dimethyl Sulfoxide (DMSO) can be effective, though DMSO can complicate workup.[4]

  • Possible Cause 2: Premature Salt Precipitation: If an in situ salt was formed with a base like DIEA, the activated species might be reverting to a less soluble form, or another salt in the reaction (e.g., HBTU hexafluorophosphate) could be causing precipitation.

    • Solution: Re-evaluate the Coupling Chemistry. Consider using a different coupling reagent that may produce more soluble intermediates. For example, phosphonium salt reagents like BOP or PyBOP® are known for their good solubility profiles in common solvents.[15]

Issue 3: The reaction appears homogeneous, but coupling is incomplete or slow.
  • Symptom: A post-coupling ninhydrin test on an aliquot of the resin (if applicable) is strongly positive, or LC-MS analysis of the crude product shows a large amount of unreacted starting material.

  • Possible Cause: Micro-aggregation/Poor Solvation: Even if the solution appears clear, the activated amino acid may exist in a poorly solvated state or as micro-aggregates, reducing its effective concentration and reactivity. This is common with sterically hindered amino acids like Valine or Isoleucine.

    • Solution A: Double Coupling. After the initial coupling time, simply repeat the coupling step with a fresh preparation of activated amino acid without washing the peptide-resin.

    • Solution B: Use NMP or a DMF/DMSO mixture. These stronger solvents can disrupt aggregation and improve the solvation of the growing peptide chain and the incoming amino acid, facilitating a more efficient reaction.[4]

G start START: Boc-AA Insoluble? solvent Is solvent high-purity and anhydrous? start->solvent Yes use_good_solvent Use fresh, anhydrous solvent (DMF, NMP, DCM) solvent->use_good_solvent No warm Try gentle warming (Caution: Racemization risk) solvent->warm Yes use_good_solvent->start salt Form a salt warm->salt insitu In Situ: Add 1.0 eq DIEA or NMM salt->insitu preformed Use pre-formed DCHA salt salt->preformed check_sol Solubility Issue Resolved? insitu->check_sol preformed->check_sol check_sol->start No, try another method proceed Proceed with Coupling Reaction check_sol->proceed Yes

Fig 3. Troubleshooting workflow for initial dissolution.

Data Summary & Protocols

Table 1: Common Solvents for Solution-Phase Boc Chemistry
SolventAbbreviationPolarity (Dielectric Const.)Boiling Point (°C)Key Characteristics & Use Cases
N,N-DimethylformamideDMF36.7153Workhorse Solvent: Excellent solvating power for most Boc-AAs and peptide reagents. Good for most standard couplings.[3][4]
N-Methyl-2-pyrrolidoneNMP32.2202High Power Solvent: Often superior to DMF for dissolving aggregated peptides and difficult sequences. Higher boiling point.[4][]
DichloromethaneDCM9.140Traditional Solvent: Good for dissolving most Boc-AAs and compatible with TFA deprotection. Less effective at solvating growing peptide chains.[4]
TetrahydrofuranTHF7.566Often used in mixtures or for specific applications. Can be a good choice for less polar reactants.[7]
Dimethyl SulfoxideDMSO46.7189Aggregation Breaker: Used as an additive (5-20%) with DMF or NMP to disrupt strong intermolecular forces and secondary structures.[4]
Experimental Protocols
Protocol 1: Preparation of a Boc-Amino Acid Dicyclohexylammonium (DCHA) Salt

This protocol describes a standard method for converting a poorly soluble Boc-amino acid into its highly soluble DCHA salt.[10]

  • Dissolution: Dissolve the Boc-amino acid (10 mmol) in a suitable solvent where it is at least moderately soluble, such as ethyl acetate (EtOAc) or diethyl ether (100-200 mL). Gentle warming may be required.

  • Base Addition: To the stirred solution, add dicyclohexylamine (DCHA) (1.05 equivalents, ~10.5 mmol) dropwise at room temperature.

  • Precipitation: The DCHA salt will typically begin to precipitate out of the solution as a white solid upon addition of the base. Continue stirring for 1-2 hours at room temperature, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether or petroleum ether to remove any excess DCHA.

  • Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight. The product can be characterized by melting point analysis and stored at 4°C.

Protocol 2: In Situ Solubilization for a Coupling Reaction

Use this method when you encounter an insoluble Boc-amino acid during the setup of a coupling reaction.

  • Suspension: Add the solid Boc-amino acid (1.2 equivalents) to your reaction vessel containing the N-terminus-free peptide substrate.

  • Solvent Addition: Add the primary reaction solvent (e.g., anhydrous DMF) to the vessel. The Boc-amino acid will likely remain as a suspension.

  • Solubilization: Add N,N-diisopropylethylamine (DIEA) (1.2 equivalents) to the stirred suspension. Stir for 5-15 minutes. The mixture should become a clear, homogeneous solution as the soluble DIEA salt of the Boc-amino acid is formed.

  • Activation & Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HBTU, 1.2 equivalents) to initiate the coupling reaction. The pre-formation of the soluble salt ensures the amino acid is fully available for activation.

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]

  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents (WO2019217116A1).
  • IRIS Biotech. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • Al-Zoubi, N., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Arafat, M., et al. (2011). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Current Drug Delivery, 8(4), 363-372. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]

  • Horne, W. S., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PubMed Central. Available at: [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

Sources

Troubleshooting aggregation in solid-phase synthesis with 3-amino-5-hexenoic acid

Technical Support Center: Troubleshooting Aggregation in -Amino Acid Synthesis

Topic: Solid-Phase Peptide Synthesis (SPPS) with 3-amino-5-hexenoic acid Ticket ID: #BETA-AGG-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are encountering difficulties incorporating 3-amino-5-hexenoic acid (a

on-resin aggregation1


11

This guide provides a modular troubleshooting workflow to diagnose, disrupt, and prevent this aggregation.

Module 1: Diagnostic Framework

Is it steric hindrance or aggregation?

Before altering your chemistry, confirm the root cause. 3-amino-5-hexenoic acid has a vinyl side chain, but it is not sterically bulky enough to explain total coupling failure on its own.[1]

Q: How do I confirm aggregation is occurring?

A: Standard colorimetric tests (Kaiser) often yield false negatives in aggregated regions because the detection reagent (ninhydrin) cannot penetrate the collapsed peptide matrix.

Recommended Protocol: The UV-Fmoc Monitoring Test Instead of relying on bead color, measure the Fmoc removal efficiency quantitatively.[2]

  • Collect Effluent: During the deprotection step (20% Piperidine/DMF), collect the reaction fluid in a volumetric flask.

  • Measure Absorbance: Measure UV absorbance at 301 nm (dibenzofulvene-piperidine adduct).

  • Calculate Loading: Compare the calculated substitution level to the theoretical loading.

    • If loading drops suddenly by >15% after adding the

      
      -amino acid:Aggregation is confirmed. 
      
    • If loading remains high but purity is low:Check for side reactions (e.g., allyl oxidation).

Module 2: Chemical Intervention (Solvents & Chaotropes)

The "Magic Mixtures" to disrupt hydrogen bonding.[3]

Q: DMF isn't working. What solvent system should I use?

A: Standard DMF is often insufficient to solvate

1

Option A: The "Magic Mixture" (Kent Protocol) Use this mixture for both the coupling and washing steps.

  • Composition: DCM / DMF / NMP (1:1:1 ratio).[1][4][5]

  • Mechanism: DCM swells the polystyrene core; NMP/DMF solvates the peptide; the mixture polarity disrupts H-bonds.

Option B: Chaotropic Salt Wash (The "Structure Breaker") If changing solvents is not enough, introduce chaotropic salts to shield the amide bonds.

ReagentConcentrationApplicationMechanism
LiCl 0.8 M in DMFPre-coupling washLithium ions coordinate with amide oxygens, breaking H-bonds.[1]
KSCN 4.0 M in DMFPre-coupling washStrong chaotrope; highly effective for "hard" sequences.[1]
DMSO 10-20% in DMFCo-solventHigh dielectric constant disrupts secondary structure.[1]

Step-by-Step Chaotropic Wash Protocol:

  • Deprotect: Remove Fmoc as standard.[1]

  • Standard Wash: DMF (3x).

  • Chaotropic Wash: Wash resin with 0.8 M LiCl in DMF for 2 x 5 minutes.

  • Coupling: Perform coupling immediately. (Optional: Add 0.8 M LiCl directly to the coupling cocktail).[6]

Module 3: Instrumental & Synthetic Strategy

Force vs. Finesse.

Q: Can I use microwave heating with 3-amino-5-hexenoic acid?

A: Yes, but with temperature limits. The allyl side chain of 3-amino-5-hexenoic acid is thermally stable, but

1
  • Recommendation: Set microwave temperature to 50°C (max 60°C) rather than the standard 75°C used for

    
    -peptides.
    
  • Power: Use variable power (dynamic mode) to prevent hotspots.

Q: Which coupling reagents are best for this residue?

A: Switch from HBTU/HOBt to reagents that generate more reactive esters and reduce racemization.

  • Primary Choice: HATU / HOAt (1-hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling by ~10x.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

Module 4: Visualization of the Problem & Solution

Figure 1: Aggregation Mechanism & Troubleshooting Logic

GStartStart: Low Coupling Yieldwith 3-amino-5-hexenoic acidDiagnosisDiagnosis: UV-Fmoc TestStart->DiagnosisIsAggLoading Drop > 15%?Diagnosis->IsAggAggConfirmedAggregation Confirmed(Beta-Sheet/Helix Formation)IsAgg->AggConfirmedYesChemCheckCheck Chemistry:Reagent Quality / Side ReactionsIsAgg->ChemCheckNoSolventSwitchSwitch Solvent:DCM/DMF/NMP (1:1:1)AggConfirmed->SolventSwitchResult1Yield Improved?SolventSwitch->Result1ChaotropeAdd Chaotropes:0.8M LiCl or 4M KSCNResult1->ChaotropeNoSuccessSynthesis CompleteResult1->SuccessYesResult2Yield Improved?Chaotrope->Result2MicrowaveMicrowave Coupling(50°C, HATU/HOAt)Result2->MicrowaveNoResult2->SuccessYes

Caption: Decision tree for diagnosing and resolving aggregation during

Module 5: Prevention (Resin & Loading)

The Foundation.

Q: I am designing a new synthesis. How do I prevent this from starting?

A: The most critical factor is Resin Loading . High loading forces peptide chains into close proximity, exponentially increasing the probability of interchain H-bonding.

ParameterRecommendationRationale
Resin Type PEG-Polystyrene (e.g., Tentagel, NovaPEG) PEG spacers allow better solvation than rigid Polystyrene (PS) beads.[1]
Loading < 0.2 mmol/g Critical.[1][7] Low loading ensures chains are physically separated on the bead surface.
Linker Rink Amide / Wang Standard linkers are fine, provided the loading is low.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta.[1] Link[1]

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences (PNAS). (Discusses "Magic Mixture" and Chaotropes). Link[1]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4][6] Nature Protocols.[1] Link[1]

  • Pramanik, A., et al. (2021). Aggregation-prone sequences in peptides: synthesis, characterization, and applications.[5][6][8] Chemical Society Reviews.[1] (Detailed mechanisms of beta-sheet formation). Link

  • Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

Challenges in scaling up the synthesis of (R)-3-Boc-amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Synthesis of (R)-3-Boc-amino-5-hexenoic Acid

Subject: Troubleshooting Guide for Process Scale-Up & Optimization Ticket ID: CHEM-SUP-882-BETA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(R)-3-Boc-amino-5-hexenoic acid (also known as Boc-


-homoallylglycine) is a critical chiral building block for peptidomimetics, particularly in the development of thrombin inhibitors and macrocyclic antivirals.

Scaling this synthesis presents a dichotomy: the most direct laboratory route (Arndt-Eistert Homologation ) involves hazardous diazomethane, while the safer industrial route (Enzymatic Kinetic Resolution ) requires accepting a 50% maximum yield per pass. This guide addresses the technical bottlenecks of both workflows, prioritizing safety, optical purity, and throughput.

Module 1: The Arndt-Eistert Homologation (Direct Synthesis)

Context: This route converts (R)-N-Boc-allylglycine to the target


-amino acid via a diazoketone intermediate. It preserves the chiral center but introduces high-energy intermediates.
Q1: We are seeing pressure spikes and inconsistent yields during the diazoketone formation. How do we manage the diazomethane risks at >100g scale?

Diagnosis: Inconsistent yields and pressure spikes usually indicate uncontrolled decomposition of diazomethane (


) or insufficient heat dissipation during the mixed anhydride formation. At scale, batch generation of 

is a critical safety hazard (explosion risk).

Technical Protocol:

  • Switch to Continuous Flow (Recommended): Do not use batch distillation for

    
     above 10g. Use a tube-in-tube reactor or a continuous flow generator (e.g., reacting Diazald with KOH in a flow stream) that feeds directly into the substrate solution. This keeps the active inventory of 
    
    
    
    negligible.
  • Anhydride Activation Control:

    • Reagent: Use Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM).

    • Temperature Criticality: Maintain the reaction strictly between -15°C and -10°C .

    • Why? Above -10°C, the mixed anhydride is unstable and can disproportionate or racemize. Below -20°C, the reaction is too sluggish.

  • Quenching: Ensure excess diazomethane is quenched with dilute acetic acid before any concentration steps to prevent explosions during rotary evaporation.

Q2: The Wolff Rearrangement (silver-catalyzed) is leaving grey colloidal residues and yield is dropping upon scale-up. How do we fix this?

Diagnosis: Colloidal silver is notoriously difficult to filter. Furthermore, "dropping yield" often implies the formation of the


-lactam side product or carbene insertion into the allyl double bond (though less common with silver benzoate).

Troubleshooting Steps:

  • Catalyst Optimization: Switch from solid Silver Benzoate (

    
    ) to a solution of Silver Trifluoroacetate  in triethylamine (TEA). This homogeneous catalyst often allows for lower loadings and faster reaction times.
    
  • Sonication: For solid catalysts, mild sonication during the rearrangement can prevent particle agglomeration, though this is hard to scale.

  • Purification (The "Celite Sandwich"):

    • Dilute the crude reaction mixture with Ethyl Acetate.

    • Wash with 10% Citric Acid (removes amine catalysts) and Sat.

      
      .
      
    • Pass the organic layer through a pad of Celite 545 topped with a layer of activated carbon. This traps the colloidal silver effectively.

Module 2: Enzymatic Kinetic Resolution (Green/Scalable Route)

Context: This route uses a lipase to selectively hydrolyze the ester of the racemic starting material. It is safer but requires managing the "50% Yield Wall."

Q3: Our CAL-B (Candida antarctica Lipase B) resolution of the ethyl ester stops at ~40% conversion. Adding more enzyme doesn't help.

Diagnosis: This is likely Product Inhibition or pH drift . As the ester hydrolyzes, it releases the free acid, which can lower the pH in the micro-environment of the enzyme (denaturing it) or competitively bind to the active site.

Technical Protocol:

  • pH Control: Even in organic solvents (with trace water), local acidity matters. Add a solid buffer or a weak base scavenger like anhydrous

    
      (0.5 equiv) to the reaction slurry.
    
  • Water Activity (

    
    ):  Lipases need trace water to function. Ensure the solvent (usually MTBE or DIPE) is water-saturated. If the reaction stalls, add water (0.1% v/v) to "re-activate" the enzyme.
    
  • Temperature: Do not exceed 40°C. While CAL-B is thermostable, enantioselectivity (

    
    -value) drops significantly at higher temperatures for this substrate.
    
Q4: How do we efficiently separate the (R)-acid product from the unreacted (S)-ester without column chromatography?

Diagnosis: Chromatography is the bottleneck of scale-up. You must utilize the zwitterionic/acidic nature of the product for an extractive workup.

Separation Protocol:

  • Quench: Filter off the immobilized enzyme (save for recycling).

  • Phase Split: Dilute the filtrate with MTBE.

  • Extraction: Extract with 5%

    
     (aq) .
    
    • Organic Layer:[1][2][3][4] Contains the unreacted (S)-ester (impurities).

    • Aqueous Layer: Contains the target (R)-acid as the sodium salt.

  • Acidification: Carefully acidify the aqueous layer to pH 3 with 1M HCl (keep cold to protect the Boc group) and extract into Ethyl Acetate.

  • Crystallization: The (R)-acid can often be crystallized from EtOAc/Heptane, eliminating the need for silica gel entirely.

Module 3: Workflow Visualization

Figure 1: Comparative Process Flow & Critical Control Points

G cluster_0 Route A: Arndt-Eistert (Direct) cluster_1 Route B: Enzymatic Resolution (Scalable) AE_Start N-Boc-Allylglycine AE_Act Mixed Anhydride (-15°C, IBCF/NMM) AE_Start->AE_Act AE_Diazo Diazoketone Formation (Continuous Flow CH2N2) AE_Act->AE_Diazo AE_Wolff Wolff Rearrangement (Ag+, H2O) AE_Diazo->AE_Wolff AE_Prod (R)-3-Boc-amino-5-hexenoic acid AE_Wolff->AE_Prod Haz_Rac Risk: Racemization (Keep < -10°C) Haz_Rac->AE_Act Haz_Exp Risk: Explosion (Avoid Batch Distillation) Haz_Exp->AE_Diazo Enz_Start Racemic Ethyl Ester Enz_Rxn Hydrolysis (CAL-B, MTBE, pH Control) Enz_Start->Enz_Rxn Enz_Sep Phase Separation (Na2CO3 Extraction) Enz_Rxn->Enz_Sep Enz_Prod (R)-Acid Product Enz_Sep->Enz_Prod Aq. Phase (Acidify) Enz_By (S)-Ester Waste/Recycle Enz_Sep->Enz_By Org. Phase

Caption: Comparison of the direct Arndt-Eistert route (high atom economy, high hazard) vs. Enzymatic Resolution (lower yield, high safety). Critical control points for safety and purity are highlighted in red.

Module 4: Data Summary & Specifications

Table 1: Comparison of Synthetic Routes for Scale-Up

FeatureArndt-Eistert HomologationEnzymatic Kinetic Resolution
Starting Material (R)-N-Boc-Allylglycine (Expensive)Racemic Ethyl 3-amino-5-hexenoate (Cheap)
Key Reagent Diazomethane (

)
CAL-B Lipase (Immobilized)
Safety Profile High Risk (Explosive/Toxic)Low Risk (Green Chemistry)
Max Theoretical Yield 100%50% (unless Dynamic Kinetic Resolution used)
Enantiomeric Excess Dependent on starting material (>99% maintained)>99% (Highly selective)
Purification Silica Gel / Difficult Ag removalAcid/Base Extraction (Scalable)
Recommended Scale <100g (Batch) / >1kg (Flow)Multi-kg (Batch)

References

  • Arndt-Eistert Synthesis Mechanism & Conditions: Organic Chemistry Portal. "Arndt-Eistert Synthesis."[2][4][5][6] [Link]

  • Safety of Diazomethane in Scale-Up: Sterling Pharma Solutions. "Designing a safe and scalable diazomethane process." [Link]

  • Enzym

    
    -Amino Esters: 
    MDPI (Catalysts). "Green Strategies for the Preparation of Enantiomeric... 
    
    
    
    -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." [Link][1][7][8]
  • Continuous Flow Synthesis of Diazoketones: Organic Letters (ACS). "Safe and Reliable Synthesis of Diazoketones... in a Continuous Flow Reactor." [Link]

Sources

Validation & Comparative

1H and 13C NMR characterization of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Characterization of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic Acid Content Type: Publish Comparison Guide

Executive Summary

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (also known as Boc-


-homoallylglycine ) is a critical non-proteinogenic amino acid used in the synthesis of foldamers and stapled peptides via Ring-Closing Metathesis (RCM).

This guide provides a technical characterization of this scaffold, comparing its spectral "performance"—defined here as diagnostic clarity and resolution—against its two primary operational alternatives:

  • The Methyl Ester Precursor: Essential for monitoring hydrolysis efficiency.

  • The Fmoc-Protected Analog: The standard alternative for Solid Phase Peptide Synthesis (SPPS).

Key Finding: The Boc-protected scaffold offers superior diagnostic resolution in the aromatic region compared to Fmoc analogs, making it the preferred choice when characterizing peptides containing Tryptophan or Phenylalanine side chains. However, it lacks the UV-traceability of the Fmoc group.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the


-amino acid backbone.

ChemicalStructure Boc Boc (t-Bu) NH NH Boc->NH C3 C3 (CH) NH->C3 C2 C2 (CH₂) C3->C2 C4 C4 (CH₂) C3->C4 C1 C1 (COOH) C2->C1 C5 C5 (CH=) C4->C5 C6 C6 (=CH₂) C5->C6 Double Bond

Figure 1: Connectivity map for 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid. Note the chiral center at C3.

Experimental Protocols (Self-Validating Systems)

Solvent Selection Strategy
  • Primary Solvent: Chloroform-d (

    
    ).
    
    • Why: Maximizes solubility of the Boc-protected acid and prevents H/D exchange of the amide proton.

    • Reference:

      
       residual peak at 7.26 ppm  (
      
      
      
      ) and 77.16 ppm (
      
      
      ).
  • Alternative Solvent: DMSO-

    
    .
    
    • Why: Used only if the carboxylic acid dimerizes or broadens significantly in chloroform.

Sample Preparation Workflow
  • Mass: Weigh 15–20 mg of the solid acid.

  • Solvation: Add 0.6 mL

    
     (filtered through basic alumina if acid sensitivity is a concern, though Boc is robust).
    
  • Homogenization: Sonicate for 30 seconds.

  • Acquisition:

    • 
      : 16 scans, 2s relaxation delay.
      
    • 
      : 512 scans, proton-decoupled.
      

Characterization Data

NMR Assignment (400 MHz, )

The Boc group provides a massive diagnostic singlet, while the terminal alkene offers a distinct splitting pattern in the downfield region.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Boc 1.44Singlet (s)9H-Characteristic t-butyl group.
C4-H 2.30 - 2.45Multiplet (m)2H-Allylic protons; diastereotopic.
C2-H 2.58Doublet (d)2H6.0

-protons next to COOH.
C3-H 3.90 - 4.05Multiplet (m)1H-Chiral center; deshielded by Nitrogen.
NH 5.05Broad (br d)1H8.5Amide proton (concentration dependent).
C6-H 5.12 - 5.20Multiplet (m)2H-Terminal vinyl protons (geminal).
C5-H 5.70 - 5.85Multiplet (m)1H-Internal vinyl proton.
COOH ~10.5Broad (br s)1H-Carboxylic acid (often invisible).
NMR Assignment (100 MHz, )
PositionShift (

ppm)
Carbon TypeNotes
Boc-Me 28.4

Intense signal (3x carbons).
C4 38.5

Allylic methylene.
C2 39.8


-methylene.
C3 47.5


-position (Chiral).
Boc-Quat 79.8

Quaternary t-butyl carbon.
C6 118.9

Terminal alkene.
C5 133.5

Internal alkene.
Boc-CO 155.4

Carbamate carbonyl.
C1 176.2

Carboxylic acid carbonyl.

Comparative Performance Guide

This section objectively compares the Boc-protected acid against its two most relevant chemical relatives.

Comparison 1: Boc-Acid vs. Methyl Ester Precursor

Context: During synthesis, the methyl ester is hydrolyzed to the acid. Monitoring this conversion is critical.

FeatureBoc-Acid (Product) Methyl Ester (Precursor) Diagnostic Verdict
Methoxy Signal Absent Singlet @ 3.68 ppm High Utility. The disappearance of the 3.68 ppm singlet is the definitive QC check for reaction completion.
Acid Proton Broad singlet >10 ppmAbsentLow Utility. The acid proton is unreliable due to exchange.
Solubility Moderate in

High in

Ester is easier to shim; Acid may require DMSO if purity is low.
Comparison 2: Boc-Protected vs. Fmoc-Protected Analog

Context: Choosing a protecting group for solid-phase synthesis.

FeatureBoc-Protected Fmoc-Protected Performance Analysis
Aromatic Region Silent (Clean baseline)Crowded (7.3–7.8 ppm)Boc Wins. If your peptide has Phe/Trp/Tyr, the Fmoc group obscures side-chain signals. Boc leaves this region open for analysis.
Aliphatic Region Crowded (1.44 ppm singlet)Clean Fmoc Wins. The massive Boc singlet can obscure

-protons of Leu/Ile.
Alkene Region Clear (5.0–6.0 ppm)Clear (5.0–6.0 ppm)Tie. Both allow easy monitoring of RCM reactions via the alkene signals.
Deprotection Monitoring Requires TFA (Destructive)UV-active (Non-destructive)Fmoc Wins. Fmoc removal can be monitored by UV (piperidine adduct); Boc cannot.

Diagnostic Workflow (Logic Map)

Use this decision tree to interpret the NMR spectrum of a crude reaction mixture containing the target molecule.

NMRLogic Start Crude Spectrum (CDCl3) Check1 Check 3.6 - 3.7 ppm (Singlet?) Start->Check1 Result1 Impurity: Methyl Ester (Hydrolysis Incomplete) Check1->Result1 Yes Check2 Check 1.44 ppm (Huge Singlet?) Check1->Check2 No Result2 Error: Boc Missing (Acidic Deprotection occurred) Check2->Result2 No Check3 Check 5.0 - 6.0 ppm (Multiplets present?) Check2->Check3 Yes Result3 Error: Alkene Reduced (Check hydrogenation conditions) Check3->Result3 No Final Target Confirmed: Boc-3-aminohex-5-enoic acid Check3->Final Yes

Figure 2: Step-by-step logic for validating the integrity of the Boc-protected alkene scaffold.

References

  • Gable, K. (2022). 1H NMR Chemical Shifts: Structure & Notes. Oregon State University. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • National Institutes of Health (NIH). (2025). (2S)-2-(((tert-butoxy)carbonyl)amino)hex-5-ynoic acid Compound Summary. PubChem.[1] [Link]

Sources

Comparing Boc vs. Fmoc protection for 3-amino-5-hexenoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Boc and Fmoc protection strategies for incorporating 3-amino-5-hexenoic acid (also known as


-homoallylglycine ) into peptides.[1][2] This 

-amino acid is a critical building block for peptide stapling (via Ring-Closing Metathesis, RCM) and peptidomimetics.[1][2]

Executive Summary

For the synthesis of peptides containing 3-amino-5-hexenoic acid , Fmoc chemistry is the superior and recommended strategy .[1][2]

  • Primary Driver: The terminal alkene side chain is chemically stable under Fmoc deprotection (piperidine) and cleavage (TFA) conditions. In contrast, the anhydrous hydrogen fluoride (HF) required for Boc cleavage poses a high risk of side reactions, including hydrofluorination and acid-catalyzed polymerization of the alkene.

  • Application: Fmoc is the industry standard for synthesizing "stapled peptides" where this residue is used.[2]

  • Exception: Boc chemistry should only be reserved for sequences with extreme aggregation issues where high-temperature or in-situ neutralization protocols are strictly required, and even then, "Low-High" HF cleavage protocols must be employed to minimize alkene damage.

Strategic Comparison: Boc vs. Fmoc

The choice of protection strategy dictates the reagents used for deprotection and final cleavage. The unique sensitivity of the terminal alkene in 3-amino-5-hexenoic acid is the deciding factor.[1][2]

FeatureFmoc Strategy (Recommended)Boc Strategy (High Risk)

-Amine Deprotection
Base Labile: 20% Piperidine in DMF.[1][2] Impact: Completely inert to the alkene side chain.[2]Acid Labile: 50% TFA in DCM.[2] Impact: Alkene is generally stable to dilute TFA, but repeated exposure can cause minor degradation.[2]
Final Cleavage Acid Labile: 95% TFA + Scavengers.[2] Impact: Terminal alkenes are stable in TFA/TIS/Water cocktails.[2]Strong Acid: Anhydrous HF (Hydrogen Fluoride).[1][2][3][4][5] Impact:High Risk. HF is a potent protonating agent.[2][3][5] It can protonate the alkene to form a carbocation, leading to hydrofluorination or polymerization.
Coupling Efficiency High: Compatible with HATU/HOAt. Neutral conditions reduce aggregation in some cases, though

-peptides are difficult.[1][2]
High: In-situ neutralization (DIEA) can break aggregates.[1][2]
Side Reaction Profile Low.[2] Main risk is incomplete coupling due to steric hindrance of the

-carbon.[1][2]
High. Risk of benzyl cation attack (alkylation) on the double bond and HF addition across the double bond.
The HF Cleavage Problem (Boc)

In Boc synthesis, the final cleavage utilizes anhydrous HF.[3][4][5][6][7] While standard scavengers (p-cresol, dimethyl sulfide) trap benzyl cations, they cannot prevent the protonation of the terminal alkene by HF itself.



Result: Loss of the functional handle required for downstream RCM stapling.[2]

Technical Deep Dive: 3-Amino-5-Hexenoic Acid

Chemical Structure & Challenges

This residue is a


-amino acid .[1][2] Unlike standard 

-amino acids, the amino group is attached to the

-carbon.[1][2]
  • Steric Hindrance: The extra methylene group (

    
    ) between the carboxylic acid and the amine creates significant steric bulk/flexibility issues during coupling.[1][2]
    
  • Reactivity: The primary amine is less nucleophilic than an

    
    -amine due to the inductive effect of the 
    
    
    
    -position, but the main challenge is the kinetic difficulty of forming the amide bond.
Performance Data: Coupling Efficiency
  • Standard Reagents (DIC/HOBt): Often result in <60% yield due to slow kinetics.[2]

  • Advanced Reagents (HATU/HOAt): Recommended. Yields typically >95% with double coupling.[2]

  • Racemization:

    
    -amino acids are not  prone to oxazolone-mediated racemization (a major issue for 
    
    
    
    -amino acids), allowing for more vigorous activation methods without loss of chiral purity.[1][2]

Experimental Protocols

Protocol A: Fmoc Solid-Phase Synthesis (Recommended)

Objective: Incorporate Fmoc-3-amino-5-hexenoic acid into a peptide sequence on Rink Amide resin.[1][2]

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).[1][2]

  • Coupling: Fmoc-AA (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).[2]

  • Solvent: DMF (Anhydrous).[1][2]

Step-by-Step Workflow:

  • Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[1][2]
  • Activation: Dissolve Fmoc-3-amino-5-hexenoic acid, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to resin.[2]

    • Note: Pre-activation for 30 seconds is beneficial.[2]

  • Coupling: Shake at room temperature for 2 hours .

    • Critical: Due to the

      
      -structure, standard 45 min couplings are insufficient.[2]
      
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/difficult sequences than Kaiser test, though 3-amino-5-hexenoic is a primary amine, the Chloranil test is often clearer for

    
    -residues).[1][2]
    
  • Double Coupling: If the test is slightly positive, repeat the coupling step.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Ring-Closing Metathesis (Post-Synthesis)

If using this residue for stapling:

  • On-Resin: Perform RCM before cleavage while the peptide is still on the resin (Fmoc compatible).[2]

  • Catalyst: Grubbs I or II generation (dissolved in DCE).

  • Cleavage: Treat with TFA/TIS/Water (95:2.5:2.[1][2]5) for 2 hours. The alkene (now an internal olefin) is stable.[2]

Decision Logic & Visualization

The following diagram illustrates the decision pathway for selecting the protection strategy based on the specific chemical risks of the alkene side chain.

ProtectionStrategy Start Start: 3-Amino-5-Hexenoic Acid Synthesis CheckAlkene Constraint: Terminal Alkene Stability Start->CheckAlkene BocPath Boc Strategy CheckAlkene->BocPath Only if Aggregation Critical FmocPath Fmoc Strategy CheckAlkene->FmocPath Preferred BocCleavage Cleavage: Anhydrous HF BocPath->BocCleavage FmocCleavage Cleavage: TFA Cocktail FmocPath->FmocCleavage RiskBoc Risk: Hydrofluorination / Polymerization BocCleavage->RiskBoc High Probability ResultFmoc Result: Intact Alkene (Ready for RCM) FmocCleavage->ResultFmoc RiskBoc->ResultFmoc Requires Low-High HF (Difficult)

Caption: Decision tree highlighting the risk of HF cleavage in Boc chemistry versus the stability provided by Fmoc chemistry for alkene-containing residues.

Troubleshooting & FAQ

Q: Can I use Boc if I strictly control the HF conditions? A: It is possible but risky.[2] You must use the "Low-High" HF procedure (Tam et al.).[1][2]

  • Low HF: HF:DMS:p-Cresol (25:65:[1][2][4]10) for 2 hours at 0°C. This operates via an

    
     mechanism, minimizing carbocation generation.[2][5]
    
  • High HF: Evaporate, then treat with standard HF (90%) for 45 mins to cleave the resin bond.

  • Verdict: Unless you have a specific reason (e.g., synthesis of a thioester for ligation), avoid this.[2]

Q: Why did my coupling fail even with HATU? A:


-amino acids have high conformational flexibility, making the entropy of activation unfavorable.[2]
  • Solution: Increase concentration of reactants (0.2 M instead of 0.1 M). Use microwave-assisted coupling (50°C for 20 mins) to overcome the energy barrier.[1][2]

Q: Is the alkene stable to the Kaiser test reagents? A: Yes. The ninhydrin test involves heating with pyridine/ethanol, which does not affect the terminal alkene.

References

  • Solid Phase Peptide Synthesis Str

    • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach
    • Source: Oxford University Press[1][2]

    • URL:[Link][1][2]

  • Peptide Stapling & RCM

    • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress[2]

    • Source: Journal of Medicinal Chemistry[2]

    • URL:[Link][1][2]

  • HF Cleavage Side Reactions

    • Title: Side Reactions in Peptide Synthesis[2][5][8][9][10][11]

    • Source: Academic Press (Elsevier)[1][2]

    • URL:[Link]

  • Beta-Amino Acid Coupling

    • Title

      
      -Peptides: From Structure to Function[1][2]
      
    • Source: Chemical Reviews[1][2]

    • URL:[Link][1][2]

Sources

Assessing the Biological Activity of Peptides Containing 3-Amino-5-Hexenoic Acid

[1][2]

Executive Summary

This guide details the assessment of peptides modified with 3-amino-5-hexenoic acid (also known as


-homoallylglycine1



2hydrocarbon stapling

This document provides a comparative analysis against native alternatives and details self-validating protocols for assessing stability, structural integrity, and biological potency.

Technical Profile: 3-Amino-5-Hexenoic Acid[1][2][3][5][6][7][8][9][10][11]

Chemical Identity & Structural Logic
  • IUPAC Name: 3-aminohex-5-enoic acid[3][1][4][5][6][7]

  • Common Alias:

    
    -homoallylglycine (
    
    
    -hGly(allyl))
  • Role:

    
    -turn mimetic, Stapling precursor.
    

Structural Mechanism:

  • 
    -Backbone Expansion:  The insertion of an extra methylene group (
    
    
    ) between the amine and carboxyl group extends the backbone. This disrupts the active sites of standard proteases (like trypsin or chymotrypsin), which are evolved to cleave
    
    
    -peptide bonds.
  • Functional Handle (The Alkene): The C5=C6 double bond is chemically inert under physiological conditions but highly reactive to Grubbs' catalysts. This allows for the formation of macrocyclic "staples" between

    
     and 
    
    
    (or
    
    
    ) residues, forcing the peptide into a stable secondary structure (usually an
    
    
    -helix) that can penetrate cell membranes.
Diagram: Structural Comparison & Utility

Gcluster_0Native Alpha-Amino Acidcluster_13-Amino-5-Hexenoic AcidAlphaAlpha-Amino Acid(Susceptible to Proteolysis)BetaBeta-Backbone(Protease Resistance)Alpha->BetaHomologationAlkeneTerminal Alkene(Stapling Handle)Beta->AlkeneFunctionalizationResultStapled/Cyclic Peptide(High Stability + Cell Permeability)Alkene->ResultRing-Closing Metathesis(Grubbs Cat.)

Caption: Structural evolution from native amino acids to the functionalized 3-amino-5-hexenoic acid, enabling macrocyclization.

Comparative Analysis

The following table contrasts peptides containing 3-amino-5-hexenoic acid against native sequences and standard saturated


FeatureNative

-Peptide
Saturated

-Peptide
3-Amino-5-Hexenoic Acid Peptide
Proteolytic Stability Low (

min/hours)
High (

hours/days)
High (Backbone modification)
Conformational Freedom High (Entropically costly binding)Moderate (Foldamer potential)Tunable (Can be stapled to lock helix)
Cell Permeability Generally LowLow to ModerateHigh (If stapled/cyclized)
Synthesis Complexity Low (SPPS Standard)ModerateHigh (Requires RCM step for stapling)
Primary Application Baseline Biological ActivityProtease InhibitorsIntracellular Targets (e.g., p53-MDM2)

Key Insight: Use 3-amino-5-hexenoic acid not just for stability, but when you intend to constrain the peptide via cyclization to target "undruggable" intracellular protein-protein interactions [1].

Experimental Assessment Protocols

Protocol A: Proteolytic Stability Assay

Objective: Quantify the half-life (


Reagents:

  • Target Peptide (

    
     stock in PBS).
    
  • Protease: Chymotrypsin or Pronase (

    
    ).
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Workflow:

  • Incubation: Mix peptide and protease in PBS (

    
    ) at 
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    minutes.
  • Quenching: Immediately add

    
     Quenching Solution to stop digestion.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor degradation of the parent peak (220 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .

Validation Criteria: The native control must degrade >50% within 60 minutes. The modified peptide should show <10% degradation if properly protected.

Protocol B: Circular Dichroism (CD) Spectroscopy

Objective: Confirm secondary structure induction (e.g., 14-helix or

Methodology:

  • Dissolve peptide to

    
     in Phosphate Buffer (PB, 10 mM, pH 7.4). Note: Avoid Chloride ions as they absorb <200nm.
    
  • Scan range: 190 nm to 260 nm.

  • Interpretation:

    • 
      -Helix (Stapled):  Double minima at 208 nm and 222 nm.
      
    • 
      -Peptide (14-Helix):  Characteristic minimum at ~214 nm [2].
      
    • Random Coil: Minimum at ~198 nm.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Objective: Assess if the modification retains or enhances binding affinity (

Workflow Diagram:

FP_AssayStep1Label Native Ligand(FITC/FAM)Step2Form Complex(Target Protein + Tracer)Step1->Step2Step3Titrate 3-Amino-5-Hexenoic Peptide(Competitor)Step2->Step3MeasurementMeasure Polarization (mP)(Displacement reduces mP)Step3->MeasurementDataCalculate IC50 / KiMeasurement->Data

Caption: Competitive FP assay workflow to determine binding affinity relative to native ligand.

Procedure:

  • Tracer: Use a FITC-labeled native peptide known to bind the target.

  • Complex: Incubate Target Protein (

    
     concentration) + Tracer (
    
    
    ). High Polarization (mP) expected.
  • Competition: Titrate the 3-amino-5-hexenoic acid peptide (0.1 nM to 10

    
    ).
    
  • Readout: As the modified peptide displaces the tracer, mP decreases (tracer rotates freely).

  • Result: A lower

    
     indicates higher potency.
    

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Stability but Low Potency Steric ClashThe extra backbone length or the allyl group is interfering with the binding pocket. Action: Scan the position of the modification (e.g., move from

to

).
Incomplete RCM Reaction Steric HindranceThe allyl groups are too far apart or sterically blocked. Action: Use a more active catalyst (Grubbs II) or optimize linker length (

vs

).
Precipitation in Assay HydrophobicityThe hydrocarbon staple increases hydrophobicity. Action: Add solubility tags (PEG or Poly-Arg) to the N/C-terminus.

References

  • Design of Protease-Resistant Peptidomimetics.

    
    -amino acids and cyclic constraints.
    
    
  • 
    -Amino Acids in Drug Design. 
    Source: MDPI Molecules.
    Context: Comprehensive review on the biological perspective of 
    
    
    -amino acid derivatives and their role in improving proteolytic stability.
  • Fmoc-(R)-3-Amino-5-hexenoic Acid Properties. Source: ChemicalBook / Sigma-Aldrich Data. Context: Physical properties and synthesis utility of the specific 3-amino-5-hexenoic acid building block.[1][4]

  • Peptidomimetic Macrocycles (Patent US10967042B2). Source: Google Patents. Context: Describes the use of 3-amino-5-hexenoic acid in creating stapled peptides for p53-MDM2 inhibition.[3]

A Comparative Guide to the Conformational Analysis of Lactams Derived from 3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lactam Conformation in Drug Discovery

Lactams, cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics.[1][2][3] The three-dimensional conformation of the lactam ring and its substituents is a critical determinant of biological activity, influencing binding affinity to target proteins and metabolic stability.[4][5] Understanding the conformational preferences of novel lactam derivatives is therefore paramount in the rational design of new and effective drugs. This guide provides a comprehensive comparison of modern analytical techniques for the conformational analysis of lactams derived from the versatile precursor, 3-amino-5-hexenoic acid.

This precursor is of particular interest due to the potential for forming various ring sizes (β-, γ-, and δ-lactams) through intramolecular cyclization, with the pendant vinyl group offering a handle for further synthetic elaboration. The conformational landscape of these unsaturated lactams is subtly influenced by the interplay of ring strain, amide resonance, and the steric and electronic effects of the vinyl substituent. Herein, we delve into the experimental and computational methodologies employed to elucidate these conformational nuances.

From Precursor to Product: Synthesis of Lactams from 3-Amino-5-hexenoic Acid

The intramolecular cyclization of 3-amino-5-hexenoic acid can theoretically yield β-, γ-, or δ-lactams, depending on the reaction conditions and the point of nucleophilic attack by the amine onto the activated carboxylic acid. The most probable products are the six-membered δ-lactam (piperidin-2-one) via 6-endo-trig cyclization or the five-membered γ-lactam (pyrrolidin-2-one) via 5-exo-trig cyclization, with the latter often being kinetically favored. The formation of the four-membered β-lactam (azetidin-2-one) is also possible, though typically requires specific synthetic strategies to overcome the inherent ring strain.

(S)-3-(Boc-amino)-5-hexenoic acid is a commercially available starting material that can be utilized for the stereocontrolled synthesis of these lactams.[6][7] The Boc protecting group can be removed under acidic conditions, followed by activation of the carboxylic acid to facilitate lactamization.

Synthesis cluster_start Starting Material cluster_activation Activation & Cyclization cluster_products Potential Lactam Products 3-amino-5-hexenoic_acid 3-Amino-5-hexenoic Acid Activation Carboxylic Acid Activation 3-amino-5-hexenoic_acid->Activation e.g., DCC, EDC Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization beta-lactam β-Lactam (4-vinylazetidin-2-one) Cyclization->beta-lactam 4-exo-trig gamma-lactam γ-Lactam (5-vinylpyrrolidin-2-one) Cyclization->gamma-lactam 5-exo-trig delta-lactam δ-Lactam (6-vinylpiperidin-2-one) Cyclization->delta-lactam 6-endo-trig

Figure 1: Potential lactamization pathways of 3-amino-5-hexenoic acid.

A Triumvirate of Techniques for Conformational Elucidation

A multi-faceted approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, provides the most comprehensive understanding of lactam conformation. Each technique offers unique insights, and their collective data paints a detailed picture of both the static and dynamic conformational behavior of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is an unparalleled tool for studying the conformation of molecules in solution, providing data on through-bond and through-space atomic interactions.[8][9][10] For lactams derived from 3-amino-5-hexenoic acid, several NMR parameters are crucial for conformational analysis.

Key NMR Parameters and Their Interpretation:
  • 1H NMR Chemical Shifts: The chemical shifts of ring protons are sensitive to their local electronic environment and spatial orientation. For instance, in a six-membered δ-lactam, axial and equatorial protons will have distinct chemical shifts.

  • 1H-1H Coupling Constants (J-couplings): Vicinal coupling constants (3JHH) are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. This is invaluable for determining the puckering of the lactam ring.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space interactions between protons that are close in proximity (typically < 5 Å). 2D NOESY experiments can reveal which protons are on the same face of the lactam ring, providing crucial information for determining stereochemistry and conformation.

  • 13C and 15N NMR Chemical Shifts: The chemical shifts of the carbonyl carbon and the amide nitrogen are sensitive to the degree of amide resonance and ring strain, offering insights into the planarity of the amide bond.[9]

  • 17O NMR Spectroscopy: The chemical shift of the carbonyl oxygen is highly sensitive to structural changes and intermolecular interactions like hydrogen bonding.[8]

Experimental Protocol: 2D NOESY for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified lactam in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 500 MHz).

    • Use a mixing time (τm) appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks that indicate through-space interactions between protons.

    • Correlate the observed NOEs with possible conformations to deduce the most populated conformer in solution.

NMR Parameter Information Gained Application to 3-Amino-5-hexenoic Acid Lactams
1H Chemical ShiftsElectronic environment, axial/equatorial positionsDifferentiating ring protons in δ-lactam chair/boat conformations.
3JHH Coupling ConstantsDihedral angles (Karplus relationship)Determining the puckering of the β-, γ-, and δ-lactam rings.
NOE CorrelationsThrough-space proximity of protons (< 5 Å)Establishing the relative stereochemistry and orientation of the vinyl group.
13C/15N Chemical ShiftsAmide bond planarity, ring strainComparing the degree of amide character across different lactam ring sizes.
17O Chemical ShiftsCarbonyl oxygen environment, H-bondingProbing solvent effects and intermolecular interactions.[8]

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of a molecule in the solid state.[11] This technique is considered the "gold standard" for determining molecular geometry, including bond lengths, bond angles, and torsional angles, which collectively define the conformation. For the lactams derived from 3-amino-5-hexenoic acid, obtaining a crystal structure would provide precise information on the ring pucker and the orientation of the vinyl substituent.

Experimental Workflow: From Crystal to Structure

XrayWorkflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Figure 2: A simplified workflow for single-crystal X-ray crystallography.

Data Interpretation and Comparison:

The crystallographic data provides a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. It is important to recognize that this conformation may not be the only one present in solution. However, it serves as a crucial benchmark for validating computational models and interpreting NMR data. For instance, the conformation of a six-membered δ-lactam in the solid state could be a chair, boat, or twist-boat, and this information can be directly compared to the solution-state conformation deduced from NMR.

Computational Modeling: In Silico Exploration of the Conformational Landscape

Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and identify its low-energy conformations.[12] Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to calculate the relative energies of different conformers and predict their geometric parameters.

Methodology: A Hybrid QM/MM Approach

A common and effective strategy is to perform an initial conformational search using a computationally less expensive method like Molecular Mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers. The geometries of these conformers are then optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*), to obtain more accurate energies and structures.

Protocol for Conformational Search and Optimization:
  • Structure Building: Construct a 3D model of the lactam of interest (e.g., 6-vinylpiperidin-2-one).

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to generate a diverse set of initial conformations.

  • Geometry Optimization: Subject the low-energy conformers from the search to geometry optimization using a DFT method to refine their structures and calculate their relative energies.

  • Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Comparison with Experimental Data: Compare the calculated geometric parameters (bond lengths, angles, dihedrals) and predicted NMR parameters (chemical shifts, coupling constants) with experimental data from X-ray crystallography and NMR spectroscopy to validate the computational model.

ComputationalWorkflow Build_Structure Build 3D Structure Conformational_Search Conformational Search (MM) Build_Structure->Conformational_Search DFT_Optimization Geometry Optimization (DFT) Conformational_Search->DFT_Optimization Frequency_Analysis Frequency Analysis DFT_Optimization->Frequency_Analysis Compare_Experimental Compare with Experimental Data Frequency_Analysis->Compare_Experimental

Figure 3: A typical workflow for computational conformational analysis.

Technique Advantages Limitations
NMR Spectroscopy Provides information on solution-state conformation and dynamics.[13]Data can be complex to interpret; provides an average picture of rapidly interconverting conformers.
X-ray Crystallography Yields a precise and unambiguous solid-state structure.[11][14]Requires a suitable single crystal; the solid-state conformation may not be representative of the solution state.
Computational Modeling Allows for the exploration of the entire conformational landscape and provides energetic information.[15]Accuracy is dependent on the level of theory and force field used; requires experimental validation.

Comparative Analysis and Conclusion

The conformational analysis of lactams derived from 3-amino-5-hexenoic acid necessitates a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. NMR provides invaluable insights into the dynamic behavior of these molecules in solution, revealing the predominant conformations and the energetics of their interconversion. X-ray crystallography, when feasible, offers a definitive solid-state structure that serves as a crucial anchor for validating computational models. Computational studies, in turn, allow for a comprehensive exploration of the potential energy surface, providing a theoretical framework for understanding the experimentally observed conformations.

For the δ-lactam, for example, NMR can distinguish between chair, boat, and twist-boat conformations in solution through the analysis of coupling constants and NOEs. Computational modeling can then be used to calculate the relative energies of these conformers, providing a rationale for the observed population distribution. If a crystal structure is obtained, it will reveal the preferred conformation in the solid state, which can be compared to the solution-phase and computationally predicted structures.

Ultimately, the integration of these three powerful techniques provides a robust and comprehensive understanding of the conformational preferences of these novel lactams. This detailed structural knowledge is indispensable for structure-activity relationship (SAR) studies and will undoubtedly guide the future design and development of new therapeutic agents based on the versatile 3-amino-5-hexenoic acid scaffold.

References

  • Theoretical studies on β-lactam antibiotics VI*: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Indian Academy of Sciences. [Link]

  • Conformational flexibility of the methyltetrazolethiomethyl side chain of beta-lactam antibiotics. A computer graphics study. PubMed. [Link]

  • 170 nmr spectroscopy of lactams. Serve Content. [Link]

  • Structural Insights for β-Lactam Antibiotics. PMC. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]

  • Theoretical studies on β -lactam antibiotics. IV. Conformational analysis of novel β -lactam antibiotics and the binding specificities of crosslinking enzyme(s) and β -lactamases. Publications of the IAS Fellows. [Link]

  • Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. Journal of the American Chemical Society. [Link]

  • Substituted .gamma.-lactones with vicinal hydrogen atoms. Conformational study by MM2 calculations and coupling constant analysis. The Journal of Organic Chemistry. [Link]

  • Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. The Journal of Organic Chemistry. [Link]

  • Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. ResearchGate. [Link]

  • An Efficient Computational Assay for β-Lactam Antibiotic Breakdown by Class A β-Lactamases. Journal of Chemical Information and Modeling. [Link]

  • Conformational analysis of ß and y-lactam antibiotics. ORBi. [Link]

  • Crystal-state structural analysis of two gamma-lactam-restricted analogs of Pro-Leu-Gly-NH2. PubMed. [Link]

  • Insights from Modeling the 3D Structure of New Delhi Metallo-β-Lactamse and Its Binding Interactions with Antibiotic Drugs. PLOS One. [Link]

  • Cheminformatics Study on Structural and Bactericidal Activity of Latest Generation β-Lactams on Widespread Pathogens. MDPI. [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Publishing. [Link]

  • Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance. PubMed. [Link]

  • X-ray structures of γ-lactams 7c (a) and 7e (b). ResearchGate. [Link]

  • Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases. PMC. [Link]

  • X-ray crystal structure of lactam 39. ResearchGate. [Link]

  • Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. PMC. [Link]

  • Structural Insights for β-Lactam Antibiotics. ResearchGate. [Link]

  • Structures of γ-lactams from natural sources (green box) and as drug... ResearchGate. [Link]

  • Structural enzymology using X-ray free electron lasers. AIP Publishing. [Link]

  • Carboxylic acid reductases enable intramolecular lactamization reactions. ResearchGate. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC. [Link]

  • Boc-(s)-3-amino-5-hexenoic acid. PubChem. [Link]

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 3-Boc-amino-5-hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2] Non-proteinogenic amino acids and their derivatives, such as 3-Boc-amino-5-hexenoic acid, are increasingly utilized as building blocks in the synthesis of peptidomimetics and other therapeutic agents. Their structural integrity, purity, and metabolic fate are critical quality attributes that demand sophisticated analytical methodologies for their assessment.[3][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as an indispensable tool for these applications, offering unparalleled sensitivity and specificity.[5][]

This guide provides a comparative analysis of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry, for the comprehensive analysis of 3-Boc-amino-5-hexenoic acid and its derivatives. We will delve into the underlying principles of these technologies, present a head-to-head comparison based on key performance metrics, and provide detailed experimental protocols to empower researchers in selecting the optimal analytical strategy for their specific needs.

The Significance of 3-Boc-amino-5-hexenoic Acid Derivatives

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in peptide synthesis to temporarily block the reactivity of the amino group. The unsaturated hexenoic acid backbone provides a scaffold for further chemical modifications, making these derivatives versatile intermediates in the synthesis of complex molecules. The accurate mass measurement and structural elucidation of these compounds are crucial for confirming successful synthesis, identifying impurities, and characterizing metabolites in preclinical studies.[1]

High-Resolution Mass Spectrometry: A Tale of Two Analyzers

At the heart of any HRMS instrument lies the mass analyzer, which separates ions based on their mass-to-charge ratio (m/z). The two technologies at the forefront of small molecule analysis are Time-of-Flight (TOF) and Orbitrap.[7]

  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers measure the time it takes for ions to travel a fixed distance. Lighter ions travel faster and reach the detector sooner than heavier ions. The key advantages of TOF-MS include high acquisition speed and a wide mass range.[8]

  • Orbitrap Mass Spectrometry: The Orbitrap is an ion trap that confines ions in an electrostatic field, where they oscillate at frequencies characteristic of their m/z. The image current from these oscillations is detected and converted into a mass spectrum via Fourier transformation. Orbitrap instruments are renowned for their exceptional mass resolution and accuracy.[9]

Comparative Analysis: Q-TOF vs. Orbitrap for 3-Boc-amino-5-hexenoic Acid Derivatives

To provide a practical comparison, we will consider the analysis of two hypothetical derivatives of 3-Boc-amino-5-hexenoic acid:

  • Compound A: 3-Boc-amino-5-hexenoic acid methyl ester

  • Compound B: 3-Boc-amino-5-oxo-hexenoic acid

The following sections will compare the performance of a state-of-the-art Q-TOF and a high-resolution Orbitrap instrument for the analysis of these compounds.

Experimental Workflow

A generalized workflow for the LC-HRMS analysis of these derivatives is depicted below.

LC-HRMS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Dissolution in Mobile Phase SP2 Filtration SP1->SP2 LC Reversed-Phase HPLC SP2->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS HRMS Analysis (Q-TOF or Orbitrap) ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS DA Data Processing & Interpretation MSMS->DA

Caption: Generalized workflow for the LC-HRMS analysis of small molecules.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance of each platform for the analysis of Compound A and B.

Performance MetricQ-TOFOrbitrapRationale & Insights
Mass Resolution 40,000 - 60,000 FWHM> 140,000 FWHMThe higher resolution of the Orbitrap provides a significant advantage in separating isobaric interferences and confidently assigning elemental compositions.[10]
Mass Accuracy < 2 ppm (with internal calibration)< 1 ppm (with internal calibration)Both instruments offer excellent mass accuracy, crucial for unambiguous formula determination. The Orbitrap's stability often leads to slightly better routine performance.
Sensitivity (LOD) ~50 pg on-column~20 pg on-columnThe Orbitrap's higher transmission efficiency can result in lower limits of detection for targeted analyses.[9]
Dynamic Range ~4 orders of magnitude~5 orders of magnitudeThe Orbitrap's ability to handle a wider range of analyte concentrations is beneficial for impurity profiling and metabolite identification.
MS/MS Fragmentation Rich fragmentation spectraHigh-resolution fragment ionsBoth provide excellent fragmentation data. The Orbitrap's ability to measure fragment ions with high resolution aids in their confident identification.
Fragmentation Pathways of 3-Boc-amino-5-hexenoic Acid Derivatives

Understanding the fragmentation behavior of Boc-protected amino acids is critical for structural elucidation.[11][12] The primary fragmentation pathways involve the loss of isobutylene (56 Da), the entire Boc group (100 Da), or subsequent losses of water and carbon monoxide from the precursor ion.

Fragmentation_Pathway Precursor [M+H]+ m/z 244.1543 Frag1 [M+H - C4H8]+ m/z 188.0917 Precursor->Frag1 - 56 Da (isobutylene) Frag2 [M+H - Boc]+ m/z 144.1022 Precursor->Frag2 - 100 Da (Boc group) Frag3 [M+H - C4H8 - H2O]+ m/z 170.0811 Frag1->Frag3 - 18 Da (H2O)

Caption: Predicted fragmentation pathway for protonated 3-Boc-amino-5-hexenoic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are provided as a starting point and may require optimization based on the specific derivative and matrix.

Protocol 1: LC-Q-TOF MS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the 3-Boc-amino-5-hexenoic acid derivative in 1 mL of 50:50 acetonitrile:water.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Q-TOF MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Full scan from m/z 50-1000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions.

    • Collision Energy: Ramped from 10-40 eV.

Protocol 2: LC-Orbitrap MS Analysis
  • Sample Preparation: (Same as Protocol 1)

  • Liquid Chromatography Conditions: (Same as Protocol 1)

  • Orbitrap MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.8 kV.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Capillary Temperature: 320 °C.

    • S-Lens RF Level: 55.

    • Acquisition Mode: Full scan from m/z 50-1000 at a resolution of 140,000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions using Higher-energy C-trap Dissociation (HCD).

    • Normalized Collision Energy: Stepped (20, 30, 40%).

Conclusion and Recommendations

Both Q-TOF and Orbitrap platforms are highly capable of providing the high-resolution mass spectrometry data required for the analysis of 3-Boc-amino-5-hexenoic acid derivatives. The choice between the two often comes down to the specific analytical challenge.

  • For routine screening and confirmation of synthesis , a Q-TOF instrument provides a robust and high-throughput solution with excellent mass accuracy. Its speed is advantageous when analyzing a large number of samples.

  • For in-depth structural elucidation, impurity profiling, and metabolite identification , the superior resolution and sensitivity of an Orbitrap instrument are highly beneficial. The ability to resolve complex mixtures and obtain high-resolution fragment ion data can be critical in these applications.

Ultimately, the selection of an HRMS platform should be guided by a thorough evaluation of the analytical requirements, available resources, and the long-term research goals. This guide provides a framework for making an informed decision, empowering researchers to leverage the full potential of high-resolution mass spectrometry in their drug discovery and development endeavors.

References

  • ACS Publications.

  • Genedata.

  • ResearchGate.

  • Coriolis Pharma.

  • News-Medical.net.

  • Metabolomics Blog.

  • SK pharmteco.

  • CORE.

  • PharmaFeatures.

  • LabRulez LCMS.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • ACS Publications.

  • SCIRP.

  • ZefSci.

  • PubMed.

  • Creative Proteomics.

  • PMC.

  • A Map to Biologics.

  • Benchchem.

  • PMC.

  • MDPI.

  • ResearchGate.

  • BOC Sciences.

  • Future Science.

  • MDPI.

  • ACD/Labs.

  • ScienceDirect.

  • AIR Unimi.

Sources

Technical Guide: X-ray Crystallography of Peptides Incorporating 3-Amino-5-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural characterization of peptides containing 3-amino-5-hexenoic acid (also known as


-homoallylglycine). As a 

-amino acid with a reactive alkene side chain, this residue is a critical tool in modern peptidomimetics. It serves two distinct functions: inducing stable secondary structures (specifically the 14-helix ) and providing a chemical handle for Ring-Closing Metathesis (RCM) to generate "stapled" peptides.

This document compares the crystallographic behavior of these


-peptides against standard 

-peptides and outlines a self-validating workflow for obtaining high-resolution structures.

Part 1: Structural Impact & Comparative Analysis

The incorporation of 3-amino-5-hexenoic acid fundamentally alters the peptide backbone geometry compared to native


-amino acids.
The -Peptide Foldamer Advantage

Unlike


-peptides, which rely on an 

hydrogen bonding network to form an

-helix,

-substituted peptides (like those containing 3-amino-5-hexenoic acid) predominantly adopt a 14-helix conformation (defined by 14-membered H-bonded rings,

in

-peptide indexing, often cited as effectively

in spatial arrangement relative to

-peptides).[1]
Comparative Data Table: -Helix vs. -Peptide (14-Helix)

The following table contrasts the structural parameters derived from X-ray diffraction data.

Feature

-Peptide (Native)

-Peptide (3-amino-5-hexenoic acid)
Stapled

-Peptide (Post-RCM)
H-Bond Direction


(14-atom ring)
Constrained 14-helix
Residues per Turn 3.6~3.0~3.0 (Rigidified)
Rise per Residue 1.5 Å~1.56 Å~1.56 Å
Helical Pitch 5.4 Å~5.0 Å~5.0 Å
Dipole Moment Macrodipole (N to C)Null/Canceled (Alternating)Null/Canceled
Proteolytic Stability Low (

~minutes)
High (

>24 hours)
Extreme (Steric shielding)
Crystallization Facile in water/bufferFavors organic solvents (MeOH)Improved lattice packing

Key Insight: The 3-amino-5-hexenoic acid residue introduces a specific challenge in crystallography: side-chain disorder . The terminal vinyl group is highly flexible. In linear peptides, this results in high B-factors for the side chain. However, after RCM (stapling), the side chain is covalently locked, significantly reducing entropy and improving diffraction resolution.

Part 2: Crystallization Dynamics & Challenges

Solubility and Nucleation
  • Hydrophobicity: The allyl side chain increases hydrophobicity compared to

    
    -homoalanine.
    
  • Solvent Selection: unlike

    
    -peptides which crystallize well in aqueous buffers, 
    
    
    
    -peptides containing this residue often require methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) as co-solvents to maintain the 14-helix in solution prior to nucleation.
  • Space Groups: These peptides frequently crystallize in orthorhombic space groups, particularly

    
     , due to the antiparallel packing of helices to neutralize dipole moments.
    
The "Stapling" Effect on Resolution

Experimental data suggests that linear oligomers of 3-amino-5-hexenoic acid often yield resolutions in the 2.0 Å – 2.5 Å range due to side-chain mobility. Cyclization via the alkene handle (generating a macrocycle) often improves resolution to <1.2 Å by locking the backbone conformation and facilitating tighter crystal packing.

Part 3: Experimental Protocol (Self-Validating Workflow)

Synthesis & Purification (Pre-requisite)
  • SPPS: Synthesize the peptide using Fmoc-protected (S)-3-amino-5-hexenoic acid.

  • Cleavage: Use TFA/TIS/H2O (95:2.5:2.5). Avoid thiols if olefin metathesis is planned subsequently, or wash thoroughly.

  • Metathesis (Optional but Recommended): If stapling, dissolve peptide in DCE, add Grubbs II catalyst, and reflux.

  • Validation: Verify mass via MALDI-TOF or ESI-MS. Purity must be >98% for crystallography.

Crystallization Screen (Hanging Drop Vapor Diffusion)
  • Reservoir: 500

    
    L.
    
  • Drop: 1

    
    L peptide solution (10 mg/mL in MeOH) + 1 
    
    
    
    L reservoir solution.
  • Screening Matrix:

    • Condition A (Polar): 0.1 M HEPES pH 7.5, 20% PEG 4000.

    • Condition B (Organic): 100% MeOH (evaporation controlled).

    • Condition C (Salt): 0.2 M Ammonium Sulfate, 30% PEG 8000.

Data Collection & Refinement
  • Cryoprotection: If grown in PEG, usually sufficient. If grown in MeOH, flash cool directly or use Paratone-N.

  • Diffraction: Collect at 100 K. Expect unit cell dimensions approx

    
     Å, 
    
    
    
    Å,
    
    
    Å for short oligomers.
  • Phasing: Use Direct Methods (SHELXD or SIR) as these are small molecules/short peptides. Molecular Replacement is difficult due to non-standard helix geometry.

  • Refinement:

    • Define the non-standard residue (3-amino-5-hexenoic acid) in the dictionary (CIF file).

    • Restrain the double bond geometry if resolution is low (>2.0 Å).

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for crystallizing peptides with 3-amino-5-hexenoic acid, highlighting the critical "Stapling" checkpoint to improve structural resolution.

G Start Start: Peptide Design SPPS Solid Phase Synthesis (Fmoc-3-amino-5-hexenoic acid) Start->SPPS Purify HPLC Purification (>98% Purity) SPPS->Purify Decision Decision: Linear or Stapled? Purify->Decision LinearPath Linear Peptide (Flexible Allyl Tail) Decision->LinearPath No Modification StaplePath Ring-Closing Metathesis (Grubbs Catalyst) Decision->StaplePath Stapling Screening Crystallization Screening (Hanging Drop / MeOH) LinearPath->Screening StaplePath->Screening Diffraction X-Ray Diffraction Screening->Diffraction ResultBad High B-Factors / Disorder (Resolution > 2.0 Å) Diffraction->ResultBad Linear (Entropy) ResultGood High Resolution Structure (Resolution < 1.2 Å) Diffraction->ResultGood Stapled (Rigid) ResultBad->StaplePath Optimization Loop

Caption: Workflow for structural determination of 3-amino-5-hexenoic acid peptides, emphasizing the resolution benefits of olefin metathesis (stapling).

References

  • Seebach, D., et al. (2006). Beta-Peptides: From Structure to Function.[1][2][3][4] Helvetica Chimica Acta. (Authoritative review on 14-helix formation and crystallography of

    
    -peptides). 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on non-natural peptide folding).

  • Sigma-Aldrich. (2024). (S)-3-(Boc-amino)-5-hexenoic acid Product Specification. (Chemical properties and synthesis application data).

  • PubChem. (2025). 3-Aminohex-5-enoic acid Compound Summary. National Library of Medicine. (Physicochemical data).

  • Appella, D. H., et al. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society.[5] (Primary data on 14-helix crystallography).

Sources

Comparative study of constrained peptides with and without the 3-amino-5-hexenoic acid motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of peptide constraints, specifically isolating the performance of the 3-amino-5-hexenoic acid (Ahx) motif against standard linear peptides and conventional


-methyl-alanine staples.

The 3-amino-5-hexenoic acid motif represents a hybrid strategy: it introduces a


-amino acid backbone element while simultaneously providing an olefinic handle for Ring-Closing Metathesis (RCM). This dual-functionality offers distinct advantages in proteolytic stability  and conformational entropy reduction  that exceed traditional stapling methods.

Part 1: Structural Mechanistics & Rationale

The Constraint Landscape

To understand the value of the Ahx motif, one must compare it to the current standards in peptide drug discovery.

  • Native (Linear) Peptides: Flexible, high entropic penalty upon binding, rapid proteolytic degradation (

    
     minutes).
    
  • 
    -Stapled Peptides:  Utilize 
    
    
    
    -disubstituted amino acids (e.g.,
    
    
    ). Excellent helicity, but the backbone remains largely
    
    
    -peptidic, leaving adjacent bonds vulnerable to specific endopeptidases.
  • Ahx-Constrained Peptides: Incorporate 3-amino-5-hexenoic acid.[1] This inserts a

    
    -carbon into the backbone.
    
    • Effect 1: The extra methylene group (

      
      ) alters the hydrogen bonding network, enabling unique secondary structures (e.g., 14-helix) or stabilizing 
      
      
      
      -helices with altered periodicity.
    • Effect 2: The

      
      -peptide linkage is unrecognized by most mammalian proteases, conferring "backbone-intrinsic" stability in addition to the "macrocyclic" stability.
      
Visualizing the Structural Logic

The following diagram illustrates the mechanistic divergence between a standard staple and the Ahx-based constraint.

ConstraintMechanism Linear Linear Peptide (High Entropy) Proteolysis Proteolytic Degradation Linear->Proteolysis Rapid (t1/2 < 15 min) Binding Target Binding (High Affinity) Linear->Binding High Entropic Cost AlphaStaple Alpha-Staple (S5/R8) (Rigid, Alpha-Backbone) AlphaStaple->Proteolysis Resistant (Steric Shield) AlphaStaple->Binding Pre-organized Helix AhxStaple Ahx-Constraint (Rigid, Beta-Backbone) AhxStaple->Proteolysis Immune (Backbone Unrecognized) AhxStaple->Binding Altered Periodicity (Specific Targets)

Figure 1: Mechanistic comparison of peptide stability and binding. Note that Ahx-staples provide a dual-layer of protection: macrocyclization plus non-canonical backbone insertion.

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics derived from comparative studies of BH3-only domain mimetics (e.g., BIM, BAD) where these constraints are frequently applied.

Table 1: Physicochemical & Biological Profile
FeatureLinear Peptide

-Stapled (

)
Ahx-Constrained (

-Staple)
Helicity (CD) < 15% (Random Coil)60–90% (Alpha Helix)50–80% (Mixed/14-Helix)
Serum Half-Life (

)
~10–20 min2–6 hours> 12 hours
Protease Resistance LowHigh (Steric hindrance)Very High (Steric + Backbone unrecognized)
Cell Permeability NegligibleModerate to GoodGood (Lipophilicity dependent)
Binding Affinity (

)

M range
Low nM rangeLow nM to pM range
Key Insight: The "Beta" Advantage

While standard


-staples improve stability via steric shielding of the amide bond, Ahx-containing peptides  effectively "delete" the substrate recognition site for proteases like chymotrypsin or pepsin. Experimental data suggests that even if the macrocycle is opened (e.g., by metabolic oxidation), the remaining linear Ahx-peptide retains significant stability compared to its 

-amino acid counterpart [1][2].

Part 3: Synthetic Workflow (Ahx Integration)

The synthesis of Ahx-constrained peptides requires specific attention to stereochemistry and RCM conditions. The 3-amino-5-hexenoic acid building block is typically introduced as an Fmoc-protected amino acid.

Reagents Required[1][2][3][4][5][6]
  • Resin: Rink Amide (for C-terminal amides).[2]

  • Ahx Building Block: Fmoc-(R)-3-amino-5-hexenoic acid (commercially available or synthesized via Arndt-Eistert homologation of Fmoc-allylglycine).

  • Coupling Reagents: HATU/HOAt (preferred over HBTU for secondary amines or steric bulk).

  • RCM Catalyst: Grubbs I or II (Grubbs II preferred for steric bulk).

Workflow Diagram

SynthesisWorkflow Start SPPS Initiation (Rink Amide Resin) Coupling Coupling Cycles (Fmoc-AA + HATU/DIPEA) Start->Coupling AhxInsert Insert Fmoc-Ahx (Positions i and i+4/7) Coupling->AhxInsert At Staple Sites RCM Ring-Closing Metathesis (Grubbs II, DCE, 2h) Coupling->RCM On-Resin Cyclization AhxInsert->Coupling Continue Chain Cleavage Cleavage & Deprotection (TFA/TIS/H2O) RCM->Cleavage

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating Ahx residues and on-resin Ring-Closing Metathesis.

Part 4: Experimental Protocols

Protocol A: On-Resin Ring-Closing Metathesis (RCM)

Use this protocol to form the constraint between two Ahx residues or an Ahx and an Allylglycine residue.

  • Preparation: Synthesize the full linear peptide sequence on Rink Amide resin using standard Fmoc-SPPS. Ensure the N-terminal Fmoc group is removed or acetylated prior to RCM to prevent catalyst poisoning (though Grubbs is generally tolerant, free amines can coordinate). Best Practice: Acetylate the N-terminus.

  • Solvent Exchange: Wash the resin 3x with Dichloromethane (DCM) and 3x with 1,2-Dichloroethane (DCE). Note: DCE is superior for high-temperature RCM.

  • Catalyst Solution: Dissolve Grubbs 1st or 2nd Generation Catalyst (20 mol% relative to resin loading) in degassed DCE.

  • Reaction: Add catalyst solution to the resin. Sparge with Nitrogen/Argon for 5 mins.

  • Incubation: Shake at 40°C for 2 hours .

    • Troubleshooting: For difficult sequences (high steric bulk), perform microwave-assisted RCM at 60°C for 30 mins.

  • Washing: Drain and wash resin with DCE (3x), DCM (3x), and DMSO (2x) to remove ruthenium byproducts.

  • Verification: Cleave a micro-sample and analyze via LC-MS. Look for a mass shift of -28 Da (loss of ethylene,

    
    ).
    
Protocol B: Comparative Serum Stability Assay

Use this to validate the "Ahx Advantage" over linear/alpha-stapled controls.

  • Substrate Prep: Dissolve purified peptides (Linear, Alpha-Staple, Ahx-Staple) in DMSO to 1 mM stock.

  • Incubation: Dilute stock 1:10 into pooled human serum (pre-warmed to 37°C). Final peptide conc: 100

    
    M.
    
  • Sampling: At

    
     minutes:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately quench with 200

      
      L ice-cold Acetonitrile/1% Formic Acid (precipitates serum proteins).
      
    • Centrifuge at 14,000 rpm for 10 mins (4°C).

  • Analysis: Inject supernatant onto RP-HPLC or LC-MS.

  • Calculation: Plot % remaining peak area vs. time. Fit to first-order decay kinetics to determine

    
    .
    
    • Expected Result: Ahx-peptides should show >90% intact at 4 hours, whereas linear peptides often degrade <20% within 30 mins.

References

  • Cabrele, C., et al. (2014).[3] "Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. 
    
  • Wang, Y., et al. (2024). "Stapled peptides: targeting protein-protein interactions in drug development."[4] Open Exploration.

  • Hansen, P.R., & Oddo, A. (2015).[5] "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology.

  • Locarno, S., et al. (2021). "Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability."[6] Frontiers in Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.